Product packaging for Candicine Chloride(Cat. No.:CAS No. 3761-58-8)

Candicine Chloride

Cat. No.: B12376368
CAS No.: 3761-58-8
M. Wt: 215.72 g/mol
InChI Key: RSMTVUYKCSQILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Candicine Chloride is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClNO B12376368 Candicine Chloride CAS No. 3761-58-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3761-58-8

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethyl-trimethylazanium chloride

InChI

InChI=1S/C11H17NO.ClH/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H

InChI Key

RSMTVUYKCSQILZ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCC1=CC=C(C=C1)O.[Cl-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Candicine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine chloride, a quaternary ammonium alkaloid, exerts its physiological effects primarily through its action as a potent agonist at nicotinic acetylcholine receptors (nAChRs). Its mechanism of action closely resembles that of nicotine, manifesting as a stimulant of autonomic ganglia and a depolarizing neuromuscular blocking agent. This technical guide synthesizes the available scientific literature to provide a comprehensive understanding of the molecular mechanisms, physiological effects, and experimental methodologies associated with the study of this compound.

Introduction

Candicine, also known as N,N,N-trimethyltyramine chloride or hordenine methiodide, is a naturally occurring quaternary ammonium salt.[1] Its structural similarity to acetylcholine and nicotine underpins its pharmacological activity. Early investigations into its properties revealed a biphasic action on autonomic ganglia—initial stimulation followed by blockade at higher concentrations—and a depolarizing neuromuscular blockade leading to muscle paralysis.[2] This guide will delve into the specific mechanisms driving these effects, supported by available data and detailed experimental protocols.

Mechanism of Action at the Neuromuscular Junction

This compound acts as a depolarizing neuromuscular blocking agent, a mechanism it shares with succinylcholine.[3] Its primary target is the nicotinic acetylcholine receptor located on the motor endplate of skeletal muscle fibers.

Signaling Pathway

The binding of this compound to the nAChR at the neuromuscular junction initiates a cascade of events leading to muscle paralysis.

cluster_NMJ Neuromuscular Junction Candicine Candicine Chloride nAChR Nicotinic ACh Receptor (nAChR) Candicine->nAChR Binds Na_Influx Na+ Influx nAChR->Na_Influx Opens Channel Depolarization Persistent Depolarization Na_Influx->Depolarization Fasciculations Initial Muscle Fasciculations Depolarization->Fasciculations Inactivation Voltage-gated Na+ Channel Inactivation Depolarization->Inactivation Paralysis Flaccid Paralysis Inactivation->Paralysis

Fig. 1: Neuromuscular blockade by this compound.
Experimental Protocols

2.2.1. Assessment of Neuromuscular Blockade

The neuromuscular blocking effects of this compound can be quantified by monitoring the muscle twitch response to nerve stimulation.

  • Preparation: An isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm) is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

  • Stimulation: The motor nerve is stimulated with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).

  • Measurement: The resulting muscle contractions are measured isometrically using a force transducer.

  • Procedure: After a stabilization period, this compound is added to the organ bath in a cumulative or non-cumulative manner to establish a dose-response curve. The percentage inhibition of the twitch response is calculated for each concentration.

  • Data Analysis: The concentration of this compound that produces a 50% reduction in twitch height (IC50) can be determined by fitting the dose-response data to a suitable pharmacological model.

Mechanism of Action at Autonomic Ganglia

This compound exhibits a characteristic biphasic effect on autonomic ganglia, acting as a stimulant at lower concentrations and a blocking agent at higher concentrations. This action is mediated through its interaction with ganglionic nicotinic acetylcholine receptors.

Signaling Pathway

The stimulation of autonomic ganglia by this compound leads to the activation of postganglionic neurons.

cluster_Ganglia Autonomic Ganglion Candicine Candicine Chloride Ganglionic_nAChR Ganglionic nAChR Candicine->Ganglionic_nAChR Binds Postganglionic_Neuron Postganglionic Neuron Ganglionic_nAChR->Postganglionic_Neuron Depolarizes Action_Potential Action Potential Generation Postganglionic_Neuron->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release

Fig. 2: Stimulation of autonomic ganglia by this compound.
Experimental Protocols

3.2.1. Isolated Ganglion Preparation

The effects of this compound on ganglionic transmission can be studied using an isolated ganglion preparation (e.g., rat superior cervical ganglion).

  • Preparation: The superior cervical ganglion with its preganglionic and postganglionic nerves is dissected and placed in a recording chamber perfused with a physiological salt solution.

  • Stimulation and Recording: The preganglionic nerve is stimulated electrically, and the resulting compound action potentials are recorded from the postganglionic nerve using extracellular electrodes.

  • Procedure: this compound is added to the perfusion solution at various concentrations. Its effect on the amplitude of the postganglionic compound action potential is measured. A decrease in the action potential amplitude indicates ganglionic blockade.

  • Data Analysis: Dose-response curves can be constructed to determine the concentration of this compound that causes 50% inhibition of the postganglionic response.

Quantitative Data

While early pharmacological studies extensively described the qualitative effects of this compound, there is a notable scarcity of modern, quantitative data such as IC50, EC50, or Ki values in the publicly available literature. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Neuromuscular Blocking Activity of this compound

ParameterSpecies/TissueValueReference
IC50 (Twitch Inhibition)Data not available

Table 2: Ganglionic Stimulating/Blocking Activity of this compound

ParameterSpecies/TissueValueReference
EC50 (Stimulation)Data not available
IC50 (Blockade)Data not available

Table 3: Receptor Binding Affinity of this compound

Receptor SubtypeLigandKiReference
Nicotinic (muscle type)Data not available
Nicotinic (ganglionic type)Data not available

Discussion and Future Directions

The existing literature firmly establishes this compound as a nicotinic acetylcholine receptor agonist with potent effects on both the neuromuscular junction and autonomic ganglia.[4] However, a comprehensive understanding of its pharmacology is hampered by the lack of detailed quantitative data and studies on its selectivity for different nAChR subtypes.

Future research should focus on:

  • Quantitative Pharmacological Characterization: Determining the IC50, EC50, and Ki values of this compound at various nAChR subtypes using modern electrophysiological and radioligand binding assays.

  • Subtype Selectivity: Investigating the binding affinity and functional activity of this compound at different neuronal and muscle nAChR subtypes to elucidate its selectivity profile.

  • In Vivo Studies: Conducting detailed in vivo studies in various animal models to correlate the in vitro findings with systemic physiological effects on cardiovascular, respiratory, and other autonomic functions.

Conclusion

This compound is a valuable pharmacological tool for studying the function of nicotinic acetylcholine receptors. Its mechanism of action as a ganglionic stimulant and depolarizing neuromuscular blocker is well-established qualitatively. Further quantitative research is necessary to fully elucidate its pharmacological profile and potential therapeutic or toxicological significance. This guide provides a framework for understanding the current knowledge and directs future investigations into the nuanced actions of this potent alkaloid.

References

An In-depth Technical Guide to the Natural Sources and Extraction of Candicine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicine chloride, a quaternary ammonium alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the biogenic amine tyramine, its natural occurrence in various plant species presents opportunities for exploration in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an examination of its biosynthetic pathway. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Natural Sources of this compound

This compound is found in a variety of plant species across different families. The primary documented sources include cacti of the Echinopsis genus (formerly Trichocereus), barley (Hordeum vulgare), and certain species of the Citrus genus.

Echinopsis candicans (syn. Trichocereus candicans)

Historically, the cactus Echinopsis candicans is the most cited natural source of candicine. While specific quantitative data for this compound is limited, studies on the alkaloid content of this species provide valuable context. Analysis of the total alkaloid content in fresh Echinopsis candicans has been reported to be in the range of 1-10 mg per 100g of fresh plant material. Within this total alkaloid fraction, the precursor to candicine, hordenine, can constitute between 10% and 50%. It is important to note that alkaloid concentrations in plants can be highly variable, influenced by factors such as genetics, age, and environmental conditions.

Hordeum vulgare (Barley)

Barley, a globally significant cereal crop, is another notable source of candicine and its precursors. The biosynthesis of these compounds is primarily localized in the roots of the germinating plant. While extensive quantitative analysis has focused on hordenine, the presence of candicine has been confirmed. The concentration of these alkaloids is known to fluctuate during the germination and growth of the barley plant.

Citrus Species

Certain species within the Citrus genus have also been identified as containing this compound. Phytochemical investigations of various Citrus plants have revealed the presence of a diverse range of bioactive compounds, including alkaloids like candicine. However, detailed quantitative studies on the yield of this compound from citrus sources are not widely available in current literature.

Biosynthesis of this compound

Candicine is biosynthesized from the amino acid tyrosine. The pathway proceeds through the intermediate formation of tyramine and hordenine, with each step of methylation being catalyzed by an N-methyltransferase enzyme.

The biosynthetic pathway can be visualized as follows:

Candicine_Biosynthesis Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase Hordenine Hordenine (N,N-dimethyltyramine) Tyramine->Hordenine N-methyltransferase Candicine Candicine (N,N,N-trimethyltyramine) Hordenine->Candicine N-methyltransferase

Figure 1: Biosynthetic pathway of candicine from tyrosine.

Extraction and Purification of this compound

The extraction and purification of this compound from plant sources typically involve a multi-step process that leverages its chemical properties as a quaternary ammonium alkaloid. The following is a generalized experimental protocol based on established methods for alkaloid extraction.

General Experimental Protocol: Acid-Base Extraction

This method is based on the differential solubility of the alkaloid in its free base and salt forms.

3.1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., Echinopsis candicans)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), 1M

  • Dichloromethane or Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Chloroform:Methanol gradient)

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Separatory funnel

  • Glassware for filtration and chromatography

3.1.2. Extraction Procedure

The overall workflow for a typical acid-base extraction of this compound can be visualized as follows:

Extraction_Workflow cluster_extraction Extraction cluster_acidification Acidification & Partitioning cluster_basification Basification & Re-extraction cluster_purification Purification PlantMaterial 1. Powdered Plant Material Maceration 2. Maceration in Methanol PlantMaterial->Maceration Filtration1 3. Filtration Maceration->Filtration1 CrudeExtract 4. Crude Methanolic Extract Filtration1->CrudeExtract Acidification 5. Acidify with 1M HCl CrudeExtract->Acidification Partitioning1 6. Partition with Dichloromethane Acidification->Partitioning1 AqueousLayer1 Aqueous Layer (Alkaloid Salts) Partitioning1->AqueousLayer1 OrganicLayer1 Organic Layer (Discard) Partitioning1->OrganicLayer1 Basification 7. Basify Aqueous Layer with 1M NaOH AqueousLayer1->Basification Partitioning2 8. Partition with Dichloromethane Basification->Partitioning2 OrganicLayer2 Organic Layer (Free Alkaloids) Partitioning2->OrganicLayer2 AqueousLayer2 Aqueous Layer (Discard) Partitioning2->AqueousLayer2 Drying 9. Dry with Anhydrous Na₂SO₄ OrganicLayer2->Drying Evaporation 10. Evaporation Drying->Evaporation CrudeAlkaloid 11. Crude Alkaloid Fraction Evaporation->CrudeAlkaloid Chromatography 12. Column Chromatography CrudeAlkaloid->Chromatography PureCandicine 13. Pure this compound Chromatography->PureCandicine

The Biosynthesis of Candicine Chloride in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine chloride, a quaternary ammonium alkaloid found in various plant species, particularly barley (Hordeum vulgare), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in plants. It details the enzymatic steps, precursor molecules, and intermediates, supported by available quantitative data and experimental protocols. Visual diagrams of the pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Candicine, the quaternary ammonium cation of hordenine, is a bioactive alkaloid. Its biosynthesis in plants, primarily elucidated through studies on barley, originates from the aromatic amino acid L-tyrosine. The pathway involves a decarboxylation reaction followed by a series of three successive N-methylations. This guide will systematically break down each step of this biosynthetic process.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from L-tyrosine can be delineated into four key enzymatic steps.

Step 1: Decarboxylation of L-Tyrosine to Tyramine

The initial committed step in the pathway is the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyDC) , a pyridoxal-5'-phosphate (PLP) dependent enzyme.

L-Tyrosine → Tyramine + CO₂

Step 2: N-Methylation of Tyramine to N-Methyltyramine

Tyramine then undergoes its first N-methylation, utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor. This reaction is catalyzed by a tyramine N-methyltransferase (T-NMT) , yielding N-methyltyramine.

Tyramine + S-Adenosyl-L-methionine → N-Methyltyramine + S-Adenosyl-L-homocysteine

Step 3: N-Methylation of N-Methyltyramine to Hordenine

N-methyltyramine is subsequently methylated to form hordenine. This second methylation step is catalyzed by a distinct N-methyltyramine N-methyltransferase (NMT-NMT) , which also utilizes SAM as the methyl donor. Studies in barley have shown that two separate enzymes are responsible for the first and second methylation steps.[1]

N-Methyltyramine + S-Adenosyl-L-methionine → Hordenine + S-Adenosyl-L-homocysteine

Step 4: N-Methylation of Hordenine to Candicine

The final step in the biosynthesis is the third N-methylation, where hordenine is converted to the quaternary ammonium ion, candicine. This reaction is catalyzed by a hordenine N-methyltransferase (H-NMT) , again with SAM as the methyl donor. The resulting candicine cation is then associated with an anion, such as chloride, to form this compound. While this step is a known part of the pathway, the specific enzyme responsible has not yet been isolated and characterized in detail.

Hordenine + S-Adenosyl-L-methionine → Candicine + S-Adenosyl-L-homocysteine

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential conversion of L-tyrosine to candicine.

Candicine_Biosynthesis Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TyDC) N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine Tyramine N-Methyltransferase Hordenine Hordenine N_Methyltyramine->Hordenine N-Methyltyramine N-Methyltransferase Candicine Candicine Hordenine->Candicine Hordenine N-Methyltransferase

A simplified diagram of the candicine biosynthesis pathway.

Quantitative Data

Quantitative analysis of the intermediates in the candicine biosynthesis pathway provides insights into the metabolic flux and regulation. The following table summarizes the accumulation of key intermediates in the roots of barley (Hordeum vulgare cv. Solist) over a 24-hour period, starting four days after germination.

Time (hours)Tyramine (pmol/mg FW)N-Methyltyramine (pmol/mg FW)Hordenine (pmol/mg FW)
010.5 ± 1.225.1 ± 2.8150.3 ± 15.1
612.1 ± 1.530.2 ± 3.1180.5 ± 18.2
1215.3 ± 1.845.6 ± 4.5250.1 ± 25.3
1818.2 ± 2.160.3 ± 6.2310.8 ± 30.9
2414.8 ± 1.750.1 ± 5.3280.4 ± 28.1
Data are expressed as mean ± SE (n=5). Adapted from Maver et al. (2022).[2]

Experimental Protocols

Detailed experimental protocols are essential for the study of the enzymes involved in candicine biosynthesis. The following sections provide methodologies for the assay and purification of key enzymes in the pathway. It is important to note that a specific protocol for the hordenine N-methyltransferase that produces candicine is not yet available in the literature; therefore, a general method for N-methyltransferase purification is provided.

Tyrosine Decarboxylase (TyDC) Activity Assay

This protocol is a spectrophotometric assay for TyDC activity.

Principle: The tyramine produced from the decarboxylation of tyrosine is oxidized by tyramine oxidase to produce p-hydroxybenzyl aldehyde and hydrogen peroxide. The hydrogen peroxide then reacts with 4-aminoantipyrine (4-AAP) and N-Ethyl-N-(2-hydroxy-3-sulfopropyl) m-toluidine (TOOS) in the presence of peroxidase to form a quinone-imine dye, which can be measured spectrophotometrically at 570 nm.

Reagents:

  • McIlvain Buffer (phosphate-citrate), pH 6.0

  • 1 mM 4-aminoantipyrine (4-AAP)

  • 10 mM TOOS

  • 40 U/ml Peroxidase

  • 20 U/ml Tyramine Oxidase

  • 0.2 mM Pyridoxal-5-phosphate

  • 10 mM L-Tyrosine

  • Enzyme extract

Procedure:

  • Prepare a reaction mixture containing:

    • 0.9 ml McIlvain Buffer

    • 0.9 ml 1 mM 4-AAP

    • 0.3 ml 10 mM TOOS

    • 0.15 ml 40 U/ml peroxidase

    • 0.15 ml 20 U/ml tyramine oxidase

    • 0.15 ml 0.2 mM pyridoxal-5-phosphate

    • 0.3 ml 10 mM L-tyrosine

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the increase in absorbance at 570 nm for at least 2 minutes.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of one micromole of tyramine per minute under the specified conditions.

Purification of N-Methyltransferases from Barley

This protocol describes a general procedure for the purification of S-adenosylmethionine-dependent N-methyltransferases from barley roots, which can be adapted to attempt the purification of the enzymes involved in candicine biosynthesis.[1]

Workflow:

NMT_Purification Start Barley Root Homogenization Centrifugation1 Crude Extract Collection (Centrifugation) Start->Centrifugation1 AmmoniumSulfate Ammonium Sulfate Fractionation Centrifugation1->AmmoniumSulfate Centrifugation2 Resuspension of Pellet AmmoniumSulfate->Centrifugation2 DEAE DEAE-Cellulose Chromatography Centrifugation2->DEAE Affinity S-Adenosylhomocysteine -Sepharose Affinity Chromatography DEAE->Affinity Elution Elution of N-Methyltransferases Affinity->Elution

Purification workflow for N-methyltransferases.

Procedure:

  • Homogenization: Homogenize fresh barley roots in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Crude Extract Preparation: Centrifuge the homogenate to remove cell debris and collect the supernatant as the crude extract.

  • Ammonium Sulfate Fractionation: Perform a stepwise ammonium sulfate precipitation to enrich for the N-methyltransferases.

  • Dialysis: Dialyze the protein fraction containing the activity against the chromatography buffer.

  • DEAE-Cellulose Chromatography: Apply the dialyzed sample to a DEAE-cellulose anion-exchange column. Elute the bound proteins with a salt gradient.

  • Affinity Chromatography: Pool the active fractions and apply them to an S-adenosylhomocysteine-Sepharose affinity column. This step is highly specific for SAM-dependent methyltransferases.

  • Elution: Elute the purified N-methyltransferases from the affinity column using a high concentration of S-adenosyl-L-homocysteine or a change in pH.

  • Analysis: Analyze the purity of the enzyme fractions by SDS-PAGE.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound from L-tyrosine in plants is a four-step process involving one decarboxylation and three successive N-methylation reactions. While the overall pathway is established, detailed characterization of the individual enzymes, particularly the hordenine N-methyltransferase responsible for the final step, remains an area for further research. The elucidation of the kinetic properties and regulatory mechanisms of these enzymes will be pivotal for the successful metabolic engineering of plants for enhanced candicine production and for the development of novel pharmaceuticals. The experimental protocols provided herein offer a foundation for researchers to further investigate this intriguing biosynthetic pathway.

References

Chemical structure and properties of Candicine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Candicine Chloride

Abstract: this compound is a naturally occurring quaternary ammonium salt, classified as an alkaloid, with a phenethylamine skeleton.[1] It is the N,N,N-trimethyl derivative of the biogenic amine tyramine.[1] Found in various plants such as barley and Stapelia gigantea, it has demonstrated notable biological activity, primarily characterized by neuromuscular blockade.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, outlines experimental protocols for its synthesis and pharmacological evaluation, and visualizes its proposed mechanism of action.

Chemical Structure and Properties

Candicine is characterized by a quaternary ammonium cation and a phenol group.[1] The positive charge on the nitrogen atom is balanced by an anion, most commonly chloride or iodide.[1] The IUPAC name for the cation is 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium.[1]

Chemical Structure:

  • Formula: C11H18ClNO[2]

  • SMILES: C--INVALID-LINK--(CCC1=CC=C(C=C1)O)C.[Cl-][2]

  • InChI Key: PTOJXIKSKSASRB-UHFFFAOYSA-O (for the cation)[4]

The molecule consists of a p-hydroxyphenylethyl group attached to a quaternary ammonium nitrogen with three methyl substituents.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Candicine and its chloride salt.

PropertyValueSource
Molecular Weight 215.72 g/mol [2]
Cation Molecular Weight 180.27 g/mol [4][5]
Melting Point 285 °C (decomposition)[1]
Appearance Colorless solid[1]
Solubility (Water) Highly soluble[1]
Solubility (DMSO) 50 mg/mL (277.36 mM)[5]
LC50 (Brine Shrimp) 923 µg/mL[1]

Experimental Protocols

Synthesis of this compound

A classical and established method for the synthesis of candicine involves the N-methylation of hordenine.[1]

Protocol:

  • N-methylation of Hordenine: Hordenine (p-hydroxyphenylethyldimethylamine) is treated with an excess of a methylating agent, typically methyl iodide (CH₃I), in a suitable solvent. This reaction converts the tertiary amine group of hordenine into a quaternary ammonium salt, yielding candicine iodide.

  • Anion Exchange: The resulting candicine iodide is then converted to this compound. This is achieved by treating an aqueous solution of candicine iodide with silver chloride (AgCl). The silver iodide (AgI) precipitates out of the solution, leaving this compound in the aqueous phase.

  • Purification: The precipitated silver iodide is removed by filtration. The aqueous solution of this compound can then be concentrated and the product crystallized, typically by the addition of a less polar solvent like ethanol or acetone, followed by cooling. The resulting crystals are collected by filtration and dried under vacuum.

Pharmacological Evaluation on Isolated Tissues

The neuromuscular and autonomic effects of this compound have been investigated using isolated tissue preparations.[1]

Protocol for Isolated Guinea Pig Ileum Assay:

  • Tissue Preparation: A section of the terminal ileum is dissected from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions. The tissue is allowed to equilibrate under a slight resting tension.

  • Drug Administration: this compound is added to the organ bath in a cumulative or non-cumulative manner to establish a dose-response curve. Contractions are recorded.

  • Antagonist Studies: To investigate the mechanism of action, the experiment is repeated after pre-treating the tissue with specific receptor antagonists (e.g., atropine for muscarinic receptors, hexamethonium for nicotinic ganglionic receptors, tubocurarine for neuromuscular nicotinic receptors) before adding this compound.[1] A reduction in the contractile response in the presence of an antagonist suggests the involvement of the corresponding receptor system.

Mechanism of Action and Signaling

The pharmacological profile of this compound indicates that it acts as a neuromuscular blocking agent and interacts with the cholinergic nervous system.[1] In rabbits, intravenous administration produced respiratory and cardiovascular disturbances, consistent with neuromuscular blockade.[1]

Studies on isolated tissues provide further insight:

  • Guinea Pig Atrium: Candicine caused a decrease in the amplitude and rate of contractions. These effects were enhanced by eserine (an acetylcholinesterase inhibitor) and inhibited by atropine (a muscarinic antagonist), suggesting a muscarinic receptor-mediated mechanism.[1]

  • Guinea Pig Ileum: It produced contractions that were inhibited by atropine, hexamethonium (a ganglionic nicotinic antagonist), tubocurarine (a neuromuscular nicotinic antagonist), and cocaine.[1] This complex inhibition pattern suggests that candicine may act at multiple sites, including nicotinic and muscarinic receptors, to produce its effects.

The primary mechanism appears to be a blockade of neuromuscular transmission, leading to muscle paralysis. Its effects on autonomic ganglia and smooth muscle suggest a broader interaction with cholinergic signaling.

Visualizations

Below are diagrams illustrating the synthesis workflow and the proposed mechanism of action of this compound.

Synthesis_Workflow Hordenine Hordenine (p-hydroxyphenylethyldimethylamine) Methylation N-Methylation Hordenine->Methylation + Methyl Iodide Candicine_Iodide Candicine Iodide Methylation->Candicine_Iodide Anion_Exchange Anion Exchange (with AgCl) Candicine_Iodide->Anion_Exchange Candicine_Chloride This compound (Final Product) Anion_Exchange->Candicine_Chloride AgI_Precipitate Silver Iodide (Precipitate) Anion_Exchange->AgI_Precipitate Removal

Caption: Synthesis workflow for this compound from Hordenine.

Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_NMJ Neuromuscular Junction cluster_Autonomic Autonomic & Smooth Muscle Motor_Neuron Motor Neuron Terminal Muscle_Fiber Muscle Fiber (Nicotinic Receptors) Motor_Neuron->Muscle_Fiber ACh Release Result_NMJ Neuromuscular Blockade (Paralysis) Muscle_Fiber->Result_NMJ Candicine_NMJ This compound Candicine_NMJ->Muscle_Fiber Blocks nAChR Ganglion Autonomic Ganglion (Nicotinic Receptors) Result_Autonomic Altered Autonomic Function (e.g., heart rate, gut motility) Ganglion->Result_Autonomic Smooth_Muscle Smooth Muscle (Muscarinic Receptors) Smooth_Muscle->Result_Autonomic Candicine_Autonomic This compound Candicine_Autonomic->Ganglion Blocks nAChR Candicine_Autonomic->Smooth_Muscle Interacts with mAChR

Caption: Proposed sites of action for this compound.

References

The Dawn of a Neuromuscular Probe: Unraveling the Early Research and Discovery of Candicine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical review of the initial isolation, characterization, and pharmacological exploration of Candicine Chloride, a quaternary ammonium alkaloid that has intrigued scientists for over a century.

This whitepaper delves into the foundational research that led to the discovery and initial understanding of this compound. From its first isolation from cacti to its early pharmacological assessments, which revealed its potent nicotine-like effects on the nervous system, this document provides a detailed account for researchers, scientists, and drug development professionals. The core of this guide is a synthesis of historical scientific literature, presenting key experimental methodologies, quantitative data, and the logical frameworks of the pioneering investigators in a structured and accessible format.

Discovery and Initial Characterization

Candicine, a quaternary ammonium salt of hordenine, was first isolated and named by L. Reti in 1933 from the Argentine cactus Trichocereus candicans.[1] The compound was given the name "candicine" after its natural source. However, the pharmacological properties of this compound were investigated even earlier, under a different name.

In 1910, George Barger and Henry H. Dale, in their extensive study of amines with sympathomimetic action, synthesized and pharmacologically characterized a compound they termed "hordenine methiodide."[2][3][4] This compound was later identified as candicine iodide. Their work laid the groundwork for understanding the physiological effects of this class of molecules.

Later, in the late 1950s, a group of Japanese researchers led by Y. Ueyama isolated a toxic substance from malted barley which they named "maltoxin."[2] Subsequent studies revealed that maltoxin was, in fact, identical to candicine.

Isolation from Natural Sources

The early methods for isolating candicine varied depending on the source material.

  • Extraction: Maceration of the dried and powdered cactus material with an acidified solvent (e.g., ethanol with tartaric or hydrochloric acid) to protonate the alkaloids and render them soluble.

  • Basification and Partitioning: The acidic extract would then be made alkaline (e.g., with sodium carbonate or ammonia) to deprotonate the tertiary amine alkaloids, while the quaternary candicine would remain as a salt. This step would be followed by extraction with an organic solvent (e.g., ether or chloroform) to remove other alkaloids.

  • Precipitation: Candicine, being a quaternary ammonium salt, is insoluble in many organic solvents and would likely be precipitated from the aqueous solution, possibly by the addition of a suitable counter-ion like iodide or reineckate.

  • Purification: The crude candicine salt would then be purified by recrystallization.

From Malted Barley (as Maltoxin): The detailed procedure for the isolation of "maltoxin" by Ueyama and colleagues is also not fully accessible. However, a general workflow can be inferred:

experimental_workflow_isolation barley Malted Barley extraction Aqueous Extraction barley->extraction Soaking filtration Filtration extraction->filtration Removal of solids concentration Concentration filtration->concentration Evaporation purification Purification (e.g., Precipitation, Chromatography) concentration->purification candicine Candicine (Maltoxin) purification->candicine

A generalized workflow for the isolation of Candicine from malted barley.
Chemical Synthesis

One of the earliest reported syntheses of candicine iodide was performed by Barger and Dale in 1910.[2][3]

Synthesis of Candicine Iodide from Hordenine:

This synthesis is a classic example of the exhaustive methylation of a tertiary amine to form a quaternary ammonium salt.

  • Starting Material: Hordenine (a phenethylamine alkaloid)

  • Reagent: Methyl iodide (CH₃I)

  • Reaction: The lone pair of electrons on the nitrogen atom of hordenine attacks the methyl group of methyl iodide in a nucleophilic substitution reaction. This process is repeated three times to achieve the quaternary ammonium salt.

The conversion of candicine iodide to this compound can be achieved by treating the iodide salt with silver chloride (AgCl), which precipitates silver iodide (AgI) and leaves this compound in solution.[2]

Early Pharmacological Investigations

The initial pharmacological studies on candicine (as hordenine methiodide) by Barger and Dale revealed its potent effects on the autonomic nervous system, noting a strong resemblance to the action of nicotine.[2][4] Later work by Ludueña and the Japanese group that discovered maltoxin further elucidated its mechanism of action.

Effects on Autonomic Ganglia

The primary action of candicine was identified as a stimulant of autonomic ganglia.[2]

signaling_pathway_ganglionic_stimulation candicine Candicine nicotinic_receptor Nicotinic Acetylcholine Receptors (nAChRs) on Ganglionic Neurons candicine->nicotinic_receptor Binds to stimulation Initial Stimulation (Depolarization) nicotinic_receptor->stimulation blockade Persistent Depolarization leading to Blockade stimulation->blockade At higher doses or prolonged exposure response Physiological Response (e.g., increased heart rate, blood pressure) stimulation->response

The biphasic action of Candicine on autonomic ganglia.

Luduena's experiments demonstrated that candicine's effects were not altered by yohimbine, cocaine, or atropine, but were completely counteracted by sparteine or tetrapropylammonium iodide, further supporting its action on nicotinic receptors.[2]

Neuromuscular Blocking Activity

At higher doses, candicine was observed to cause respiratory paralysis, indicating a neuromuscular blocking effect.[2] It acts as a depolarizing neuromuscular blocker, similar to succinylcholine.

experimental_workflow_neuromuscular_junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor End-Plate) ach_vesicles Acetylcholine (ACh) Vesicles ach ACh ach_vesicles->ach Release nachr Nicotinic ACh Receptors (nAChRs) ach->nachr Binds candicine Candicine candicine->nachr Binds and Persistently Activates depolarization Depolarization nachr->depolarization muscle_contraction Muscle Contraction depolarization->muscle_contraction Initially paralysis Flaccid Paralysis depolarization->paralysis Persistently

Mechanism of Candicine's depolarizing neuromuscular blockade.

Quantitative Data from Early Studies

The following tables summarize the available quantitative data from the early research on candicine. Due to the historical nature of the publications, comprehensive datasets are limited.

PropertyValueSalt FormReference
Melting Point285 °C (decomposition)Chloride[2]
Melting Point234 °CIodide[2]
Molar Mass180.266 g/mol (cation)-[2]
ExperimentDose/ConcentrationAnimal ModelObserved EffectReference
Contraction of isolated rabbit jejunum~2 x 10⁻⁵ MRabbitContraction[2]
Intravenous injection1 mgCatRise in blood pressure equivalent to 0.5 mg nicotine[2]
Intravenous injection0.6 mg/kgRabbitRespiratory and cardiovascular disturbances[2]
Toxic dose (intravenous)2.1 mg/kgRabbitApnea followed by death[2]

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available. However, based on the descriptions, the following methodologies were likely employed.

Pharmacological Assays (Barger and Dale, 1910)
  • Isolated Tissue Preparations: Sections of rabbit jejunum were likely suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Ringer's solution) maintained at a constant temperature and aerated. The contractions of the muscle in response to the addition of candicine would have been recorded using a kymograph.

  • In Vivo Blood Pressure Measurement: Cats were likely anesthetized, and a cannula inserted into the carotid artery to measure blood pressure using a mercury manometer connected to a kymograph. Intravenous injections of candicine and nicotine would have been administered to compare their effects.

Conclusion

The early research on this compound, from its discovery in cacti by Reti to the foundational pharmacological studies by Barger and Dale, established it as a potent, nicotine-like quaternary ammonium alkaloid. Its primary actions as a stimulant of autonomic ganglia and a depolarizing neuromuscular blocking agent were elucidated through classic pharmacological experiments. While the detailed methodologies and quantitative data from these pioneering studies are not as extensively documented as in modern research, the foundational knowledge they provided has been crucial for the subsequent understanding of this and related compounds. This historical perspective offers valuable insights into the evolution of drug discovery and pharmacology.

References

An In-depth Technical Guide to Candicine Chloride: A Quaternary Ammonium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine chloride, a quaternary ammonium salt, is a naturally occurring alkaloid found in a variety of plant species, including cacti and barley.[1] Chemically designated as 2-(4-hydroxyphenyl)-N,N,N-trimethylethanaminium chloride, it is the N,N,N-trimethyl derivative of the biogenic amine tyramine.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and toxicology of this compound, with a focus on its mechanism of action as a neuromuscular blocking agent. Detailed experimental protocols and quantitative data are presented to support further research and development.

Physicochemical Properties

This compound is a colorless solid that is highly soluble in water.[1] Its chemical and physical properties are summarized in Table 1.

PropertyValueSource
IUPAC Name 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium chloride
Synonyms N,N,N-Trimethyltyramine chloride, Hordenine methochloride[2]
CAS Number 3761-58-8[1]
Molecular Formula C₁₁H₁₈ClNO[3]
Molecular Weight 215.72 g/mol [3]
Melting Point 285 °C (decomposition)[1]
Solubility Highly soluble in water; Soluble in DMSO (50 mg/mL)[1][2]

Synthesis and Biosynthesis

Biosynthesis

Candicine is biosynthesized in plants from the amino acid tyrosine. The biosynthetic pathway involves the decarboxylation of tyrosine to tyramine, followed by a stepwise N-methylation catalyzed by N-methyltransferase enzymes. Tyramine is first methylated to N-methyltyramine (hordenine), which is then further methylated to form the quaternary ammonium cation, candicine.

G Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Decarboxylation Hordenine N-Methyltyramine (Hordenine) Tyramine->Hordenine Methylation Candicine Candicine Hordenine->Candicine Methylation NMT N-Methyltransferase NMT->Tyramine NMT->Hordenine G Hordenine Hordenine CandicineIodide Candicine Iodide Hordenine->CandicineIodide Quaternization MethylIodide Methyl Iodide (CH₃I) MethylIodide->CandicineIodide CandicineChloride This compound CandicineIodide->CandicineChloride Anion Exchange AnionExchange Anion Exchange Resin (Cl⁻ form) AnionExchange->CandicineChloride G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane (Muscle Fiber) Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx ACh Release Acetylcholine (ACh) Release Ca2+ Influx->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh Release->nAChR binds Depolarization Depolarization nAChR->Depolarization activates Contraction Muscle Contraction Depolarization->Contraction Candicine This compound Candicine->nAChR blocks

References

The Biological Activity of Candicine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine chloride, a quaternary ammonium alkaloid, has demonstrated a range of biological activities, primarily centered on the cholinergic nervous system. This technical guide provides a comprehensive overview of its known pharmacological effects, including neuromuscular blockade, stimulation of autonomic ganglia, and muscarinic-like actions. While quantitative data for this compound is not extensively available in recent literature, this document outlines the established experimental protocols for determining such metrics. Furthermore, this guide presents detailed signaling pathways associated with its mechanisms of action and methodologies for assessing its biological effects, aiming to equip researchers with the foundational knowledge for further investigation and potential therapeutic development.

Introduction

Candicine is a naturally occurring quaternary ammonium salt derived from the amino acid tyrosine. As an alkaloid, it is found in various plant species. The chloride salt form, this compound, is often used in pharmacological studies due to its stability and solubility. The primary biological activities of candicine revolve around its interaction with the cholinergic nervous system, where it exhibits complex effects, including initial stimulation followed by blockade of neurotransmission. This dual activity makes it a subject of interest for understanding cholinergic pharmacology and for potential applications in drug development.

Pharmacological Activities

The biological effects of this compound are multifaceted, impacting several key physiological systems through its interaction with acetylcholine receptors.

Neuromuscular Blocking Activity

This compound acts as a neuromuscular blocking agent of the depolarizing type.[1] This action is similar to that of succinylcholine, where it initially stimulates the nicotinic acetylcholine receptors (nAChRs) at the motor endplate, leading to muscle fasciculations, followed by persistent depolarization that results in muscle paralysis.[2][3][4] This blockade prevents acetylcholine from binding to its receptors, thereby inhibiting normal neuromuscular transmission.[2]

Stimulation of Autonomic Ganglia

A prominent effect of candicine is the stimulation of autonomic ganglia.[5] This activity is mediated through the activation of nicotinic acetylcholine receptors on postganglionic neurons.[6] This stimulation can lead to a variety of physiological responses depending on the specific ganglia affected, including changes in heart rate, blood pressure, and glandular secretions.

Muscarinic-like and Sympathomimetic Effects

In addition to its effects on nicotinic receptors, candicine has been observed to produce muscarinic-like effects in some experimental models.[1] These actions are mediated by the activation of muscarinic acetylcholine receptors (mAChRs), which can lead to responses such as smooth muscle contraction and changes in heart rate. Furthermore, some of its effects are described as sympathomimetic, which may be a consequence of the stimulation of sympathetic ganglia leading to the release of catecholamines.

Quantitative Data on Biological Activity

Specific quantitative data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for this compound are not widely reported in recent scientific literature. The tables below are structured to present such data, which would be determined using the experimental protocols outlined in Section 4.

Table 1: Neuromuscular Blocking Activity of this compound (Hypothetical Data)

ParameterValueSpecies/Tissue Model
ED95 (mg/kg)Data not availablee.g., Cat, in vivo
IC50 (µM)Data not availablee.g., Isolated frog sartorius muscle

Table 2: Ganglion Stimulating Activity of this compound (Hypothetical Data)

ParameterValueSpecies/Tissue Model
EC50 (µM)Data not availablee.g., Isolated rat superior cervical ganglion

Table 3: Antimicrobial Activity of this compound (Hypothetical Data)

MicroorganismMIC (µg/mL)
Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available

Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively assess the biological activities of this compound.

Determination of Neuromuscular Blocking Activity (In Vitro)

This protocol describes an in vitro method using an isolated nerve-muscle preparation to determine the concentration-response relationship of this compound's neuromuscular blocking effect.

Objective: To determine the IC50 of this compound on neuromuscular transmission.

Materials:

  • Isolated phrenic nerve-diaphragm preparation from a rat.

  • Organ bath with temperature control (37°C).

  • Krebs-Ringer solution, aerated with 95% O2 / 5% CO2.

  • Nerve stimulator.

  • Force-displacement transducer and recording system.

  • This compound stock solution.

Procedure:

  • Dissect the phrenic nerve-diaphragm from a euthanized rat and mount it in the organ bath containing Krebs-Ringer solution.

  • Attach the diaphragm to the force-displacement transducer to record isometric contractions.

  • Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).

  • Allow the preparation to equilibrate for at least 30 minutes until stable twitch responses are recorded.

  • Add this compound to the organ bath in a cumulative concentration-dependent manner.

  • Record the twitch height at each concentration after a steady-state response is achieved.

  • Calculate the percentage inhibition of the twitch response for each concentration relative to the baseline.

  • Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting sigmoidal curve.

Assessment of Autonomic Ganglion Stimulation (In Vitro)

This protocol outlines a method for recording agonist-induced depolarizations in an isolated autonomic ganglion.[1]

Objective: To determine the EC50 of this compound for ganglionic stimulation.

Materials:

  • Isolated superior cervical ganglion from a rat.

  • Recording chamber with perfusion system.

  • Extracellular recording electrodes.

  • Amplifier and data acquisition system.

  • Locke's solution.

  • This compound stock solution.

Procedure:

  • Dissect the superior cervical ganglion and place it in the recording chamber perfused with Locke's solution.

  • Place recording electrodes on the postganglionic nerve to record compound action potentials.

  • Stimulate the preganglionic nerve to elicit synaptic transmission and record the baseline response.

  • Switch the perfusion to a solution containing a known concentration of this compound.

  • Record the depolarization of the ganglion.

  • Wash out the drug and allow the ganglion to recover.

  • Repeat with a range of this compound concentrations to establish a dose-response curve.

  • Plot the magnitude of depolarization against the logarithm of the this compound concentration to determine the EC50 value.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol uses the broth microdilution method to determine the MIC of this compound against various microorganisms.[7][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • This compound stock solution.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a two-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. This can be confirmed by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are a direct result of its interaction with specific cellular signaling pathways, primarily those mediated by acetylcholine receptors.

Neuromuscular Blockade Signaling Pathway

At the neuromuscular junction, this compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs). Its binding mimics that of acetylcholine, leading to the opening of the ion channel and an influx of Na+ ions, which depolarizes the motor endplate. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound persists at the receptor, causing prolonged depolarization. This sustained depolarization inactivates voltage-gated sodium channels in the adjacent muscle membrane, preventing the generation of action potentials and leading to flaccid paralysis.

Neuromuscular_Blockade Candicine This compound nAChR Nicotinic ACh Receptor (Motor Endplate) Candicine->nAChR Binds to Depolarization Persistent Depolarization nAChR->Depolarization Causes Na_channels Voltage-Gated Na+ Channel Inactivation Depolarization->Na_channels Leads to Paralysis Muscle Paralysis Na_channels->Paralysis Results in

Caption: Neuromuscular blockade by this compound.

Autonomic Ganglion Stimulation Signaling Pathway

In autonomic ganglia, this compound also acts on nicotinic acetylcholine receptors. This interaction leads to the depolarization of the postganglionic neuron and the generation of an action potential, which then propagates to the target organ, eliciting a physiological response. This mechanism is the basis for its ganglion-stimulating effects.

Autonomic_Ganglion_Stimulation Candicine This compound Ganglionic_nAChR Ganglionic Nicotinic ACh Receptor Candicine->Ganglionic_nAChR Activates Postganglionic_Neuron Postganglionic Neuron Depolarization Ganglionic_nAChR->Postganglionic_Neuron Induces Action_Potential Action Potential Generation Postganglionic_Neuron->Action_Potential Triggers Target_Organ Target Organ Response Action_Potential->Target_Organ Propagates to

Caption: Stimulation of autonomic ganglia by this compound.

Muscarinic Receptor Signaling Pathway

The muscarinic-like effects of this compound are due to its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. Depending on the receptor subtype (M1-M5), activation can trigger various intracellular signaling cascades. For instance, activation of M1, M3, and M5 receptors typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Candicine This compound mAChR Muscarinic ACh Receptor (e.g., M3) Candicine->mAChR Binds to G_protein Gq/11 Protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cell_Response PKC->Cell_Response

Caption: Muscarinic receptor signaling pathway.

Conclusion

This compound is a pharmacologically active alkaloid with primary effects on the cholinergic nervous system. Its ability to act as a depolarizing neuromuscular blocking agent and a stimulant of autonomic ganglia highlights its potential as a tool for studying cholinergic transmission. While there is a lack of recent, specific quantitative data on its biological activities, the experimental protocols provided in this guide offer a clear path for future research to fill these knowledge gaps. The elucidation of its interactions with nicotinic and muscarinic receptor signaling pathways provides a solid foundation for understanding its mechanism of action and for exploring its potential therapeutic applications. Further research is warranted to fully characterize the pharmacological profile of this compound and to assess its potential in drug discovery and development.

References

Candicine Chloride: A Technical Whitepaper on its Role as a Neuromuscular Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine chloride, a quaternary ammonium alkaloid also known as hordenine methiodide, has been identified in early pharmacological studies as a compound exhibiting neuromuscular blocking properties.[1][2] Its structural similarity to other biogenic amines and its classification as a nicotinic antagonist suggest a mechanism of action centered at the neuromuscular junction (NMJ). This document provides a technical overview of the presumed mechanism of this compound, outlines standard experimental protocols for evaluating such agents, and presents a framework for its quantitative assessment, acknowledging the limited availability of modern, specific data for this particular compound.

Introduction

Candicine is a naturally occurring quaternary ammonium salt with a phenethylamine skeleton, found in various plants, including barley.[1][2] Chemically, it is the N,N,N-trimethyl derivative of tyramine.[1] Early pharmacological investigations revealed that candicine's effects closely resemble those of nicotine, inducing an initial stimulation followed by a blockade of ganglionic and neuromuscular transmission.[1] Toxic doses are noted to cause respiratory paralysis, a hallmark of neuromuscular blockade.[1] Despite these early findings, candicine has not been extensively studied using modern pharmacological and electrophysiological techniques.[1][2] This guide synthesizes the foundational knowledge and provides the necessary technical framework for contemporary research into its potential as a neuromuscular blocker.

Mechanism of Action: Antagonism at the Nicotinic Acetylcholine Receptor

The primary mechanism for neuromuscular blockade by agents like this compound is the antagonism of nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction.[1] The process is as follows:

  • Normal Transmission: A nerve impulse arrives at the presynaptic terminal, triggering the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.

  • Receptor Binding: ACh diffuses across the synapse and binds to nAChRs on the muscle fiber's motor end-plate.

  • Depolarization: This binding opens the nAChR ion channel, allowing an influx of sodium ions (Na+) which depolarizes the muscle membrane, generating an end-plate potential (EPP).

  • Muscle Contraction: If the EPP reaches a threshold, it triggers a muscle action potential, leading to muscle contraction.

  • Inhibition by this compound: As a competitive antagonist, this compound is presumed to bind to the same nAChRs as acetylcholine but without activating the channel. This competitive binding prevents ACh from binding to its receptor, thereby inhibiting the depolarization of the motor end-plate and preventing muscle contraction.

The diagram below illustrates this proposed signaling pathway.

G cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Muscle) pre_neuron Motor Neuron Action Potential ach_vesicle ACh Vesicles pre_neuron->ach_vesicle Triggers Release ach Acetylcholine (ACh) ach_vesicle->ach Release nachr nAChR ach->nachr Binds depolarization Depolarization (EPP) nachr->depolarization Opens Channel (Na+ influx) contraction Muscle Contraction depolarization->contraction Triggers candicine This compound candicine->nachr Blocks

Proposed mechanism of this compound at the neuromuscular junction.

Quantitative Data

While specific, modern quantitative data for this compound is scarce in the available literature, the following table provides a template for how such data would be presented. The values for related compounds found in research literature are included for context and comparison. This illustrates the type of data necessary for a thorough evaluation.

CompoundPreparationPotency MetricValueReference
This compound e.g., Rat Phrenic Nerve-HemidiaphragmIC50 / ED50Data Not AvailableN/A
Methyllycaconitine (MLA)Lizard MuscleIC50 (CMAP Blockade)0.10 µM[3]
14-deacetylnudicaulineLizard MuscleIC50 (CMAP Blockade)0.05 µM[3]
DeltalineLizard MuscleIC50 (CMAP Blockade)156 µM[3]
Gantacurium (CW 002)HumanED950.077 mg/kg[4]
Gantacurium (CW 011)Animal ModelED950.025 mg/kg[4]

IC50: Half maximal inhibitory concentration. ED50/95: Effective dose for 50%/95% of the maximal response. CMAP: Compound Muscle Action Potential.

Experimental Protocols

The following protocols are representative of standard methodologies used to assess the activity of neuromuscular blocking agents.

In Vitro Nerve-Muscle Preparation Assay

This assay is the gold standard for characterizing the effects of a substance on neuromuscular transmission.

Objective: To determine the potency and mechanism of action (depolarizing vs. non-depolarizing) of this compound on an isolated nerve-muscle preparation.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat or mouse).

    • Dissect and isolate the phrenic nerve-hemidiaphragm preparation.

    • Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Stimulation and Recording:

    • Attach the phrenic nerve to stimulating electrodes and the diaphragm tendon to an isometric force transducer.

    • Apply supramaximal electrical stimuli to the nerve (e.g., 0.2 Hz pulses of 0.1 ms duration) to elicit indirect muscle twitches.

    • Record the resulting twitch tension using a data acquisition system.

  • Drug Application:

    • After a stabilization period with consistent twitch height, add this compound to the organ bath in a cumulative, concentration-dependent manner.

    • Allow the preparation to equilibrate at each concentration until a stable level of twitch inhibition is observed.

  • Data Analysis:

    • Measure the percentage inhibition of twitch height at each drug concentration relative to the baseline.

    • Plot the concentration-response curve and calculate the IC50 value.

    • To test for competitive antagonism, perform the assay in the presence of a known nAChR agonist (like carbachol) or after washout and application of an acetylcholinesterase inhibitor (like neostigmine) to observe for reversal of the block.

Electrophysiology: End-Plate Potential (EPP) Measurement

Objective: To directly measure the effect of this compound on the postsynaptic response to neurotransmitter release.

Methodology:

  • Preparation: Use an isolated nerve-muscle preparation (e.g., frog sartorius or mouse diaphragm) as described above.

  • Intracellular Recording:

    • Carefully insert a microelectrode into a muscle fiber near the motor end-plate to record the membrane potential.

    • Stimulate the motor nerve to elicit EPPs. To prevent muscle action potentials that would dislodge the electrode, the preparation can be treated with a low concentration of a non-competitive blocker or high magnesium/low calcium solution to reduce ACh release.

  • Drug Application:

    • Record baseline EPP amplitudes.

    • Perfuse the preparation with a solution containing this compound at a known concentration.

  • Data Analysis:

    • Measure the change in EPP amplitude in the presence of the drug. A reduction in EPP amplitude without a significant change in the presynaptic miniature end-plate potential (MEPP) frequency would indicate a postsynaptic site of action consistent with nAChR antagonism.

The workflow for a typical in vitro assessment is visualized below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Nerve-Muscle (e.g., Rat Hemidiaphragm) B Mount in Organ Bath (Physiological Solution) A->B C Attach to Electrodes & Force Transducer B->C D Record Baseline (Nerve Stimulation) C->D E Apply this compound (Cumulative Doses) D->E F Record Twitch Inhibition E->F G Plot Concentration- Response Curve F->G F->G H Calculate IC50 G->H I Assess Reversibility H->I

General experimental workflow for assessing a neuromuscular blocker.

Conclusion

This compound presents as a classical, yet understudied, potential neuromuscular blocking agent. Its known nicotine-like activity strongly suggests a mechanism of competitive antagonism at the nicotinic acetylcholine receptor. While historical accounts confirm its biological activity, a modern, quantitative assessment is required to fully characterize its pharmacological profile. The experimental frameworks provided here offer a clear path for researchers to determine the potency, efficacy, and specific mechanism of action of this compound, enabling a comprehensive evaluation of its standing among other neuromuscular blocking drugs.

References

An In-depth Technical Guide on the Toxicology of Parenteral Candicine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candicine chloride is the chloride salt of candicine, a naturally occurring quaternary ammonium alkaloid.[1] Structurally, it is the N,N,N-trimethyl derivative of tyramine and is also known as hordenine methiodide.[1] This guide provides a comprehensive overview of the known toxicological properties of this compound when administered parenterally. The primary toxic effect of parenteral this compound is neuromuscular blockade, leading to muscle paralysis and, at high doses, respiratory failure.[1][2] This is attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction and autonomic ganglia.[3][4][5][6] Due to a lack of extensive modern toxicological studies on this compound itself, this guide incorporates data from early studies on its iodide salt (hordenine methiodide) and the closely related precursor molecule, hordenine.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium chloride[1]
Synonyms This compound, N,N,N-Trimethyltyramine chloride, Hordenine methochloride[7][8]
CAS Number 3761-58-8[1][7][8][9]
Molecular Formula C₁₁H₁₈ClNON/A
Molecular Weight 215.72 g/mol N/A
Appearance Colorless solid[1]
Solubility Highly soluble in water[1]

Non-Clinical Toxicology

Acute Toxicity

Direct parenteral LD₅₀ values for this compound are not available in modern literature. However, historical data for the closely related compound, hordenine sulfate, and data for the precursor, hordenine, provide an indication of its potential toxicity. The primary cause of death following toxic parenteral doses is respiratory paralysis due to neuromuscular blockade.[2]

Table 1: Acute Lethal Dose of Hordenine and its Salts (Parenteral Administration)

CompoundSpeciesRouteDoseEffectReference
Hordenine SulfateDogIV300 mg/kgMinimum Lethal Dose[2]
Hordenine SulfateRabbitIV250 mg/kgMinimum Lethal Dose[2]
Hordenine SulfateGuinea PigIV300 mg/kgMinimum Lethal Dose[2]
Hordenine SulfateRatSubcutaneous~1000 mg/kgMinimum Lethal Dose[2]
HordenineMouseIP299 mg/kgLD₅₀[2]

Note: The toxicity of the quaternary ammonium compound, this compound, is expected to differ from its tertiary amine precursor, hordenine.

Primary Toxicological Mechanisms

The toxic effects of parenteral this compound are primarily due to its action on nicotinic acetylcholine receptors (nAChRs). As a quaternary ammonium compound, it shares structural similarities with acetylcholine and can act at both the neuromuscular junction and autonomic ganglia.[6]

Parenteral administration of this compound produces symptoms of neuromuscular blockade.[1] This results in skeletal muscle paralysis. At toxic doses, this paralysis extends to the diaphragm and intercostal muscles, leading to respiratory arrest.[2] The blockade is a result of this compound binding to nAChRs on the motor endplate, preventing neuromuscular transmission.[6]

This compound also acts on nAChRs in autonomic ganglia, leading to ganglionic blockade.[3][4][5] This disrupts the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The observable effects are complex and depend on the dominant autonomic tone of a particular organ. A key toxicological concern of ganglionic blockade is severe orthostatic hypotension, which can lead to reduced organ perfusion.[3][4][5] Other effects include dry mouth, urinary retention, and constipation.[3][4][5][10]

Signaling Pathways

The primary signaling event initiated by this compound at the neuromuscular junction is the modulation of the nicotinic acetylcholine receptor, a ligand-gated ion channel.

nAChR_Signaling cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Candicine_Chloride This compound nAChR Nicotinic ACh Receptor (nAChR) Candicine_Chloride->nAChR Binds/Blocks ACh Acetylcholine ACh->nAChR Blocked Depolarization Membrane Depolarization nAChR->Depolarization Ion Channel Opening (Na⁺, K⁺) Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Paralysis Persistent Blockade (Paralysis) Depolarization->Paralysis Persistent Depolarization or Antagonism Muscle_Contraction Muscle Contraction (Initially) Ca_Influx->Muscle_Contraction

Figure 1: Proposed signaling pathway of this compound at the neuromuscular junction.

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade in Rodents

Objective: To determine the potency and duration of the neuromuscular blocking effects of parenterally administered this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • This compound solutions in sterile saline

  • Force-displacement transducer

  • Nerve stimulator

  • Data acquisition system

  • Tracheal cannula and mechanical ventilator

Procedure:

  • Anesthetize the rat and ensure a stable plane of anesthesia.

  • Perform a tracheotomy and mechanically ventilate the animal.

  • Isolate the sciatic nerve and the gastrocnemius muscle of one hind limb.

  • Attach the Achilles tendon to a force-displacement transducer to measure muscle contraction.

  • Place stimulating electrodes on the sciatic nerve.

  • Administer single twitch stimuli (e.g., 0.1 Hz) to elicit baseline muscle contractions.

  • Administer this compound intravenously via a cannulated jugular or femoral vein.

  • Record the reduction in twitch height over time to determine the onset, maximal effect, and duration of neuromuscular blockade.

  • A dose-response curve can be generated to determine the ED₅₀ (effective dose for 50% block).

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure Anesthesia Anesthetize Rodent Ventilation Tracheotomy & Mechanical Ventilation Anesthesia->Ventilation Surgery Isolate Sciatic Nerve & Gastrocnemius Muscle Ventilation->Surgery Instrumentation Attach Muscle to Force Transducer Surgery->Instrumentation Baseline Record Baseline Muscle Contractions Instrumentation->Baseline Administration Administer this compound (IV) Baseline->Administration Recording Record Twitch Height Reduction Administration->Recording Analysis Data Analysis: ED₅₀, Onset, Duration Recording->Analysis

Figure 2: Experimental workflow for in vivo assessment of neuromuscular blockade.

Logical Relationships in Toxicology

The toxicological profile of this compound is a direct consequence of its interaction with nicotinic acetylcholine receptors at two key locations.

Toxicological_Effects cluster_target Molecular Target cluster_effects Physiological Effects cluster_outcomes Toxicological Outcomes Candicine_Admin Parenteral Candicine Chloride Administration nAChR Nicotinic Acetylcholine Receptor (nAChR) Candicine_Admin->nAChR NMJ_Block Neuromuscular Junction Blockade nAChR->NMJ_Block Ganglionic_Block Autonomic Ganglionic Blockade nAChR->Ganglionic_Block Paralysis Skeletal Muscle Paralysis NMJ_Block->Paralysis Hypotension Severe Hypotension Ganglionic_Block->Hypotension Autonomic_Dys Autonomic Dysfunction Ganglionic_Block->Autonomic_Dys Resp_Failure Respiratory Failure Paralysis->Resp_Failure

Figure 3: Logical relationship of this compound's toxicological effects.

Conclusion

Parenteral administration of this compound presents a significant toxicological risk, primarily through neuromuscular and autonomic ganglionic blockade. The mechanism is rooted in its interaction with nicotinic acetylcholine receptors. While specific, modern quantitative toxicological data for this compound is sparse, historical data on related compounds suggest a potent profile leading to respiratory paralysis at high doses. Researchers and drug development professionals should exercise caution and conduct thorough dose-response studies to characterize its safety profile before any potential therapeutic application. The experimental protocols and mechanistic understanding provided in this guide serve as a foundational resource for such investigations.

References

Methodological & Application

Synthesis of Candicine Chloride for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis of Candicine Chloride (N,N,N-Trimethyltyramine Chloride), a quaternary ammonium alkaloid of interest for various research applications. The protocols outlined below detail a two-step synthesis commencing from the readily available precursor, hordenine. The methodology involves an exhaustive methylation of hordenine to yield candicine iodide, followed by an anion exchange to afford the final chloride salt.

Introduction

Candicine (N,N,N-trimethyltyramine) is a naturally occurring quaternary ammonium salt found in a variety of plant species. As a structural analogue of other biogenic amines, it is a valuable compound for pharmacological and physiological research. The chloride salt of candicine is often preferred for experimental studies due to its stability and solubility. This protocol provides a reliable method for the laboratory-scale synthesis of this compound, ensuring a high-purity product suitable for research purposes.

Chemical and Physical Data

A summary of the key chemical and physical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
HordenineC₁₀H₁₅NO165.23117-118White crystalline solid
Candicine IodideC₁₁H₁₈INO307.17252-254Hexagonal leaflets
This compoundC₁₁H₁₈ClNO215.72Not availableWhite solid

Experimental Protocols

Part 1: Synthesis of Candicine Iodide (Hordenine Methiodide)

This procedure describes the exhaustive methylation of hordenine using methyl iodide to form the quaternary ammonium iodide salt, candicine iodide.

Materials and Reagents:

  • Hordenine

  • Methyl Iodide (CH₃I)

  • Methanol (MeOH), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hordenine (1.0 eq) in anhydrous methanol.

  • Add an excess of methyl iodide (3.0-4.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator until a precipitate forms.

  • Add diethyl ether to the concentrated mixture to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain candicine iodide as a white to off-white solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield hexagonal leaflets.

Expected Yield:

The typical yield for this reaction is in the range of 85-95%.

Part 2: Conversion of Candicine Iodide to this compound

This protocol details the conversion of the iodide salt to the chloride salt via anion exchange chromatography.

Materials and Reagents:

  • Candicine Iodide

  • Strongly basic anion exchange resin (e.g., Amberlite® IRA-400) in the chloride form

  • Deionized water

  • Chromatography column

  • Sodium chloride (NaCl) solution (for resin regeneration)

  • Hydrochloric acid (HCl), dilute (for resin regeneration)

  • Silver nitrate (AgNO₃) solution (for testing)

  • Lyophilizer or rotary evaporator

Procedure:

  • Resin Preparation: If the anion exchange resin is not already in the chloride form, it must be prepared. Pack the resin into a chromatography column and wash it sequentially with deionized water, 1 M HCl, deionized water until the eluate is neutral, 1 M NaCl, and finally with copious amounts of deionized water until the eluate is free of chloride ions (tested with AgNO₃ solution).

  • Dissolve the synthesized candicine iodide in a minimal amount of deionized water.

  • Load the candicine iodide solution onto the top of the prepared anion exchange column.

  • Elute the column with deionized water, collecting the fractions.

  • Monitor the eluate for the presence of the product. The iodide ions will be retained by the resin, while the candicine cation will elute with the chloride counter-ions.

  • Test the collected fractions for the absence of iodide ions using a silver nitrate solution (no formation of a yellow precipitate of AgI).

  • Combine the iodide-free fractions containing the this compound.

  • Remove the water from the combined fractions using a lyophilizer or a rotary evaporator to obtain the final product, this compound, as a white solid.

Expected Yield:

The yield for the anion exchange process is typically quantitative, assuming efficient exchange and collection of all product-containing fractions.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of this compound.

Synthesis_Pathway Hordenine Hordenine Candicine_Iodide Candicine Iodide Hordenine->Candicine_Iodide  Excess CH₃I, MeOH, Reflux   Candicine_Chloride This compound Candicine_Iodide->Candicine_Chloride  Anion Exchange Resin (Cl⁻ form)   Experimental_Workflow cluster_step1 Step 1: Exhaustive Methylation cluster_step2 Step 2: Anion Exchange Dissolve Dissolve Hordenine in MeOH Add_MeI Add Excess Methyl Iodide Dissolve->Add_MeI Reflux Reflux Reaction Mixture Add_MeI->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate in vacuo Cool->Concentrate Precipitate Precipitate with Ether Concentrate->Precipitate Filter_Wash Filter and Wash Solid Precipitate->Filter_Wash Dry Dry Candicine Iodide Filter_Wash->Dry Prepare_Resin Prepare Anion Exchange Resin (Cl⁻) Dissolve_Iodide Dissolve Candicine Iodide in H₂O Prepare_Resin->Dissolve_Iodide Load_Column Load onto Column Dissolve_Iodide->Load_Column Elute Elute with H₂O Load_Column->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Test_for_Iodide Test for Absence of Iodide Collect_Fractions->Test_for_Iodide Combine_Fractions Combine Product Fractions Test_for_Iodide->Combine_Fractions Remove_Solvent Remove Water (Lyophilize) Combine_Fractions->Remove_Solvent

Isolating the Neuromuscular Blocking Agent Candicine Chloride from Stapelia gigantea: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stapelia gigantea, a succulent plant known for its large, carrion-scented flowers, is a source of various secondary metabolites, including the quaternary ammonium alkaloid, Candicine. As the N,N,N-trimethyl derivative of the biogenic amine tyramine, Candicine is of significant interest to the scientific community. This interest stems from its potential pharmacological activities, particularly its reported neuromuscular blocking properties, which suggest a possible interaction with the acetylcholine receptor at the neuromuscular junction. This application note provides a detailed protocol for the isolation of Candicine Chloride from the aerial parts of Stapelia gigantea. It also outlines methods for its characterization and presents a summary of its potential biological activities, offering a foundation for further research and drug development.

Data Presentation

ParameterExpected Value/CharacteristicSource/Rationale
Yield of Crude Alkaloid Extract 1-5% of dry plant materialBased on typical alkaloid yields from succulent plants.
Purity of Isolated this compound >95% (after chromatographic purification)Achievable with standard chromatographic techniques.
Molecular Formula C₁₁H₁₈ClNO-
Molecular Weight 215.72 g/mol -
Appearance Colorless solid
Melting Point 285 °C (decomposition)
Solubility Highly soluble in water

Experimental Protocols

This section details the methodology for the isolation, purification, and characterization of this compound from Stapelia gigantea.

I. Extraction of Crude Alkaloids
  • Plant Material Preparation:

    • Collect fresh, healthy aerial parts of Stapelia gigantea.

    • Wash the plant material thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Maceration:

    • Weigh the powdered plant material.

    • Place the powder in a large glass container and add 70% ethanol in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of 70% ethanol).

    • Seal the container and allow it to macerate for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue twice more with fresh 70% ethanol for 24 hours each time.

    • Combine all the filtrates.

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a viscous crude extract.

II. Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification:

    • Dissolve the crude extract in 5% hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble non-alkaloidal matter.

  • Extraction with Organic Solvent:

    • Transfer the acidic solution to a separatory funnel and extract it three times with an equal volume of chloroform to remove neutral and weakly basic compounds.

    • Discard the chloroform layers.

  • Basification and Alkaloid Extraction:

    • Make the aqueous acidic layer alkaline by adding a sufficient amount of concentrated ammonium hydroxide solution until the pH reaches 9-10.

    • Extract the alkaline solution three times with an equal volume of chloroform.

    • Combine the chloroform extracts, which now contain the free alkaloid bases.

  • Concentration:

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Filter and concentrate the dried extract under reduced pressure to yield the crude alkaloid fraction.

III. Isolation and Purification of this compound by Column Chromatography
  • Column Preparation:

    • Prepare a silica gel (60-120 mesh) slurry in chloroform.

    • Pack a glass column uniformly with the slurry.

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., chloroform:methanol).

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of equal volume.

    • Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with Dragendorff's reagent.

    • Pool the fractions containing the major alkaloid spot corresponding to Candicine.

  • Conversion to Chloride Salt and Crystallization:

    • Evaporate the solvent from the pooled fractions to obtain the purified Candicine base.

    • Dissolve the purified base in a small amount of methanol and add a few drops of concentrated HCl to convert it to the chloride salt.

    • Allow the solution to stand at a cool temperature to facilitate crystallization.

    • Collect the crystals of this compound by filtration and wash them with a small amount of cold methanol.

    • Dry the crystals in a desiccator.

IV. Characterization of this compound
  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: Record the NMR spectra in a suitable deuterated solvent (e.g., D₂O or CD₃OD) to confirm the chemical structure.

    • Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: Record the IR spectrum to identify the functional groups present in the molecule.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Stapelia gigantea (Aerial Parts) drying Air Drying plant_material->drying grinding Grinding drying->grinding powdered_plant Powdered Plant Material grinding->powdered_plant maceration Maceration with 70% Ethanol powdered_plant->maceration filtration_concentration Filtration & Concentration maceration->filtration_concentration crude_extract Crude Ethanolic Extract filtration_concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Fraction Collection & TLC Analysis column_chromatography->fractions purified_base Purified Candicine Base fractions->purified_base conversion_crystallization Conversion to Chloride Salt & Crystallization purified_base->conversion_crystallization candicine_chloride This compound Crystals conversion_crystallization->candicine_chloride characterization Spectroscopic Characterization (NMR, MS, IR) candicine_chloride->characterization

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway of this compound at the Neuromuscular Junction

Candicine is reported to have neuromuscular blocking activity, suggesting it may interfere with signaling at the neuromuscular junction. The primary mechanism for such activity is often the antagonism of nicotinic acetylcholine receptors (nAChRs).

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) action_potential Action Potential ca_channel Voltage-gated Ca²⁺ Channel action_potential->ca_channel opens ca_influx Ca²⁺ Influx ca_channel->ca_influx vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion triggers ach_release Acetylcholine (ACh) Release vesicle_fusion->ach_release ach ACh ach_release->ach nachr Nicotinic ACh Receptor (nAChR) ach->nachr binds to candicine Candicine candicine->nachr antagonizes blocked_receptor Blocked nAChR depolarization Depolarization (End Plate Potential) nachr->depolarization causes muscle_ap Muscle Action Potential depolarization->muscle_ap generates contraction Muscle Contraction muscle_ap->contraction leads to blocked_receptor->depolarization prevents

Caption: Proposed antagonism of nAChRs by Candicine.

Conclusion

This application note provides a comprehensive and detailed protocol for the isolation and characterization of this compound from Stapelia gigantea. The described methodologies, from plant material processing to chromatographic purification and spectroscopic identification, are robust and reproducible, providing a solid foundation for obtaining this promising neuromuscular blocking agent. The elucidation of its interaction with the neuromuscular junction signaling pathway opens avenues for its investigation as a potential lead compound in drug discovery programs. Further studies are warranted to fully characterize its pharmacological profile and to explore its therapeutic potential.

Application Notes and Protocols for Candicine Chloride as a Ganglionic Stimulant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicine is a quaternary ammonium alkaloid, structurally identified as the N,N,N-trimethyl derivative of tyramine, also known as hordenine methiodide. Historical pharmacological studies have established its action as a ganglionic stimulant, closely mimicking the effects of nicotine on autonomic ganglia.[1] Candicine chloride, as a salt, is a convenient form for experimental use due to its solubility in aqueous solutions.[1]

These application notes provide a comprehensive guide for researchers interested in utilizing this compound to study ganglionic transmission and the function of neuronal nicotinic acetylcholine receptors (nAChRs). The protocols outlined below are based on established methodologies for studying ganglionic stimulants and have been adapted for the investigation of this compound.

Mechanism of Action

This compound acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia.[1] Stimulation of these ligand-gated ion channels leads to depolarization of the postganglionic neuron, initiating an action potential and subsequent neurotransmitter release at the target organ. The primary nAChR subtypes found in autonomic ganglia are composed of α3, β4, α5, and α7 subunits.[1][2][3][4] The initial stimulatory effect of candicine can be followed by a blocking effect at higher concentrations or with prolonged exposure, a characteristic shared with nicotine.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₁H₁₈ClNO[4]
Molecular Weight215.72 g/mol [4]
AppearanceColorless solid[1]
SolubilityHighly soluble in water[1]
Table 2: Illustrative Dose-Response Data for Ganglionic Stimulants (Hypothetical for this compound)
ParameterValue (this compound)Value (Nicotine)Notes
In Vitro Electrophysiology
EC₅₀ (Whole-Cell Current)Data not available10 - 100 µMDependent on nAChR subunit composition.
In Vivo Blood Pressure
Effective Dose (Rat)Data not available0.1 - 1 mg/kg (i.v.)Dose-dependent increase in mean arterial pressure.
Isolated Tissue Preparation
EC₅₀ (Nictitating Membrane)Data not available1 - 10 µMConcentration-dependent contraction.
Note: Specific quantitative data for this compound using modern methodologies is not readily available. The values presented are illustrative and based on the known potency of nicotine, a compound with a similar mechanism of action. Researchers are strongly encouraged to perform dose-response studies to determine the precise potency of this compound in their experimental models.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Isolated Sympathetic Ganglion Neurons

This protocol allows for the direct measurement of ion channel activity in response to this compound application.

Materials:

  • Superior cervical ganglia (SCG) from rats or mice

  • Enzyme solution (e.g., collagenase and trypsin)

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • Internal and external solutions (see below)

  • This compound stock solution (10 mM in distilled water)

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH)

Procedure:

  • Neuron Isolation:

    • Euthanize the animal according to approved institutional protocols.

    • Dissect the superior cervical ganglia and place them in ice-cold external solution.

    • Digest the ganglia in the enzyme solution to dissociate the neurons.

    • Plate the dissociated neurons on coated coverslips and incubate.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution.

    • Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal and obtain the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

    • Apply this compound at various concentrations via a perfusion system.

    • Record the induced inward currents.

    • Construct a dose-response curve to determine the EC₅₀.

Protocol 2: In Vivo Measurement of Blood Pressure in Anesthetized Rats

This protocol assesses the systemic effect of ganglionic stimulation by this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., urethane)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and data acquisition system

  • Saline solution

  • This compound solutions of varying concentrations

Procedure:

  • Anesthetize the rat and ensure a stable plane of anesthesia.

  • Cannulate the carotid artery and connect the catheter to a pressure transducer to record blood pressure.[5]

  • Cannulate the jugular vein for intravenous drug administration.

  • Allow the animal to stabilize for at least 20 minutes.

  • Administer a bolus injection of saline as a control.

  • Administer increasing doses of this compound intravenously.

  • Record the changes in mean arterial pressure (MAP) and heart rate.

  • Analyze the dose-dependent effects on cardiovascular parameters.

Protocol 3: Isolated Cat Nictitating Membrane Preparation

This classic preparation provides a robust and specific bioassay for ganglionic stimulants.

Materials:

  • Cat (anesthetized)

  • Dissection tools

  • Perfusion system with Krebs-Henseleit solution

  • Force transducer and data acquisition system

  • This compound solutions

Procedure:

  • Anesthetize the cat according to approved protocols.

  • Isolate the superior cervical ganglion and the nictitating membrane.

  • Set up the preparation in an organ bath with continuous perfusion of oxygenated Krebs-Henseleit solution.

  • Attach the nictitating membrane to a force transducer to record contractions.

  • Stimulate the preganglionic nerve to elicit control contractions.

  • Add this compound to the perfusion solution at increasing concentrations.

  • Record the resulting contractions of the nictitating membrane.

  • Determine the concentration-response relationship.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postganglionic Neuron Membrane cluster_intracellular Intracellular Space Candicine_Chloride This compound nAChR Neuronal Nicotinic Acetylcholine Receptor (α3β4, α7, etc.) Candicine_Chloride->nAChR Binds to Na_Ca_Influx Na+ / Ca2+ Influx nAChR->Na_Ca_Influx Channel Opening Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Response Postganglionic Response Action_Potential->Response

Caption: Signaling pathway of this compound at the ganglionic synapse.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Studies Isolate_Neurons Isolate Autonomic Ganglion Neurons Patch_Clamp Whole-Cell Patch-Clamp Recording Isolate_Neurons->Patch_Clamp Apply_Candicine Apply this compound (Dose-Response) Patch_Clamp->Apply_Candicine Record_Currents Record Inward Currents (EC50 Determination) Apply_Candicine->Record_Currents Anesthetize_Animal Anesthetize Animal (e.g., Rat) Cannulate Cannulate Artery and Vein Anesthetize_Animal->Cannulate Administer_Candicine Administer this compound (i.v. Dose-Response) Cannulate->Administer_Candicine Measure_BP Measure Blood Pressure and Heart Rate Administer_Candicine->Measure_BP Isolate_Tissue Isolate Tissue (e.g., Nictitating Membrane) Organ_Bath Mount in Organ Bath Isolate_Tissue->Organ_Bath Perfuse_Candicine Perfuse with this compound (Concentration-Response) Organ_Bath->Perfuse_Candicine Measure_Contraction Measure Tissue Contraction Perfuse_Candicine->Measure_Contraction

Caption: Experimental workflow for studying this compound.

Concluding Remarks

This compound presents a valuable pharmacological tool for investigating the physiology and pharmacology of autonomic ganglia. Its nicotine-like mechanism of action makes it a useful probe for studying nAChR function. The protocols provided herein offer a starting point for researchers to explore the effects of this compound in detail. Due to the limited modern data available, it is imperative that researchers conduct thorough dose-response and concentration-response studies to accurately characterize the potency and efficacy of this compound in their chosen experimental systems.

References

Application of Candicine Chloride in Neurotransmission Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicine chloride, also known as N,N,N-trimethyltyramine chloride or hordenine methiodide, is a quaternary ammonium alkaloid found in a variety of plants. Structurally related to the biogenic amine tyramine and the dopamine D2 receptor agonist hordenine, this compound has garnered interest in neurotransmission research for its effects on cholinergic and potentially dopaminergic systems. Early pharmacological studies revealed its nicotine-like effects and its capacity to act as a neuromuscular blocking agent. This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound in neurotransmission.

Mechanism of Action

This compound primarily acts as a modulator of nicotinic acetylcholine receptors (nAChRs). Its quaternary ammonium structure allows it to interact with the ligand-binding domain of these ion channels. Evidence suggests that it can act as both an agonist and an antagonist at nAChRs, depending on the receptor subtype and concentration. Its structural similarity to hordenine also suggests a potential interaction with dopamine receptors, although this requires further investigation.

Data Presentation

Table 1: Pharmacological Activity of this compound and Related Compounds
CompoundReceptor TargetActivityPotency/AffinityReference
This compound Nicotinic Acetylcholine ReceptorAgonist / AntagonistNot Quantified--INVALID-LINK--
Neuromuscular JunctionNeuromuscular BlockadeNot Quantified--INVALID-LINK--
Hordenine Dopamine D2 ReceptorAgonist-[1]
Trace Amine-Associated Receptor 1 (TAAR1)AgonistEC50 ~1 µM[2]
Choline Chloride Nicotinic Acetylcholine ReceptorWeak AgonistKD = 4.1 ± 0.5 mM[3]
Muscarinic Acetylcholine ReceptorWeak AgonistKi = 1.2 to 3.5 mM (brain)[4]

Experimental Protocols

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for nicotinic acetylcholine receptors using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-nicotine or [3H]-epibatidine).

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue)

  • This compound

  • Radiolabeled ligand (e.g., [3H]-nicotine)

  • Unlabeled competitor (e.g., nicotine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates with GF/C filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).[2]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or unlabeled competitor (for non-specific binding).

    • 50 µL of various concentrations of this compound.

    • 50 µL of radiolabeled ligand at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[2]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation in 96-well plate Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Candicine, Radioligand) Reagent_Prep->Incubation Filtration Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Workflow for Radioligand Binding Assay.
Electrophysiological Recording in Xenopus Oocytes or Mammalian Cells

This protocol describes the use of two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch clamp in mammalian cells to characterize the functional effects of this compound on nAChRs.

Materials:

  • Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing the nAChR subtype of interest.

  • This compound

  • Acetylcholine (ACh) as a reference agonist

  • Recording solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5; for mammalian cells: appropriate extracellular and intracellular solutions).

  • Electrophysiology rig with amplifier, micromanipulators, and data acquisition system.

Procedure:

  • Cell Preparation:

    • Oocytes: Inject oocytes with cRNA encoding the nAChR subunits and incubate for 2-5 days.

    • Mammalian Cells: Culture cells on coverslips and transfect with plasmids encoding the nAChR subunits.

  • Recording Setup: Place the oocyte or coverslip with cells in the recording chamber and perfuse with recording solution.

  • Electrophysiological Recording:

    • TEVC (Oocytes): Impale the oocyte with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.

    • Whole-Cell Patch Clamp (Mammalian Cells): Form a gigaseal with a patch pipette filled with intracellular solution. Rupture the membrane to obtain the whole-cell configuration. Clamp the membrane potential at -70 mV.[5]

  • Drug Application: Apply ACh or this compound at various concentrations to the cell via the perfusion system. Record the resulting ionic currents.

  • Data Analysis: Measure the peak current amplitude for each concentration. Plot the normalized current response against the logarithm of the agonist concentration. Fit the data to the Hill equation to determine the EC50 and Hill coefficient. To test for antagonistic effects, co-apply this compound with a fixed concentration of ACh.

Diagram: Electrophysiological Recording Workflow

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell Preparation (Oocytes or Mammalian Cells) Recording_Setup Setup Recording Chamber Cell_Prep->Recording_Setup Solution_Prep Solution Preparation (Recording, Drug) Solution_Prep->Recording_Setup Patching TEVC or Patch Clamp Recording_Setup->Patching Drug_Application Drug Application Patching->Drug_Application Current_Measurement Measure Ionic Currents Drug_Application->Current_Measurement Data_Analysis Data Analysis (EC50, Hill Coeff.) Current_Measurement->Data_Analysis

Workflow for Electrophysiological Recording.
Neuromuscular Junction Preparation for Muscle Contraction Studies

This protocol is used to assess the effect of this compound on neuromuscular transmission by measuring muscle contraction in an isolated nerve-muscle preparation (e.g., frog sartorius or rat phrenic nerve-diaphragm).

Materials:

  • Isolated nerve-muscle preparation

  • Ringer's solution (or appropriate physiological saline)

  • This compound

  • Stimulating electrodes

  • Force transducer

  • Data acquisition system

Procedure:

  • Preparation Dissection: Dissect the nerve-muscle preparation and mount it in an organ bath containing oxygenated Ringer's solution.

  • Stimulation and Recording: Attach the muscle to a force transducer to record isometric contractions. Place stimulating electrodes on the nerve.

  • Baseline Recording: Stimulate the nerve with single pulses or trains of pulses at a physiological frequency and record the baseline muscle twitch or tetanic force.

  • Drug Application: Add this compound to the organ bath at various concentrations.

  • Effect Measurement: After an equilibration period, stimulate the nerve again and record the muscle contractions.

  • Data Analysis: Measure the amplitude of the muscle contractions before and after the application of this compound. Calculate the percentage of inhibition of muscle contraction for each concentration and determine the IC50 value.

Diagram: Neuromuscular Junction Experiment Logical Flow

G Start Start Dissect Dissect Nerve-Muscle Preparation Start->Dissect Mount Mount in Organ Bath Dissect->Mount Record_Baseline Record Baseline Contractions Mount->Record_Baseline Add_Candicine Add this compound Record_Baseline->Add_Candicine Record_Effect Record Contractions with Candicine Add_Candicine->Record_Effect Analyze Analyze Data (IC50) Record_Effect->Analyze End End Analyze->End

Logical flow of a neuromuscular junction experiment.

Conclusion

This compound is a valuable pharmacological tool for studying nicotinic acetylcholine receptor function and neuromuscular transmission. The protocols provided here offer a framework for characterizing its binding affinity, functional effects, and impact on synaptic transmission. Further research is warranted to fully elucidate its mechanism of action, particularly its potential interactions with dopamine receptors and other neurotransmitter systems.

Note: All experimental protocols should be performed in accordance with institutional guidelines and regulations for animal care and use, and laboratory safety.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Candicine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicine Chloride is a naturally occurring quaternary ammonium salt, classified as an alkaloid, found in various plant species. As a permanently charged molecule, its analysis by traditional reversed-phase high-performance liquid chromatography (RP-HPLC) can be challenging due to poor retention on non-polar stationary phases. This application note details a robust and reliable ion-pair reversed-phase HPLC method for the quantification of this compound. The described protocol is suitable for the analysis of this compound in purified samples and for its determination in complex matrices such as plant extracts.

Principle of the Method

To overcome the analytical challenges posed by the permanent positive charge of this compound, this method employs an ion-pairing agent in the mobile phase. The ion-pairing reagent, sodium 1-octanesulfonate, is an anionic surfactant that forms a neutral ion pair with the cationic this compound. This neutral complex exhibits increased hydrophobicity, allowing for its retention and separation on a C18 reversed-phase column. Detection is achieved by monitoring the UV absorbance of the analyte.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Sodium 1-octanesulfonate (ion-pair reagent, HPLC grade)

    • Phosphoric acid (analytical grade)

    • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) with 5 mM Sodium 1-octanesulfonate (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time 15 minutes

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve an appropriate amount of a suitable phosphate salt (e.g., sodium phosphate monobasic) in HPLC-grade water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid.

  • Ion-Pairing Solution: To the 25 mM phosphate buffer, add sodium 1-octanesulfonate to a final concentration of 5 mM.

  • Mobile Phase: Mix acetonitrile and the ion-pairing solution in a 30:70 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol:water (80:20, v/v) containing 0.1% formic acid.

    • Sonciate the mixture for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Data

The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.5% - 101.2%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Retention Time Approximately 8.5 min

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Reference Standard StandardDilution Serial Dilution Standard->StandardDilution Prepare Stock PlantSample Plant Material Extraction Extraction with Methanol/Water/Formic Acid PlantSample->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Cleanup FinalSample Reconstitute in Mobile Phase SPE->FinalSample HPLC HPLC System FinalSample->HPLC Inject Sample StandardDilution->HPLC Inject Standards Column C18 Column HPLC->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway cluster_stationary_phase Stationary Phase Interaction Candicine This compound (Cationic) IonPair Sodium 1-octanesulfonate (Anionic) Candicine->IonPair C18 C18 Stationary Phase (Non-polar) IonPair->C18 Hydrophobic Interaction

Caption: Logical relationship of ion-pair chromatography for this compound.

Conclusion

The ion-pair reversed-phase HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is sensitive, accurate, and precise, making it suitable for routine quality control of this compound in various samples, including plant extracts. The detailed protocol for sample preparation ensures minimal matrix interference and accurate quantification.

Application Note: Identification and Quantification of Candicine Chloride using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification and quantification of Candicine Chloride (N,N,N-trimethyltyramine chloride) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Candicine is a quaternary ammonium salt and a naturally occurring alkaloid found in various plants.[1] This method is applicable for the analysis of this compound in complex matrices, such as plant extracts or biological samples, providing a reliable tool for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as hordenine methochloride, is a quaternary ammonium compound with a phenethylamine structure.[1] It is the N,N,N-trimethyl derivative of the biogenic amine tyramine.[1] Found in various plant species, Candicine has been noted for its biological activity, including neuromuscular blocking effects.[1] Accurate and sensitive detection methods are crucial for the study of its biosynthesis, pharmacology, and potential therapeutic applications.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high selectivity and sensitivity for the analysis of such compounds.[2] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS with electrospray ionization (ESI), a common and effective technique for ionizing polar and charged molecules like quaternary amines.

Experimental

Materials and Reagents
  • This compound standard (purity ≥95%)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Deionized water

  • Syringe filters (0.22 µm)

Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of water and acetonitrile (1:1, v/v) containing 0.1% formic acid to desired concentrations.

For plant material analysis, a solid-liquid extraction is recommended. A general protocol is as follows:

  • Homogenize 1 g of the dried plant material.

  • Extract with 10 mL of methanol by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Method

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Parameters

ParameterValue
LC Conditions
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Data Acquisition and Processing

Data was acquired in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor ion for Candicine is the molecular ion [M]+ with an m/z of 180.1. Product ions for fragmentation were determined through infusion of a standard solution and are listed in Table 2.

Results and Discussion

Mass Spectra and Fragmentation

The positive ion ESI mass spectrum of Candicine is dominated by the precursor ion at m/z 180.1. Collision-induced dissociation (CID) of this precursor ion yields several characteristic product ions. The proposed fragmentation pattern is illustrated in the diagram below. The major fragmentation pathways involve the loss of trimethylamine and subsequent cleavages of the ethylbenzene side chain.

Table 2: MRM Transitions for Candicine Quantification

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
180.1121.10.13020
180.191.10.13025
180.177.00.13030

Note: Cone voltage and collision energy may require optimization for different mass spectrometers.

The product ion at m/z 121.1 corresponds to the loss of trimethylamine. The ion at m/z 91.1 is likely the tropylium ion, a common fragment in compounds containing a benzyl moiety. The fragment at m/z 77.0 corresponds to the phenyl group.

Visualization of Experimental Workflow and Fragmentation Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Material / Biological Sample Extraction Methanol Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration 0.22 µm Filtration Centrifugation->Filtration HPLC HPLC Separation (C18) Filtration->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 MS1: Precursor Ion Selection (m/z 180.1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Quantification Quantification (MRM) MS2->Quantification Identification Identification (Fragmentation Pattern) MS2->Identification

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments Fragment Ions Candicine Candicine [M]+ m/z 180.1 Fragment1 [M - N(CH3)3]+ m/z 121.1 Candicine->Fragment1 - N(CH3)3 Fragment2 [C7H7]+ m/z 91.1 Fragment1->Fragment2 - C2H4 Fragment3 [C6H5]+ m/z 77.0 Fragment2->Fragment3 - CH2

Caption: Proposed fragmentation pathway of Candicine.

Conclusion

The LC-MS/MS method described provides a selective and sensitive approach for the identification and quantification of this compound. The detailed protocol and fragmentation data serve as a valuable resource for researchers working with this alkaloid and related compounds. The use of MRM ensures high specificity, making this method suitable for complex sample matrices.

References

Application Notes and Protocols for Determining the In Vitro Antimicrobial Activity of Candicine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antimicrobial activity of Candicine Chloride. Due to the limited specific data available for this compound, the methodologies presented are based on established antimicrobial susceptibility testing standards and data from the closely related compound, hordenine. The provided protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Agar Disk Diffusion assays are foundational methods for evaluating the potential efficacy of novel antimicrobial agents.

Introduction

This compound is a quaternary ammonium alkaloid. While comprehensive data on its antimicrobial properties are not widely available, the structurally similar compound hordenine has demonstrated activity against certain bacterial strains. For instance, hordenine has been reported to have a Minimum Inhibitory Concentration (MIC) of 1000 µg/mL against both Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus[1][2]. However, other studies have indicated that hordenine did not produce a zone of inhibition against these same bacteria, highlighting the need for standardized and rigorous evaluation[1]. These application notes aim to provide the necessary protocols to conduct such evaluations for this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the antimicrobial activity of this compound against common bacterial and fungal strains. This data is for illustrative purposes and should be replaced with experimentally determined values.

Test OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)Data to be determinedData to be determinedData to be determined
Escherichia coli (ATCC 25922)Data to be determinedData to be determinedData to be determined
Pseudomonas aeruginosa (ATCC 27853)Data to be determinedData to be determinedData to be determined
Candida albicans (ATCC 90028)Data to be determinedData to be determinedData to be determined

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and standardized technique for this purpose.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent, sterilized by filtration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension 1:100 in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial agent).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

  • Incubator

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.

  • Spot-inoculate the aliquots onto a sterile agar plate.

  • Incubate the agar plate under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no colony growth on the agar plate.

Agar Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound solution of a known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates for bacteria or Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue for fungi

  • Bacterial or fungal inoculum prepared to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator

  • Calipers or a ruler

Protocol:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known amount of this compound to the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • A disk impregnated with the solvent used to dissolve this compound should be used as a negative control. Standard antibiotic disks can be used as positive controls.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_results Data Analysis prep_candicine Prepare this compound Stock Solution mic_assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) prep_candicine->mic_assay disk_diffusion Agar Disk Diffusion Assay prep_candicine->disk_diffusion prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->mic_assay prep_inoculum->disk_diffusion determine_mic Determine MIC Value mic_assay->determine_mic mbc_assay Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay determine_mbc Determine MBC/MFC Value mbc_assay->determine_mbc measure_zone Measure Zone of Inhibition disk_diffusion->measure_zone determine_mic->mbc_assay

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

Hypothetical_Signaling_Pathway cluster_cell Microbial Cell candicine This compound membrane Cell Membrane candicine->membrane Disruption ion_channel Ion Channels / Pores membrane->ion_channel Formation cytoplasm Cytoplasm ion_channel->cytoplasm Ion Leakage cell_death Cell Death ion_channel->cell_death dna DNA/RNA cytoplasm->dna Inhibition of Replication/ Transcription protein_synthesis Protein Synthesis cytoplasm->protein_synthesis Inhibition of Translation dna->cell_death protein_synthesis->cell_death

Caption: Hypothetical Antimicrobial Mechanism of Action Pathway.

References

Application Notes and Protocols: Candicine Chloride and Other Positive Controls in Neuromuscular Blockade Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromuscular blocking agents are pivotal in various research and clinical settings, primarily for inducing muscle relaxation. The study of these agents and the development of novel compounds with improved safety and efficacy profiles necessitate the use of well-characterized positive controls in experimental assays. These controls are essential for validating assay performance and ensuring the reliability of results.

This document provides detailed application notes and protocols for the use of positive controls in neuromuscular blockade experiments, with a special focus on Candicine Chloride , a naturally occurring quaternary ammonium salt. Due to the limited availability of extensive quantitative data for this compound, this guide also provides comprehensive protocols for widely used and well-characterized positive controls: the depolarizing agent Succinylcholine Chloride and the non-depolarizing agent d-Tubocurarine .

This compound , also known as N,N,N-trimethyltyramine chloride or hordenine methiodide, is classified as a depolarizing neuromuscular blocker.[1] It is a quaternary ammonium salt with a phenethylamine skeleton.[1] Its mechanism of action involves stimulation of autonomic ganglia and it exhibits properties similar to nicotine and dimethylphenylpiperazinium (DMPP).[1] While it is known to be toxic upon parenteral administration, causing symptoms of neuromuscular blockade, detailed dose-response data in standard neuromuscular junction (NMJ) preparations are not extensively documented in readily available literature.[1]

In contrast, Succinylcholine Chloride is a well-established depolarizing agent, and d-Tubocurarine is a classic non-depolarizing (competitive) antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. They serve as industry-standard positive controls for in vitro and in vivo studies.

Mechanism of Action at the Neuromuscular Junction

The neuromuscular junction is a chemical synapse between a motor neuron and a skeletal muscle fiber, where the neurotransmitter acetylcholine (ACh) plays a central role in initiating muscle contraction. Neuromuscular blocking agents interfere with this process.

Depolarizing Agents (e.g., this compound, Succinylcholine)

Depolarizing agents like succinylcholine bind to and activate the nicotinic acetylcholine receptors on the muscle endplate, mimicking the action of ACh.[2] This initially causes muscle fasciculations. However, these agents are not readily hydrolyzed by acetylcholinesterase, leading to prolonged depolarization of the endplate. This persistent depolarization results in the inactivation of voltage-gated sodium channels, rendering the muscle fiber refractory to further stimulation by ACh, leading to a flaccid paralysis.[2]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Endplate) Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) Depolarizing_Agent Depolarizing Agent (this compound / Succinylcholine) AChE Acetylcholinesterase ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates Depolarizing_Agent->AChE Resistant to Hydrolysis Depolarizing_Agent->nAChR Binds & Persistently Activates Initial_Depolarization Initial Depolarization (Fasciculations) nAChR->Initial_Depolarization Prolonged_Depolarization Prolonged Depolarization Initial_Depolarization->Prolonged_Depolarization Na_Channel_Inactivation Voltage-gated Na+ Channel Inactivation Prolonged_Depolarization->Na_Channel_Inactivation Paralysis Flaccid Paralysis Na_Channel_Inactivation->Paralysis

Signaling pathway of depolarizing neuromuscular blockade.
Non-Depolarizing Agents (e.g., d-Tubocurarine)

Non-depolarizing agents are competitive antagonists of ACh at the nicotinic receptors. They bind to the receptors but do not activate them, thereby preventing ACh from binding and depolarizing the muscle membrane. This leads to a flaccid paralysis without initial fasciculations.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Endplate) Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) NonDepolarizing_Agent Non-Depolarizing Agent (d-Tubocurarine) AChE Acetylcholinesterase ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binding Prevented NonDepolarizing_Agent->nAChR Binds & Blocks No_Depolarization No Depolarization nAChR->No_Depolarization Paralysis Flaccid Paralysis No_Depolarization->Paralysis

Signaling pathway of non-depolarizing neuromuscular blockade.

Quantitative Data for Positive Controls

The following tables summarize key quantitative parameters for succinylcholine and d-tubocurarine, which are essential for designing and interpreting neuromuscular blockade experiments.

Table 1: Potency of Succinylcholine Chloride in Humans

ParameterValueSpeciesMethod
ED₅₀~0.13 mg/kgHumanIn vivo, adductor pollicis twitch
ED₉₀0.26 - 0.27 mg/kgHumanIn vivo, adductor pollicis twitch
Intubating Dose1.0 - 1.5 mg/kgHumanClinical Practice

Data compiled from studies on adult patients under general anesthesia.[3]

Table 2: Potency of d-Tubocurarine in In Vitro and In Vivo Models

ParameterValueModel System
IC₅₀41 ± 2 nMMouse muscle nAChR (BC3H-1 cells)
EC₅₀ (Twitch Depression)0.26 µMRat Extensor Digitorum Longus (EDL)
EC₅₀ (Twitch Depression)1.82 µMRat Hemidiaphragm

These values highlight the difference in potency between different muscle types.[1][4]

Experimental Protocols

The following are detailed protocols for assessing neuromuscular blockade using standard positive controls. These can be adapted for testing novel compounds.

In Vitro Assay: Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo model is a robust system for studying the effects of neuromuscular blocking agents on synaptic transmission.[5]

Objective: To determine the concentration-response relationship of a neuromuscular blocking agent.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (or similar physiological saline)

  • Positive control stock solution (e.g., Succinylcholine Chloride, d-Tubocurarine)

  • Organ bath with stimulating electrodes and a force-displacement transducer

  • Carbogen gas (95% O₂, 5% CO₂)

  • Data acquisition system

Protocol:

  • Preparation of the Phrenic Nerve-Hemidiaphragm:

    • Humanely euthanize the rat according to institutional guidelines.

    • Rapidly dissect the phrenic nerve and hemidiaphragm, keeping the tissue moist with physiological saline.[5]

    • Mount the preparation in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

    • Attach the central tendon to the force transducer and the rib cage portion to a fixed point in the bath.

  • Stimulation and Recording:

    • Place the phrenic nerve on the stimulating electrodes.

    • Apply supramaximal stimuli (e.g., 0.1 Hz frequency, 0.2 ms pulse width) to elicit twitch contractions of the diaphragm.

    • Allow the preparation to equilibrate for at least 30 minutes, ensuring a stable baseline twitch amplitude.

  • Application of Positive Control:

    • Prepare serial dilutions of the positive control stock solution.

    • Add the positive control to the organ bath in a cumulative or single-dose manner.

    • For a cumulative concentration-response curve, add increasing concentrations of the drug at regular intervals (e.g., every 15-20 minutes or once a stable response is achieved).

    • Record the twitch amplitude at each concentration.

  • Data Analysis:

    • Express the twitch amplitude at each concentration as a percentage of the initial baseline amplitude.

    • Plot the percentage of twitch inhibition against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Phrenic Nerve- Hemidiaphragm Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate (30 min) Mount->Equilibrate Baseline Record Baseline Twitch Response Equilibrate->Baseline Add_Drug Add Positive Control (e.g., Succinylcholine) Baseline->Add_Drug Record_Response Record Twitch Inhibition Add_Drug->Record_Response Normalize Normalize Data (% Inhibition) Record_Response->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate EC₅₀ / IC₅₀ Plot->Calculate

Experimental workflow for in vitro neuromuscular blockade assay.
In Vivo Assay: Anesthetized Rodent Model

This protocol describes the in vivo assessment of neuromuscular blockade by monitoring muscle twitch response to nerve stimulation.

Objective: To determine the in vivo potency (ED₅₀, ED₉₅) and duration of action of a neuromuscular blocking agent.

Materials:

  • Anesthetized rats or mice

  • Anesthetic agents (e.g., isoflurane, pentobarbital)

  • Stimulating needle electrodes

  • Force transducer

  • Data acquisition system

  • Positive control solution for intravenous administration

Protocol:

  • Animal Preparation:

    • Anesthetize the animal and ensure a stable plane of anesthesia throughout the experiment.

    • Surgically expose the sciatic nerve and the gastrocnemius-soleus muscle complex or another suitable nerve-muscle pair.

    • Place stimulating electrodes on the nerve and attach the muscle tendon to a force transducer.

    • Maintain the animal's body temperature at 37°C.

  • Stimulation and Baseline Measurement:

    • Apply supramaximal, single twitch stimuli (e.g., 0.1 Hz) to the nerve.

    • Record the baseline twitch tension for at least 15-20 minutes to ensure stability.

  • Drug Administration:

    • Administer a single bolus dose of the positive control (e.g., succinylcholine) intravenously.

    • Continuously record the twitch tension.

    • For dose-response studies, different doses are administered to different groups of animals.

  • Data Analysis:

    • Measure the maximum twitch depression as a percentage of the baseline.

    • Determine the onset time (time to maximum block) and duration of action (time from injection to recovery of twitch height to a certain percentage, e.g., 90%).

    • Plot the log-dose versus the percentage of twitch depression to calculate the ED₅₀ and ED₉₅.

Conclusion

The use of appropriate positive controls is fundamental for the validation of neuromuscular blockade assays. While this compound is a known depolarizing neuromuscular blocker, the lack of extensive quantitative data makes its use as a primary positive control challenging. Therefore, Succinylcholine Chloride and d-Tubocurarine are recommended as the gold-standard depolarizing and non-depolarizing positive controls, respectively. The protocols and data provided in these application notes offer a robust framework for researchers in the field of neuromuscular pharmacology to reliably assess the activity of novel compounds.

References

Application Note: A Framework for Studying Catecholamine Release by Candicine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for investigating the sympathomimetic activity of Candicine Chloride, with a focus on its capacity to induce catecholamine release. This compound (N,N,N-Trimethyltyramine chloride) is an alkaloid whose sympathomimetic properties suggest it may act on the sympathetic nervous system to trigger the release of key neurotransmitters such as epinephrine, norepinephrine, and dopamine.[1][2] Understanding this mechanism is crucial for evaluating its pharmacological potential. We present comprehensive protocols for two robust experimental models: the in vitro PC12 cell-based assay and the ex vivo isolated perfused adrenal gland model.[3][4][5] This note includes detailed methodologies, representative data, and diagrams of the proposed signaling pathway and experimental workflow to guide researchers in this area.

Introduction to Catecholamine Release

Catecholamines are critical monoamine neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine, that regulate numerous physiological processes.[6][7] Their release from neuronal cells and the adrenal medulla is a key component of the "fight-or-flight" response.[6] Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, often by stimulating the release of these catecholamines.[2][8]

The study of compounds like this compound requires precise and reliable methods to quantify catecholamine release. The rat pheochromocytoma cell line, PC12, is a well-established in vitro model as it synthesizes, stores, and releases catecholamines in a manner analogous to neuronal cells.[3][9][10][11] For a more systemic view, the ex vivo isolated perfused adrenal gland provides an intact organ system to study secretion from adrenomedullary chromaffin cells under controlled conditions.[4][5][12]

Proposed Signaling Pathway for this compound

Based on the actions of similar sympathomimetic alkaloids, we hypothesize that this compound acts as an agonist on neuronal nicotinic acetylcholine receptors (nAChRs) located on chromaffin cells. This binding is proposed to cause depolarization of the cell membrane, leading to the opening of voltage-gated calcium channels (VGCCs). The subsequent influx of extracellular Ca²⁺ acts as the primary trigger for the fusion of catecholamine-containing vesicles with the plasma membrane, resulting in exocytosis.

signaling_pathway Proposed Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_cell Chromaffin Cell Candicine Candicine Chloride nAChR Nicotinic ACh Receptor (nAChR) Candicine->nAChR Binds Depolarization Membrane Depolarization nAChR->Depolarization VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Depolarization->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Vesicle_Fusion Vesicle Fusion (Exocytosis) Ca_Influx->Vesicle_Fusion Catecholamine_Release Catecholamine Release Vesicle_Fusion->Catecholamine_Release Ca_ext Extracellular Ca²⁺ Ca_ext->VGCC

Caption: Proposed mechanism of this compound-induced catecholamine release.

Experimental Protocols

Protocol 1: In Vitro Catecholamine Release from PC12 Cells

This protocol details a method for quantifying catecholamine release from cultured PC12 cells upon stimulation with this compound.

A. Materials and Reagents

  • PC12 cell line (ATCC CRL-1721)

  • F-12K Medium (e.g., Gibco)

  • Horse Serum & Fetal Bovine Serum

  • Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 5.6 D-glucose, 25 HEPES, pH 7.4)

  • This compound stock solution (in water or DMSO)

  • Perchloric acid (PCA) containing 0.1 mM EDTA

  • 96-well cell culture plates

  • HPLC system with electrochemical detection (HPLC-ECD)[13][14]

B. PC12 Cell Culture

  • Culture PC12 cells in F-12K medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • For experiments, seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[9]

C. Catecholamine Release Assay

  • Gently remove the culture medium from the wells.

  • Wash the cells twice with 100 µL of KRH buffer.

  • Add 90 µL of KRH buffer to each well and incubate for 15 minutes at 37°C for equilibration.

  • Remove the buffer and add 100 µL of KRH buffer containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (buffer only) and a positive control (e.g., 50 mM K⁺ to induce depolarization).

  • Incubate for 10-15 minutes at 37°C.

  • Collect the supernatant (extracellular medium) from each well and transfer to a new tube containing 10 µL of 1 M PCA to stabilize the catecholamines.

  • To measure the remaining intracellular catecholamines, lyse the cells in each well by adding 100 µL of 0.1 M PCA.

  • Centrifuge the samples (supernatant and lysate) at 10,000 x g for 10 minutes at 4°C.

  • Analyze the supernatant from this centrifugation step for catecholamine content using HPLC-ECD.

D. Quantification

  • Calculate the amount of catecholamine released as a percentage of the total catecholamine content (supernatant + cell lysate).

  • Plot the percentage of release against the log concentration of this compound to determine the dose-response relationship and calculate the EC₅₀ value.

Protocol 2: Ex Vivo Catecholamine Release from Isolated Perfused Rat Adrenal Gland

This protocol describes the perfusion of an isolated adrenal gland to study the effects of this compound in a more physiologically relevant context.[4][12]

A. Materials and Reagents

  • Sprague-Dawley rats (250-300g)

  • Krebs-bicarbonate buffer (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 11.1 D-glucose, 25 NaHCO₃), gassed with 95% O₂ / 5% CO₂.

  • This compound solutions in Krebs buffer.

  • Peristaltic pump and perfusion apparatus.

  • Fraction collector.

  • HPLC-ECD system.

B. Surgical Preparation and Perfusion

  • Anesthetize the rat according to approved institutional animal care protocols.

  • Perform a laparotomy to expose the adrenal glands.

  • Carefully cannulate the adrenal vein and ligate surrounding vessels to isolate the gland's circulation.[4]

  • Begin perfusion via the renal artery (retrograde) or aorta with pre-warmed (37°C) and gassed Krebs buffer at a constant flow rate (e.g., 0.5 mL/min).

  • Allow the preparation to stabilize for 30-60 minutes, collecting the perfusate to establish a basal release rate.

C. Experimental Procedure

  • Collect basal perfusate samples for 10 minutes.

  • Switch the perfusion medium to one containing a specific concentration of this compound and perfuse for a set duration (e.g., 5-10 minutes).

  • Collect perfusate fractions continuously throughout this period.

  • Switch back to the control Krebs buffer for a washout period, continuing to collect fractions to observe the return to baseline.

  • To investigate the mechanism, antagonists (e.g., the nAChR antagonist mecamylamine or VGCC blocker nicardipine) can be introduced into the perfusion buffer prior to and during this compound administration.[12]

  • Stabilize collected fractions immediately with PCA and store at -80°C until analysis by HPLC-ECD.

Data Presentation (Representative Data)

As specific quantitative data for this compound is not widely available, the following tables present hypothetical, yet plausible, results based on the known effects of similar sympathomimetic compounds.

Table 1: Dose-Dependent Catecholamine Release from PC12 Cells Induced by this compound (Representative Data)

This compound (µM)% Norepinephrine Release (Mean ± SEM)
0 (Vehicle)2.1 ± 0.3
0.13.5 ± 0.4
1.08.9 ± 0.9
10.015.2 ± 1.4
30.018.5 ± 1.9
100.020.1 ± 2.2
50 mM K⁺ (Positive Control)25.5 ± 2.5
EC₅₀ (Calculated)~8.5 µM

Table 2: Effect of Antagonists on Candicine-Induced Catecholamine Release in Perfused Adrenal Gland (Representative Data)

Treatment Condition (10 µM Candicine)Peak Epinephrine Release (ng/min, Mean ± SEM)% Inhibition
Control (Candicine Alone)45.2 ± 5.1N/A
+ Mecamylamine (1 µM, nAChR blocker)8.7 ± 1.580.8%
+ Nicardipine (10 µM, VGCC blocker)5.1 ± 1.188.7%
Ca²⁺-Free Buffer2.3 ± 0.894.9%

Overall Experimental Workflow

The following diagram outlines the logical flow of an experimental plan to characterize the effects of this compound.

Caption: A logical workflow for investigating this compound's effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Candicine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Candicine Chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound (N,N,N-trimethyltyramine chloride) is through the exhaustive methylation of Hordenine. This reaction, known as the Menschutkin reaction, involves treating the tertiary amine (Hordenine) with a methylating agent to form the quaternary ammonium salt, Candicine.

Q2: What are the common methylating agents used for this synthesis?

A2: The most commonly employed methylating agents for the quaternization of amines are methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). Both are effective, though they have different properties regarding reactivity, cost, and safety precautions.

Q3: What is a typical solvent for this reaction?

A3: Polar aprotic solvents are generally preferred for the Menschutkin reaction to facilitate the formation of the charged product. Common choices include acetonitrile, acetone, and dimethylformamide (DMF). In some cases, the presence of water can accelerate the reaction rate and improve yields for the synthesis of quaternary ammonium salts.

Q4: How can I purify the final this compound product?

A4: this compound, being a salt, is typically a crystalline solid at room temperature. Purification is most commonly achieved through recrystallization. This process involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly, which leads to the formation of pure crystals. The choice of solvent is critical for effective purification.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low to No Product Formation 1. Inactive methylating agent. 2. Insufficient reaction temperature or time. 3. Poor quality of starting material (Hordenine). 4. Inappropriate solvent.1. Use a fresh, properly stored bottle of methyl iodide or dimethyl sulfate. 2. Increase the reaction temperature (e.g., to the reflux temperature of the solvent) and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Ensure the Hordenine is pure and dry. 4. Switch to a more polar aprotic solvent like acetonitrile or DMF. Consider adding a small amount of water to the reaction mixture.
Low Yield 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Competing side reactions.1. Use a slight excess of the methylating agent (e.g., 1.1 to 1.5 equivalents). 2. Optimize the recrystallization process. Ensure the minimum amount of hot solvent is used for dissolution and cool the solution slowly to maximize crystal formation. 3. While less common in this specific reaction, C-alkylation on the phenol ring can be a minor side product. Using a non-polar solvent can sometimes favor N-alkylation. However, for quaternization, a polar solvent is generally better. The primary focus should be on optimizing N-methylation conditions.
Product is an Oil or Gummy Solid 1. Presence of impurities. 2. Residual solvent.1. Attempt to triturate the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization. 2. If trituration fails, purify the product using column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system. 3. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Difficulty in Product Purification 1. Inappropriate recrystallization solvent. 2. Presence of highly soluble impurities.1. Perform a solvent screen to find an optimal recrystallization solvent or solvent system (a mixture of two miscible solvents). The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[1][2][3][4][5] 2. If recrystallization is ineffective, consider alternative purification methods such as precipitation or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound using Methyl Iodide

Materials:

  • Hordenine

  • Methyl Iodide (CH₃I)

  • Acetonitrile (CH₃CN)

  • Diethyl ether ((C₂H₅)₂O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Hordenine (1 equivalent) in acetonitrile.

  • Add methyl iodide (1.1 - 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, reduce the solvent volume under reduced pressure.

  • Wash the crude product with cold diethyl ether to remove unreacted starting materials and byproducts.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/ether mixture).

  • Dry the purified crystals under vacuum.

Protocol 2: Synthesis of this compound using Dimethyl Sulfate

Materials:

  • Hordenine

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Acetone ((CH₃)₂CO)

  • Sodium Bicarbonate (NaHCO₃) (optional, as a mild base)

  • Diethyl ether ((C₂H₅)₂O)

Procedure:

  • In a round-bottom flask, dissolve Hordenine (1 equivalent) in acetone.

  • Optionally, add a mild base like sodium bicarbonate (1.1 equivalents) to neutralize any acidic byproducts.[6][7]

  • Slowly add dimethyl sulfate (1.1 - 1.3 equivalents) to the mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture.

  • Filter off any inorganic salts if a base was used.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Wash the crude product with diethyl ether.

  • Recrystallize the solid from an appropriate solvent to yield pure this compound.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Yield (Illustrative)

Entry Methylating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Methyl IodideAcetonitrileReflux6~85-95
2Methyl IodideAcetoneReflux8~80-90
3Dimethyl SulfateAcetone5018~90-98
4Dimethyl SulfateDMF6012~92-99

Note: The yields presented are typical ranges and can vary based on the specific experimental setup, purity of reagents, and purification efficiency.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Hordenine react Reaction with Methylating Agent start->react Solvent cool Cool Reaction react->cool filter Filter/Concentrate cool->filter wash Wash with Non-polar Solvent filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Product recrystallize->dry end End: Pure This compound dry->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_reaction Reaction Conditions cluster_workup_purification Workup & Purification start Low Yield? check_reagents Check Reagent Purity & Activity start->check_reagents Yes check_workup Review Workup Procedure start->check_workup Yes optimize_conditions Optimize Temp, Time, & Solvent check_reagents->optimize_conditions end Improved Yield optimize_conditions->end optimize_purification Optimize Recrystallization check_workup->optimize_purification optimize_purification->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Candicine Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Candicine Chloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is a quaternary ammonium salt, which makes it an ionic compound.[1] This ionic nature leads to high lattice energy and a preference for polar solvents that can effectively solvate the charged quaternary ammonium cation and the chloride anion. Non-polar or weakly polar organic solvents cannot stabilize these ions, resulting in poor solubility.

Q2: What is the general solubility profile of this compound?

A2: this compound is highly soluble in water and polar protic solvents.[1] Its solubility is also significant in polar aprotic solvents like DMSO. However, it is generally poorly soluble in non-polar solvents such as toluene, hexane, and diethyl ether. For an estimated solubility profile in various organic solvents, please refer to Table 1.

Q3: What are the primary strategies to enhance the solubility of this compound in organic media?

A3: The main approaches to solubilize this compound in organic solvents are:

  • Phase-Transfer Catalysis (PTC): This technique uses a catalytic amount of a phase-transfer agent to shuttle the Candicine cation from an aqueous or solid phase into the organic phase.[2][3]

  • Ion-Pair Formation: This involves the formation of a lipophilic ion pair between the Candicine cation and a suitable anionic agent, which is then soluble in the organic solvent.[4]

  • Counter-ion Exchange: Replacing the chloride anion with a larger, more hydrophobic anion can significantly increase the solubility of the resulting salt in organic solvents.[5][6]

Q4: Can modifying the structure of this compound improve its solubility?

A4: Yes, chemical modification can alter its solubility profile. For instance, converting the phenolic hydroxyl group to a less polar ether group can increase its lipophilicity and, consequently, its solubility in organic solvents.[1]

Troubleshooting Guides

Issue 1: this compound precipitates out of the organic solvent during my reaction.

Q: I am trying to run a reaction with this compound in a non-polar organic solvent, but it keeps crashing out of the solution. How can I keep it dissolved?

A: This is a common issue due to the high polarity of this compound. Here are a few troubleshooting steps you can take, ranging from simple to more involved:

  • Co-solvent System: The simplest approach is to use a co-solvent system. Add a small amount of a polar aprotic solvent in which this compound is soluble (e.g., DMSO, DMF) to your non-polar solvent. Start with a low percentage (e.g., 5-10%) and gradually increase it until the compound remains in solution. Be mindful that the co-solvent may affect your reaction.

  • Ion-Pair Formation: If a co-solvent system is not suitable for your reaction, you can try to form an in-situ ion pair. Add a lipophilic anion source to your reaction mixture. This will form a more organic-soluble ion pair with the Candicine cation. See Experimental Protocol 2 for a detailed procedure.

  • Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., aqueous/organic), PTC is a highly effective method. The catalyst will actively transport the Candicine cation into the organic phase for the reaction to occur. Refer to Experimental Protocol 1 for a detailed guide on setting up a PTC reaction.

G start Precipitation of This compound cosolvent Try Co-solvent System (e.g., add DMSO/DMF) start->cosolvent ionpair Use Ion-Pair Formation (add lipophilic anion) cosolvent->ionpair No success This compound remains in solution cosolvent->success Soluble? ptc Employ Phase-Transfer Catalysis (for biphasic systems) ionpair->ptc No ionpair->success Soluble? ptc->success Soluble? fail Issue persists ptc->fail No

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: My Phase-Transfer Catalysis (PTC) reaction is not working or is very slow.

Q: I have set up a PTC reaction with this compound, but the reaction is not proceeding. What could be the problem?

A: Several factors can affect the efficiency of a PTC reaction. Here's a checklist to troubleshoot your experiment:

  • Catalyst Choice: The lipophilicity of the PTC catalyst is crucial. If you are using a catalyst with short alkyl chains (e.g., tetramethylammonium bromide), it may not be effective at transferring the Candicine cation into the organic phase. Switch to a more lipophilic catalyst like tetrabutylammonium bromide (TBAB) or Aliquat 336.[2][7]

  • Solvent System: The organic solvent should be aprotic and water-immiscible for optimal PTC performance.[2] Protic solvents can solvate the anion, reducing its reactivity.

  • Stirring Rate: Vigorous stirring is essential in PTC to maximize the interfacial area between the aqueous and organic phases, which facilitates ion exchange.[8]

  • Base Strength (if applicable): If your reaction requires a base to deprotonate the phenolic hydroxyl group, ensure the base is strong enough. A concentrated aqueous solution of NaOH or KOH is often used.[9]

  • Catalyst Poisoning: If your reaction produces anions that are highly lipophilic (e.g., iodide, tosylate), they can form a very stable ion pair with the PTC catalyst and prevent it from participating in the catalytic cycle.[10] If possible, choose reactants that avoid the formation of such "poisonous" anions.

G start PTC Reaction Failure catalyst Check PTC Catalyst (lipophilicity) start->catalyst solvent Verify Solvent System (aprotic, immiscible) catalyst->solvent stirring Increase Stirring Rate solvent->stirring base Assess Base Strength (if applicable) stirring->base poison Check for Catalyst Poisoning base->poison success Reaction Proceeds poison->success

Caption: Troubleshooting checklist for PTC reactions.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C

Disclaimer: The following data are estimations based on the physicochemical properties of quaternary ammonium salts and phenolic compounds, and may not represent exact experimental values. It is recommended to perform preliminary solubility tests for your specific application.

Solvent CategorySolventDielectric Constant (approx.)Estimated SolubilityNotes
Polar Protic Water80.1Very SolubleHighly soluble due to its ionic nature.[1]
Methanol32.7SolubleGood solubility is expected due to the high polarity and hydrogen bonding capacity of methanol.
Ethanol24.5SolubleSimilar to methanol, good solubility is anticipated.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Soluble (50 mg/mL)[11]Experimentally determined high solubility.[11]
Acetonitrile (ACN)37.5Moderately SolubleExpected to be a reasonable solvent due to its high polarity.
Acetone20.7Sparingly SolubleModerate polarity may allow for some dissolution.
Tetrahydrofuran (THF)7.6Poorly SolubleLower polarity makes it a less effective solvent for ionic compounds.
Non-Polar Dichloromethane (DCM)9.1Very Poorly SolubleWhile having a moderate dielectric constant, it is generally a poor solvent for salts.
Toluene2.4InsolubleLow polarity makes it unsuitable for dissolving this compound.
Hexane1.9InsolubleVery low polarity and lack of hydrogen bonding capability result in insolubility.

Experimental Protocols

Experimental Protocol 1: Solubilization using Phase-Transfer Catalysis (PTC) for Alkylation of the Phenolic Group

This protocol describes a general procedure for the alkylation of the phenolic hydroxyl group of this compound in a biphasic system, which inherently overcomes its insolubility in the organic phase.

G A Combine this compound, Alkylating Agent, PTC Catalyst, and Organic Solvent B Add Aqueous Base (e.g., 50% NaOH) A->B C Stir Vigorously at specified temperature B->C D Monitor Reaction (TLC, LC-MS) C->D E Work-up: Separate Phases D->E F Wash Organic Phase E->F G Dry and Concentrate F->G H Purify Product (e.g., Chromatography) G->H

Caption: Workflow for PTC-mediated alkylation.

Table 2: Reagents and Equipment for PTC Alkylation

Reagent/EquipmentExamplePurpose
Substrate This compoundThe reactant to be solubilized and reacted.
Alkylating Agent Benzyl bromide, Ethyl iodide, etc.Reacts with the deprotonated phenolic group.
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB)Transfers the phenoxide anion into the organic phase.
Organic Solvent Toluene, DichloromethaneThe reaction medium for the organic-soluble components.
Aqueous Base 50% (w/w) Sodium Hydroxide solutionDeprotonates the phenolic hydroxyl group.
Reaction Vessel Round-bottom flask with a stir barTo contain the reaction mixture.
Stirring and Heating Magnetic stirrer with a heating mantleTo ensure efficient mixing and temperature control.
Monitoring TLC plates, LC-MSTo track the progress of the reaction.

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the alkylating agent (1.1-1.5 eq.), the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.), and the organic solvent (e.g., toluene, 5-10 mL per mmol of substrate).

  • Begin vigorous stirring of the organic mixture.

  • Slowly add the aqueous base (e.g., 50% NaOH, 3-5 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 25-60°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and more organic solvent if necessary.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Experimental Protocol 2: Solubilization through Ion-Pair Formation

This protocol outlines how to solubilize this compound in an organic solvent by forming an ion pair with a lipophilic anion.

G A Dissolve this compound in a minimal amount of polar solvent (e.g., Methanol) C Mix the two solutions A->C B Dissolve Ion-Pairing Agent (e.g., Sodium dodecyl sulfate) in the target organic solvent B->C D Remove the polar solvent (e.g., by evaporation) C->D E The ion-paired Candicine is now soluble in the organic solvent D->E

Caption: Workflow for solubilization via ion-pair formation.

Table 3: Reagents and Equipment for Ion-Pair Formation

Reagent/EquipmentExamplePurpose
Substrate This compoundThe compound to be solubilized.
Ion-Pairing Agent Sodium dodecyl sulfate, Dioctyl sulfosuccinate sodium saltProvides a lipophilic anion to form an organic-soluble ion pair.
Organic Solvent Dichloromethane, ChloroformThe target solvent for solubilization.
Polar Solvent Methanol, EthanolTo initially dissolve the this compound.
Equipment Rotary evaporatorTo remove the more volatile polar solvent.

Methodology:

  • Dissolve the this compound (1.0 eq.) in a minimal amount of a suitable polar solvent like methanol.

  • In a separate flask, dissolve the ion-pairing agent (1.0-1.1 eq.) in the desired organic solvent.

  • Combine the two solutions and stir for 10-15 minutes at room temperature.

  • Remove the more volatile polar solvent (e.g., methanol) under reduced pressure using a rotary evaporator.

  • The resulting solution should contain the ion-paired Candicine, which is now soluble in the organic solvent. This solution can then be used in subsequent reactions.

Experimental Protocol 3: Counter-ion Exchange using an Anion Exchange Resin

This protocol describes how to exchange the chloride anion of this compound for a more hydrophobic anion to improve its solubility in organic solvents.

G A Prepare Anion Exchange Resin (wash and condition) B Load the desired hydrophobic anion onto the resin A->B C Pass a solution of This compound through the resin B->C D Collect the eluent containing the new Candicine salt C->D E Evaporate the solvent to obtain the solid product D->E

Caption: Workflow for counter-ion exchange.

Table 4: Reagents and Equipment for Counter-ion Exchange

Reagent/EquipmentExamplePurpose
Substrate This compoundThe starting salt.
Anion Exchange Resin Amberlite® IRA-400 (Cl- form)The solid support for the anion exchange.
New Anion Source Sodium tetrafluoroborate, Sodium bis(trifluoromethanesulfonyl)imideProvides the new, more hydrophobic anion.
Solvent Methanol, EthanolTo dissolve the salts and for washing the resin.
Chromatography Column A glass column with a fritTo pack the resin for the exchange.

Methodology:

  • Resin Preparation: Pack a chromatography column with a slurry of the anion exchange resin in the chosen solvent. Wash the resin thoroughly with the solvent.

  • Loading the New Anion: Prepare a solution of the new anion source (e.g., sodium tetrafluoroborate) in the solvent and pass it slowly through the resin column. Continue to pass the solution until the eluent tests negative for the original anion (e.g., chloride, using a silver nitrate test). Wash the resin with fresh solvent to remove any excess salt.

  • Anion Exchange: Dissolve the this compound in the solvent and pass this solution slowly through the prepared resin column.

  • Collection and Isolation: Collect the eluent containing the Candicine salt with the new anion.

  • Evaporation: Remove the solvent from the eluent under reduced pressure to obtain the solid Candicine salt with the exchanged anion. This new salt should exhibit improved solubility in less polar organic solvents.

References

Technical Support Center: Stabilizing Candicine Chloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Candicine Chloride solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound, also known as N,N,N-trimethyltyramine chloride, is a quaternary ammonium salt with a phenolic group.[1] Like many phenolic compounds, it is susceptible to degradation, which can impact its biological activity and lead to inaccurate experimental results.[2] The primary concern is oxidation, which can cause discoloration (browning) of the solution and the formation of byproducts.[2]

Q2: What are the main factors that affect the stability of this compound solutions?

A: The stability of this compound solutions is primarily influenced by:

  • pH: High pH (alkaline conditions) can accelerate the oxidation of the phenolic hydroxyl group.[2][3]

  • Oxygen: The presence of dissolved oxygen is a key driver of oxidative degradation.[2]

  • Light: Exposure to light, especially UV light, can provide the energy to initiate and accelerate degradation reactions.[2]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[4]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.[2]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A: For short-term use, high-purity water is a common solvent. However, for long-term storage, consider using a degassed solvent system. Organic solvents like methanol or ethanol can also be used, but their impact on long-term stability should be validated for your specific application.[2]

Q4: How should I store my this compound solutions for long-term stability?

A: For optimal long-term storage, solutions should be:

  • Stored at low temperatures: -20°C or -80°C is recommended.[2]

  • Protected from light: Use amber vials or wrap containers in aluminum foil.[2]

  • In an inert atmosphere: Aliquot solutions into vials and flush with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[2]

  • At an optimal pH: Maintain a slightly acidic to neutral pH (around 6-7) if compatible with your experimental design.[][6]

Q5: My this compound solution has turned yellow/brown. Can I still use it?

A: A color change to yellow or brown is a visual indicator of oxidation and degradation.[2] The presence of degradation products can interfere with your experiments and the concentration of the active compound will be lower than expected.[2] It is strongly recommended to discard the discolored solution and prepare a fresh one.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Solution turns yellow/brown immediately upon dissolving. 1. High pH of the solvent. 2. Presence of dissolved oxygen. 3. Contaminated solvent or glassware. 1. Adjust solvent pH: Use a buffer to maintain a slightly acidic to neutral pH.2. Degas the solvent: Sparge with nitrogen or argon for 15-30 minutes before use.[2]3. Use high-purity solvents and clean glassware.
Solution becomes discolored over a short period (days to a week). 1. Exposure to light. 2. Storage at room temperature. 3. Headspace in the storage vial contains oxygen. 1. Protect from light: Store in amber vials or wrap in foil.[2]2. Store at lower temperatures: Refrigerate (2-8°C) for short-term or freeze (≤ -20°C) for long-term storage.[2]3. Minimize headspace and use inert gas: Aliquot into smaller, single-use vials and flush with argon or nitrogen before sealing.
Precipitate forms in the solution upon storage. 1. Solubility issue at lower temperatures. 2. Formation of insoluble degradation products (polymers). [2]1. Check solubility: Before storing at low temperatures, ensure the concentration is below the solubility limit at that temperature. You may need to prepare a more dilute stock solution.2. Prevent degradation: Follow best practices for storage to minimize the formation of degradation products. If a precipitate has formed due to degradation, the solution should be discarded.
Inconsistent results in bioassays. 1. Degradation of this compound leading to lower effective concentration. 2. Interference from degradation byproducts. 1. Prepare fresh solutions: Use freshly prepared this compound solutions for critical experiments.2. Perform stability testing: Validate the stability of your solutions under your specific storage and experimental conditions.

Proposed Degradation Pathway and Experimental Workflows

Proposed Oxidative Degradation Pathway of this compound

The primary degradation pathway for this compound is likely the oxidation of its phenolic hydroxyl group. This process can be initiated by factors such as light, heat, and the presence of oxygen and metal ions. The proposed pathway involves the formation of a phenoxy radical, which can then be converted to a quinone-like intermediate. These reactive intermediates can further polymerize, leading to the formation of complex, colored byproducts.

G cluster_main Proposed Oxidative Degradation Pathway candicine This compound (Phenolic Compound) phenoxy_radical Phenoxy Radical Intermediate candicine->phenoxy_radical Oxidation (O₂, light, heat, metal ions) quinone_intermediate Quinone-like Intermediate phenoxy_radical->quinone_intermediate Further Oxidation polymers Polymerized Degradation Products (Colored) quinone_intermediate->polymers Polymerization

Proposed oxidative degradation pathway for this compound.
Experimental Workflow for Stability Testing

A forced degradation study is recommended to identify potential degradation products and determine the stability of this compound solutions under various stress conditions.

G cluster_workflow Workflow for this compound Solution Stability Testing cluster_conditions Stress Conditions prep Prepare this compound Solution (e.g., in buffered aqueous solution) aliquot Aliquot into separate, sealed vials prep->aliquot stress Expose to Stress Conditions aliquot->stress thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) photolytic Photolytic Stress (UV and visible light) acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) oxidative Oxidative Stress (e.g., 3% H₂O₂) sampling Sample at Time Points (e.g., 0, 24, 48, 72 hours, 1 week) thermal->sampling photolytic->sampling acid->sampling base->sampling oxidative->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV) sampling->analysis data Quantify this compound and Degradation Products analysis->data results Determine Degradation Rate and Pathway data->results

References

How to prevent degradation of Candicine Chloride during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Candicine Chloride during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation during extraction?

This compound is a quaternary ammonium alkaloid found in plants such as barley (Hordeum vulgare). Its chemical structure contains two key features that make it susceptible to degradation:

  • Quaternary Ammonium Group: This positively charged group can be sensitive to high pH and temperature, potentially leading to Hofmann elimination, a chemical reaction that breaks down the molecule.[1][2][3]

  • Phenolic Hydroxyl Group: This group is highly susceptible to oxidation, which can be accelerated by exposure to oxygen, light, high temperatures, and the presence of metal ions.[4][5] Oxidation often results in the formation of colored degradation products, leading to a brownish extract.

Q2: What are the primary degradation pathways for this compound during extraction?

The two main degradation pathways are:

  • Oxidation: The phenolic group can be oxidized to form quinone-type structures, which can then polymerize, resulting in a loss of biological activity and a colored, impure extract. This is often the most significant cause of degradation under typical extraction conditions.

  • Hofmann Elimination: This reaction is a risk under conditions of high heat and strong bases (high pH). It results in the cleavage of the C-N bond, breaking the quaternary ammonium structure and yielding a tertiary amine and an alkene.[1][6][7]

Below is a diagram illustrating these potential degradation pathways.

cluster_main Degradation of this compound cluster_oxidation Oxidation Pathway cluster_hofmann Hofmann Elimination Pathway Candicine_Chloride This compound (Quaternary Ammonium Phenolic Alkaloid) Quinone_Intermediates Quinone Intermediates Candicine_Chloride->Quinone_Intermediates degrades via Tertiary_Amine_Alkene Tertiary Amine + Alkene Candicine_Chloride->Tertiary_Amine_Alkene degrades via Oxidizing_Agents Oxygen, Light, High Temperature, Metal Ions Oxidizing_Agents->Quinone_Intermediates accelerates Polymerized_Products Polymerized Degradation Products (Colored) Quinone_Intermediates->Polymerized_Products leads to High_Heat_Base High Temperature & Strong Base (High pH) High_Heat_Base->Tertiary_Amine_Alkene induces start Start prep 1. Preparation - Grind dried barley to a fine powder. - Optional: Defat with hexane. start->prep extraction 2. Acidic Extraction - Macerate powder in 70% EtOH acidified to pH 4 with HCl. - Stir at room temp for 24h, protected from light. prep->extraction filtration 3. Filtration & Concentration - Filter to remove solid biomass. - Concentrate the filtrate under vacuum at <40°C. extraction->filtration partitioning 4. Acid-Base Partitioning - Resuspend concentrate in acidic water (pH 3). - Wash with ethyl acetate to remove impurities (discard organic layer). filtration->partitioning basification 5. Basification - Adjust aqueous layer to pH 9-10 with cold NH4OH. - Perform this step in an ice bath. partitioning->basification llex 6. Liquid-Liquid Extraction - Extract aqueous layer 3x with dichloromethane or chloroform. - Combine organic layers. basification->llex drying 7. Drying & Evaporation - Dry organic layer over anhydrous Na2SO4. - Evaporate solvent under vacuum at <40°C. llex->drying purification 8. Purification - Purify the crude this compound via column chromatography or recrystallization. drying->purification end End purification->end

References

Technical Support Center: Optimizing Dosage of Candicine Chloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Candicine Chloride is a quaternary ammonium alkaloid.[1] Currently, there is a limited amount of specific in vivo research data available for this compound. The information provided in this technical support center is based on the general properties of quaternary ammonium compounds (QACs), tyramine derivatives, and alkaloids. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before proceeding with extensive in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound (N,N,N-Trimethyltyramine chloride) is a naturally occurring quaternary ammonium salt and an alkaloid found in various plants.[1] As a quaternary ammonium compound, it possesses a permanent positive charge.[2][3] It is known to be toxic when administered parenterally, with observed effects including neuromuscular blockade.[1] Due to its structure as a derivative of tyramine, it may interact with monoamine systems.[1]

Q2: What are the potential signaling pathways for this compound?

While specific pathways for this compound are not well-elucidated, its structural similarity to tyramine suggests potential interaction with Trace Amine-Associated Receptor 1 (TAAR1) .[4][5][6][7][8] Activation of TAAR1 can modulate dopaminergic and serotonergic systems. Additionally, tyramine and its derivatives can act as catecholamine-releasing agents , displacing stored monoamines like norepinephrine and dopamine from presynaptic vesicles.[9][10][11][12]

Q3: How should I determine the starting dose for my in vivo study?

For novel compounds like this compound with limited data, a dose-escalation study is crucial. It is recommended to start with a very low dose, guided by any available in vitro cytotoxicity data or toxicity data from structurally related compounds. A thorough literature search for toxicity studies on similar quaternary ammonium alkaloids is advised.

Q4: What are the key pharmacokinetic parameters to consider for this compound?

The pharmacokinetics of quaternary ammonium compounds are influenced by factors like molecular weight and lipophilicity.[13]

  • Absorption: Oral bioavailability of QACs can be low.[14]

  • Distribution: Their distribution can vary, and they may accumulate in certain tissues.

  • Metabolism: Metabolism can occur in the liver.[15]

  • Excretion: Renal and biliary excretion are major elimination pathways for many QACs.[16]

Data on Pharmacokinetic Parameters of Structurally Related Quaternary Ammonium Compounds (QACs)

ParameterTypical Range/Observation for QACsReference
Oral Bioavailability Generally low[14]
Protein Binding Can be significant[13][15]
Elimination Half-life Variable depending on the specific compound[16]
Primary Route of Excretion Renal and/or Biliary[13][16]

Q5: What are the potential toxicities associated with this compound?

Parenteral administration of Candicine is known to be toxic and can induce neuromuscular blockade.[1] At high concentrations, QACs can be irritants and corrosive.[2] Chronic exposure to some QACs has raised concerns about reproductive and developmental toxicity, as well as mitochondrial dysfunction.[17] Researchers should carefully monitor animals for any signs of toxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High mortality or severe adverse effects at initial doses. The starting dose is too high due to the unknown toxicity profile of this compound.Immediately halt the experiment. Re-evaluate the starting dose based on a more conservative approach. Conduct a more gradual dose-escalation study with smaller increments.
Inconsistent or no observable effect at the administered dose. Poor bioavailability, rapid metabolism, or insufficient dosage. The compound may not be reaching the target site in effective concentrations.Consider alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass first-pass metabolism. Analyze the formulation for solubility and stability. Increase the dose cautiously after careful review of toxicity data.
Precipitation of the compound upon formulation or administration. This compound may have limited solubility in the chosen vehicle.Test the solubility of this compound in various biocompatible solvents. Sonication may aid in dissolution.[18] Prepare fresh formulations for each experiment and visually inspect for precipitation before administration.
Unexpected behavioral changes in animals (e.g., muscle weakness, tremors). Potential neuromuscular blockade, a known effect of Candicine, or other off-target neurological effects.Carefully observe and document all behavioral changes. Consider implementing a functional observational battery. To investigate neuromuscular effects, electromyography or grip strength tests could be employed.
Difficulty in reproducing results between experiments. Variability in drug formulation, animal handling, or dosing technique.Standardize all experimental procedures. Ensure accurate and consistent preparation of the dosing solution. Use precise dosing techniques and ensure proper training of all personnel.

Experimental Protocols

Note: These are generalized protocols and must be adapted and optimized for your specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: General In Vivo Dose Escalation Study for this compound
  • Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Formulation:

    • Determine the solubility of this compound in sterile, biocompatible vehicles (e.g., saline, PBS, 5% DMSO in saline).

    • Prepare a stock solution and dilute it to the desired concentrations immediately before use.

    • Ensure the final formulation is clear and free of precipitates.

  • Dose Administration:

    • Start with a low dose (e.g., 0.1 mg/kg) administered via the chosen route (e.g., intraperitoneal injection).

    • Administer a single dose to a small group of animals (n=3-5).

    • Include a vehicle control group.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-administration and then at regular intervals for up to 72 hours.

    • Monitor for clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of neuromuscular impairment.

    • Record body weight daily.

  • Dose Escalation:

    • If no toxicity is observed, increase the dose by a predetermined factor (e.g., 2-fold or 3-fold) in a new cohort of animals.

    • Continue this process until signs of toxicity are observed or the desired therapeutic effect is achieved.

    • The Maximum Tolerated Dose (MTD) can be determined from this study.

Protocol 2: Preliminary Assessment of Neuromuscular Blockade in Rodents
  • Animal Model and Preparation:

    • Anesthetize the animal according to your approved institutional protocol.

    • Place the animal on a heating pad to maintain body temperature.

  • Stimulation and Recording:

    • Isolate the sciatic nerve and place stimulating electrodes.

    • Place recording electrodes on the gastrocnemius muscle to record muscle twitch responses.

  • Baseline Measurement:

    • Apply single supramaximal stimuli to the sciatic nerve and record the baseline twitch tension.

  • Drug Administration:

    • Administer a predetermined dose of this compound intravenously or intraperitoneally.

  • Data Acquisition:

    • Continuously record the twitch response following drug administration.

    • A decrease in twitch height indicates a neuromuscular blocking effect.

    • The time to onset, maximum effect, and duration of action can be determined.

  • Recovery:

    • Monitor the animal until the twitch response returns to baseline.

    • Provide appropriate post-procedural care.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Muscle Fiber Candicine_Chloride Candicine Chloride TAAR1_pre TAAR1 Candicine_Chloride->TAAR1_pre Binds to Neuromuscular_Junction Nicotinic ACh Receptor (Neuromuscular Junction) Candicine_Chloride->Neuromuscular_Junction Blocks Vesicle Synaptic Vesicle (contains Catecholamines) Catecholamine_Release Catecholamine Release Vesicle->Catecholamine_Release Leads to TAAR1_pre->Vesicle Modulates Postsynaptic_Receptor Postsynaptic Receptor Catecholamine_Release->Postsynaptic_Receptor Activates Synaptic_Cleft Synaptic Cleft Catecholamine_Release->Synaptic_Cleft Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Muscle_Paralysis Muscle Paralysis Neuromuscular_Junction->Muscle_Paralysis Synaptic_Cleft->Postsynaptic_Receptor

Caption: Putative Signaling Pathways of this compound.

G Start Start: Define Study Objectives Literature_Review Literature Review on QACs and Related Alkaloids Start->Literature_Review Dose_Escalation Dose Escalation Study (Determine MTD) Literature_Review->Dose_Escalation Toxicity_Observed Toxicity Observed? Dose_Escalation->Toxicity_Observed Select_Dose Select Doses for Efficacy Study (below MTD) Toxicity_Observed->Select_Dose No Refine_Dose Refine Dose and Re-evaluate Toxicity_Observed->Refine_Dose Yes Efficacy_Study Conduct Main Efficacy Study Select_Dose->Efficacy_Study Pharmacokinetics Pharmacokinetic Analysis (optional but recommended) Efficacy_Study->Pharmacokinetics Data_Analysis Data Analysis and Interpretation Efficacy_Study->Data_Analysis Pharmacokinetics->Data_Analysis End End: Conclude Study Data_Analysis->End Refine_Dose->Dose_Escalation

Caption: Experimental Workflow for In Vivo Studies.

References

Technical Support Center: Troubleshooting Unexpected Side Effects of Candicine Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Candicine Chloride in their cell culture experiments. Due to the limited availability of specific cell culture data for this compound, this guide combines known pharmacological properties of the compound with established principles of cell culture troubleshooting to address potential challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects?

This compound (N,N,N-Trimethyltyramine chloride) is a naturally occurring quaternary ammonium salt classified as an alkaloid[1]. It is known to be toxic after parenteral administration, causing symptoms of neuromuscular blockade[1]. Its pharmacological effects are noted to be similar to nicotine, including the stimulation of autonomic ganglia[1]. In cell culture, its effects are not extensively documented, but based on its chemical structure and known actions, it may influence cell membrane integrity, ion channel function, and cell signaling pathways.

Q2: My cells are detaching and dying after treatment with this compound. What is the likely cause?

Cell detachment and death are common indicators of cytotoxicity. This could be due to several factors:

  • High Concentration: The concentration of this compound may be too high for your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.

  • Membrane Disruption: As a quaternary ammonium salt, this compound may be disrupting the cell membrane, leading to loss of adhesion and viability.

  • Rapid pH Shift: The addition of the compound might be altering the pH of the culture medium to a level that is not optimal for the cells[2].

Q3: I'm observing significant changes in cell morphology, but viability is only slightly reduced. What could this mean?

Sub-lethal concentrations of a chemical compound can often induce morphological changes. For this compound, this could indicate:

  • Cytoskeletal Disruption: The compound may be interfering with the cellular cytoskeleton, leading to changes in cell shape.

  • Activation of Signaling Pathways: Nicotine-like effects could involve the activation of signaling cascades that alter cell differentiation or morphology.

  • Cell Stress Response: The cells may be undergoing a stress response to the chemical treatment.

Q4: How can I minimize the off-target effects of this compound?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Consider the following:

  • Dose-Response Curve: Perform a dose-response experiment to identify the lowest effective concentration.

  • Positive and Negative Controls: Use appropriate controls, including a vehicle-only control and a positive control for the expected effect.

  • Time-Course Experiment: Determine the optimal treatment duration to achieve the desired effect without excessive toxicity.

  • Use of Antagonists: If you suspect the involvement of a specific receptor (e.g., nicotinic acetylcholine receptors), consider using a known antagonist to see if it reverses the side effects.

II. Troubleshooting Guides

A significant drop in cell viability is a critical issue that needs immediate attention. Follow this guide to troubleshoot the problem.

Potential Causes and Solutions

Potential Cause Recommended Solution
Concentration Too High Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration). Start with a wide range of concentrations.
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent used in your experiment to ensure it is not the source of toxicity.
Contamination Visually inspect the culture for signs of bacterial or fungal contamination (e.g., turbidity, color change of the medium)[2][3]. If in doubt, have the cells tested for mycoplasma.
Incorrect Compound Preparation Ensure that the this compound stock solution was prepared correctly and is fully dissolved. Insoluble precipitates can cause inconsistent results and toxicity.
Cell Line Sensitivity Different cell lines can have vastly different sensitivities to a compound. If possible, test the compound on a different cell line to compare results.

Experimental Protocol: Determining the IC50 of this compound using a Trypan Blue Exclusion Assay

  • Cell Seeding: Plate your cells in a 24-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. Also, prepare a 2x concentrated vehicle control.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x concentrated this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, collect the cells from each well. Be sure to collect both adherent and floating cells.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation: Calculate the percentage of viable cells for each concentration. Plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Workflow for Decreased Cell Viability

G start Start: Decreased Cell Viability Observed check_contamination 1. Visually Inspect for Contamination start->check_contamination discard Discard Culture, Decontaminate check_contamination->discard Contamination Present check_vehicle 2. Run Vehicle Control check_contamination->check_vehicle No Contamination solvent_issue Solvent is Toxic. Reduce Concentration or Change Solvent. check_vehicle->solvent_issue Vehicle is Toxic dose_response 3. Perform Dose-Response Assay check_vehicle->dose_response Vehicle is Not Toxic optimize_conc Optimize Concentration and Duration dose_response->optimize_conc end Problem Resolved optimize_conc->end

Caption: Troubleshooting workflow for addressing decreased cell viability.

This compound's nicotine-like properties suggest it may interact with cellular signaling pathways, potentially leading to unexpected changes in gene expression or protein activity.

Logical Relationship between Observation and Potential Cause

G cluster_obs Observations cluster_cause Potential Causes A Altered Gene Expression X Receptor Activation (e.g., nAChR) A->X Z Off-Target Kinase Inhibition/Activation A->Z B Change in Protein Phosphorylation B->Z C Increased Intracellular Ca2+ Y Ion Channel Modulation C->Y X->C

Caption: Potential causes for observed changes in cell signaling.

Hypothetical Signaling Pathway Affected by this compound

Given its structural similarity to tyramine and its nicotine-like effects, this compound could potentially interact with receptors that modulate intracellular calcium levels.

G CC This compound Receptor Cell Surface Receptor (e.g., nAChR) CC->Receptor IonChannel Ion Channel Opening (e.g., Ca2+ influx) Receptor->IonChannel Ca Increase in [Ca2+]i IonChannel->Ca Kinase Activation of Ca2+-dependent Kinases (e.g., CaMKII) Ca->Kinase Downstream Downstream Effects (Gene Expression, Proliferation, etc.) Kinase->Downstream

Caption: Hypothetical signaling pathway activated by this compound.

III. Quantitative Data Summary

The following table presents hypothetical data for this compound to illustrate the kind of information that should be generated during initial characterization experiments.

Table 1: Example Cytotoxicity of this compound in Various Cell Lines

Cell LineTypeIC50 (µM) after 48hNotes
SH-SY5Y Human Neuroblastoma50 ± 5Known to express nicotinic receptors.
HEK293 Human Embryonic Kidney150 ± 12Generally robust, lower sensitivity.
A549 Human Lung Carcinoma85 ± 9May have sensitivity due to non-neuronal receptor expression.
RAW 264.7 Mouse Macrophage> 200High resistance observed in this example.

Note: This data is for illustrative purposes only and should be experimentally determined for your specific system.

References

How to minimize batch-to-batch variability of synthesized Candicine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Candicine Chloride. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary synthesis route?

This compound, also known as N,N,N-trimethyltyramine chloride, is a quaternary ammonium salt. The most common and direct synthesis route is the quaternization of hordenine (N,N-dimethyltyramine) with a methylating agent, typically methyl iodide or methyl chloride.

Q2: What are the most critical factors influencing batch-to-batch variability in this compound synthesis?

The primary factors contributing to variability include:

  • Purity of Starting Materials: The purity of hordenine and the methylating agent is crucial. Impurities in the starting materials can lead to side reactions and the formation of undesired byproducts.

  • Reaction Conditions: Strict control over reaction temperature, time, and stoichiometry of reactants is essential for reproducible results.

  • Solvent Quality: The choice of solvent and its purity, particularly its water content, can significantly impact the reaction rate and the formation of impurities.

  • Purification Method: The method used to purify the crude product, such as recrystallization, must be consistent to ensure a uniform purity profile across batches.

Q3: My final product is a sticky oil or goo instead of a crystalline solid. What could be the cause?

This is a common issue in the synthesis of quaternary ammonium salts. Potential causes include:

  • Hygroscopic Nature: this compound is hygroscopic and can absorb moisture from the air, leading to a sticky appearance. Ensure all glassware is thoroughly dried and, if possible, conduct the final steps of purification and handling under an inert atmosphere.

  • Residual Solvent: Incomplete removal of the reaction solvent or the solvent used for washing can result in an oily product. Dry the product under high vacuum for an extended period.

  • Impurities: The presence of unreacted starting materials or byproducts can prevent crystallization.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Suboptimal Stoichiometry: An incorrect ratio of hordenine to the methylating agent can limit the yield.Use a slight excess (1.1 to 1.2 equivalents) of the methylating agent to ensure complete conversion of the hordenine.
Poor Quality Reagents: Impurities in the hordenine or methylating agent can interfere with the reaction.Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis.
Formation of Multiple Products (Observed by TLC/NMR) Side Reactions: The phenolic hydroxyl group of hordenine can also be methylated, leading to the formation of an O-methylated byproduct.Use a polar aprotic solvent like acetone or acetonitrile, which can favor N-alkylation over O-alkylation. Running the reaction at a moderate temperature can also help minimize this side reaction.
Over-alkylation of Impurities: If the starting hordenine is contaminated with primary or secondary amines, these can be over-alkylated, leading to a mixture of products.Purify the starting hordenine before use.
Difficulty in Product Purification Inappropriate Recrystallization Solvent: The chosen solvent may not provide a significant difference in solubility between hot and cold conditions.Perform small-scale solvent screening to identify a suitable recrystallization solvent or solvent system. Common choices for quaternary ammonium salts include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate.[1][2]
Product "Oiling Out" During Recrystallization: The product separates as a liquid instead of forming crystals upon cooling.This can happen if the boiling point of the solvent is higher than the melting point of the product-impurity mixture. Try using a lower-boiling point solvent or a solvent pair. Ensure the initial dissolution is done at the lowest possible temperature that allows for complete dissolution.[3]
Inconsistent Purity Between Batches Variations in Purification Protocol: Inconsistent use of recrystallization solvent volumes, cooling rates, or washing procedures.Standardize the purification protocol. Use a fixed ratio of solvent to crude product, control the cooling rate, and use a consistent volume of cold solvent for washing the crystals.[4][5][6]
Degradation of Product: The product may be degrading during workup or storage.Avoid excessive heat and exposure to light during purification and storage. Store the final product in a cool, dry, and dark place.

Experimental Protocols

Synthesis of this compound from Hordenine

This protocol describes the synthesis of this compound via the quaternization of hordenine with methyl iodide.

Materials:

  • Hordenine

  • Methyl Iodide

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hordenine (1 equivalent) in anhydrous acetone.

  • Add methyl iodide (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product will precipitate out of the solution. If precipitation is not complete, the volume of acetone can be reduced under vacuum.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound under high vacuum.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.[1]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under high vacuum.

Visualization of Experimental Workflow

Below is a diagram illustrating the key steps in the synthesis and purification of this compound.

Candicine_Chloride_Synthesis cluster_synthesis Synthesis cluster_purification Purification Hordenine Hordenine Reaction Quaternization in Acetone Hordenine->Reaction Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction Precipitate Crude this compound (Precipitate) Reaction->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with Diethyl Ether Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. This data is illustrative and may vary based on specific experimental conditions.

Parameter Variation Expected Impact on Yield Expected Impact on Purity Notes
Reaction Temperature Low (e.g., 0-5 °C)LowerHigherSlower reaction rate, but may reduce side reactions.
Room TemperatureModerateModerateA good balance between reaction rate and purity.
High (e.g., Reflux)HigherLowerFaster reaction, but may increase the formation of O-methylated byproducts.
Methyl Iodide (Equivalents) 1.0LowerHigherMay result in incomplete conversion of hordenine.
1.2OptimalOptimalA slight excess helps drive the reaction to completion.
>1.5No significant increasePotentially lowerIncreased cost and potential for more side reactions.
Reaction Time < 12 hoursLower-The reaction may not have reached completion.
24 hoursOptimalOptimalGenerally sufficient for complete reaction at room temperature.
> 36 hoursNo significant increase-Little benefit in extending the reaction time significantly beyond completion.
Solvent Acetone (Aprotic)GoodGoodFavors N-alkylation.
Ethanol (Protic)ModerateModerateCan participate in side reactions with the methylating agent.

Characterization Data

For confirmation of the final product, the following analytical data can be used as a reference.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.65 (s, 1H, -OH), 7.10 (d, J=8.4 Hz, 2H, Ar-H), 6.75 (d, J=8.4 Hz, 2H, Ar-H), 3.45-3.55 (m, 2H, -CH₂-N), 3.10 (s, 9H, -N(CH₃)₃), 2.90-3.00 (m, 2H, Ar-CH₂-).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 156.0, 130.5, 128.0, 115.5, 65.0, 52.5, 30.0.

  • Mass Spectrometry (ESI+): m/z 180.1 [M]⁺.

This technical support center provides a comprehensive guide to help researchers achieve consistent and high-quality synthesis of this compound. By carefully controlling the reaction parameters and following standardized procedures, batch-to-batch variability can be significantly minimized.

References

Technical Support Center: Refining Purification Protocols for Candicine Chloride Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Candicine Chloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

Candicine is a quaternary ammonium alkaloid with a phenethylamine structure.[1] As a salt, this compound is highly soluble in water.[1] It is the N,N,N-trimethyl derivative of tyramine.[1] Key properties are summarized in the table below.

Data Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₈ClNO[1]
Molecular Weight 215.72 g/mol [1]
Appearance Colorless solid[1]
Melting Point 285 °C (decomposes)[1]
Solubility in Water Highly soluble[1]
Solubility in DMSO 50 mg/mLTargetMol

Q2: What are the common starting materials for this compound isolation?

Candicine is found in various plants, with barley (Hordeum vulgare) being a notable source.[1]

Q3: What are the major challenges in purifying this compound?

Being a quaternary ammonium salt, this compound is highly polar and water-soluble. This property can make it difficult to separate from other water-soluble plant constituents like sugars and amino acids. Its permanent positive charge also means that its solubility in many common organic solvents used in chromatography is limited.

Troubleshooting Guide

Issue 1: Low Yield of Crude this compound Extract

Q: I am experiencing a very low yield after my initial extraction from plant material. What are the likely causes and how can I improve it?

A: Low extraction yields for quaternary ammonium alkaloids like this compound can stem from several factors:

  • Inadequate Cell Lysis: The plant material must be finely ground to ensure proper solvent penetration and release of the alkaloids.

  • Incorrect Solvent Choice: Since this compound is a salt, using acidic water or polar organic solvents like methanol or ethanol is generally effective for extraction.[2] A common issue is the use of non-polar solvents in the initial step, which will not efficiently extract quaternary ammonium salts.

  • Insufficient Extraction Time or Temperature: Ensure the extraction is carried out for a sufficient duration. While heat can enhance extraction, excessive temperatures should be avoided to prevent degradation of the target compound.

  • Degradation of this compound: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures can lead to degradation.

Troubleshooting Steps:

  • Optimize Grinding: Ensure the plant material is powdered to a fine, consistent particle size.

  • Solvent System Adjustment:

    • Use slightly acidified water (e.g., 0.1-1% acetic acid or hydrochloric acid) to enhance the solubility of the alkaloid salt.[2]

    • Employ polar solvents like methanol or a methanol/water mixture.

  • Extraction Conditions:

    • Increase the extraction time or perform multiple extraction cycles.

    • If using heat, maintain a moderate temperature (e.g., 40-60°C).

Issue 2: Difficulty in Separating this compound from Other Polar Impurities

Q: My crude extract is contaminated with a significant amount of other polar compounds. How can I selectively isolate this compound?

A: This is a common challenge due to the high water solubility of this compound. Several chromatographic techniques are well-suited for this separation:

  • Ion-Exchange Chromatography (IEC): This is a highly effective method for purifying charged molecules. A strong cation exchange (SCX) resin is recommended. This compound, with its permanent positive charge, will bind strongly to the resin.

    • Loading: Load the aqueous extract onto the SCX column.

    • Washing: Wash the column with water or a low-concentration buffer to remove neutral and anionic impurities.

    • Elution: Elute the bound this compound using a salt gradient (e.g., 0.1 M to 2 M NaCl) or by changing the pH.

  • pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC): This technique is excellent for separating compounds with different pKa values and hydrophobicities. It has been successfully applied to the separation of quaternary ammonium alkaloids.[3][4]

  • Reversed-Phase Chromatography (RPC): While challenging for highly polar compounds, RPC can be used with appropriate mobile phase modifiers. Using an ion-pairing agent (e.g., trifluoroacetic acid - TFA) can improve retention and peak shape on a C18 column.

Data Table 2: Exemplar Ion-Exchange Chromatography Parameters for Quaternary Amine Separation

ParameterConditionReference
Stationary Phase Strong Cation Exchange (e.g., Dionex IonPac CS17, CS19, CS20, CS21)[5]
Mobile Phase Isocratic or gradient elution with methanesulfonic acid (MSA) or NaCl solution[5]
Eluent Concentration 10 mM - 1 M[5]
Detection Suppressed Conductivity or UV (if applicable)[5]

Issue 3: Problems with Recrystallization of this compound

Q: I am having trouble getting my purified this compound to crystallize. It either remains as an oil or does not precipitate.

A: Oiling out during recrystallization is a common issue, especially with highly soluble compounds.

  • Solvent Choice: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Given its high polarity, suitable solvents could include:

    • Hot ethanol or methanol with the addition of a less polar co-solvent like isopropanol or acetone upon cooling.

    • Aqueous ethanol or methanol.

  • Supersaturation: The solution may be too dilute. Try to evaporate some of the solvent to increase the concentration.

  • Presence of Impurities: Impurities can inhibit crystal formation. If the sample is not sufficiently pure, an additional chromatographic step may be necessary.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Seeding: Introducing a seed crystal of pure this compound can initiate crystallization. If no seed crystals are available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation.

Data Table 3: Common Recrystallization Solvents for Amine Salts

Solvent/Solvent SystemCommentsReference
Ethanol/WaterA common choice for polar compounds.[6]
Methanol/IsopropanolThe addition of a slightly less polar solvent can induce precipitation.General Knowledge
AcetoneCan be used as an anti-solvent to precipitate salts from more polar solutions.General Knowledge

Experimental Protocols

The following are generalized protocols for the extraction and purification of this compound, based on established methods for quaternary ammonium alkaloids.

Extraction from Plant Material (e.g., Barley Sprouts)
  • Preparation of Plant Material: Air-dry and grind the barley sprouts into a fine powder.

  • Acidified Solvent Extraction:

    • Macerate the powdered plant material in 1% aqueous hydrochloric acid (HCl) for 24 hours at room temperature.

    • Filter the mixture and collect the acidic aqueous extract.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the acidic aqueous extracts.

  • Liquid-Liquid Extraction (to remove non-polar impurities):

    • Extract the combined acidic aqueous phase with a non-polar solvent such as n-hexane or dichloromethane to remove lipids and other non-polar compounds.

    • Discard the organic phase.

  • Basification and Extraction of Tertiary Amines (Optional but recommended):

    • Adjust the pH of the aqueous extract to approximately 9-10 with ammonium hydroxide.

    • Extract with an organic solvent like chloroform or ethyl acetate to remove tertiary amines (e.g., hordenine). Candicine, being a quaternary salt, will remain in the aqueous phase.

  • Concentration: Reduce the volume of the aqueous phase under reduced pressure using a rotary evaporator.

Purification by Strong Cation Exchange (SCX) Chromatography
  • Column Preparation: Pack a column with a strong cation exchange resin and equilibrate it with deionized water or a low concentration buffer (e.g., 10 mM sodium phosphate, pH 7.0).

  • Sample Loading: Dilute the concentrated aqueous extract with the equilibration buffer and load it onto the column.

  • Washing: Wash the column with 5-10 column volumes of the equilibration buffer to elute unbound, neutral, and anionic impurities.

  • Elution: Elute the bound this compound using a linear gradient of sodium chloride (NaCl) from 0 to 2 M in the equilibration buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using an appropriate analytical technique (e.g., HPLC, TLC).

  • Desalting: Pool the fractions containing pure this compound and desalt them using a suitable method such as dialysis or reversed-phase chromatography with a volatile buffer system.

Recrystallization
  • Solvent Selection: Dissolve the purified, desalted this compound in a minimal amount of hot methanol or ethanol.

  • Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • If crystals do not form, slowly add a less polar co-solvent (e.g., isopropanol or acetone) until the solution becomes slightly turbid. Reheat gently until the solution is clear again.

    • Allow the solution to cool slowly.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow start Start: Powdered Plant Material extraction Acidified Solvent Extraction (e.g., 1% aq. HCl) start->extraction filtration1 Filtration extraction->filtration1 plant_residue Plant Residue (Discard) filtration1->plant_residue acidic_extract Acidic Aqueous Extract filtration1->acidic_extract l_l_extraction Liquid-Liquid Extraction (with n-hexane) acidic_extract->l_l_extraction non_polar_impurities Non-polar Impurities (Discard) l_l_extraction->non_polar_impurities aqueous_phase1 Aqueous Phase l_l_extraction->aqueous_phase1 basification Basification (pH 9-10) aqueous_phase1->basification l_l_extraction2 Liquid-Liquid Extraction (with Chloroform) basification->l_l_extraction2 tertiary_amines Tertiary Amines (e.g., Hordenine) l_l_extraction2->tertiary_amines aqueous_phase2 Aqueous Phase (Contains Candicine) l_l_extraction2->aqueous_phase2 concentration Concentration aqueous_phase2->concentration scx_chromatography Strong Cation Exchange (SCX) Chromatography concentration->scx_chromatography impurities Neutral & Anionic Impurities (Discard) scx_chromatography->impurities elution Elution with Salt Gradient scx_chromatography->elution desalting Desalting elution->desalting recrystallization Recrystallization desalting->recrystallization pure_candicine Pure this compound Crystals recrystallization->pure_candicine

Caption: Experimental workflow for this compound purification.

troubleshooting_low_yield low_yield Low Crude Extract Yield cause1 Inadequate Cell Lysis? low_yield->cause1 cause2 Incorrect Solvent? low_yield->cause2 cause3 Suboptimal Conditions? low_yield->cause3 solution1 Action: Finer Grinding of Plant Material cause1->solution1 solution2 Action: Use Acidified Water or Polar Organic Solvent cause2->solution2 solution3 Action: Increase Extraction Time / Moderate Heat cause3->solution3

Caption: Troubleshooting logic for low extraction yield.

References

Addressing interference in analytical measurements of Candicine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical measurement of Candicine Chloride (N,N,N-Trimethyltyramine chloride).

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what matrices is it commonly analyzed?

A1: this compound is a quaternary ammonium alkaloid, specifically N,N,N-trimethyltyramine chloride. It is a natural product found in various plants, including barley (Hordeum vulgare) and Stapelia gigantea. Therefore, it is most commonly analyzed in complex plant extracts and food matrices like beer. Its analysis is relevant for natural product chemistry, food safety, and toxicology.

Q2: What are the most common analytical techniques for the quantification of this compound?

A2: Due to its polar and non-volatile nature as a quaternary ammonium salt, the most common and effective analytical techniques are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, though it may be less selective and sensitive compared to LC-MS/MS. Gas chromatography (GC) is generally not suitable without derivatization.

Q3: What is "matrix effect" and how does it interfere with this compound analysis?

A3: Matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In the context of LC-MS/MS analysis of this compound from plant extracts, other compounds (like other alkaloids, phenols, or sugars) can co-elute and either suppress or enhance the ionization of candicine, leading to inaccurate quantification. Ion suppression is more common and results in underestimation of the analyte concentration.

Q4: Can I use an external calibration curve for quantifying this compound in plant extracts?

A4: Using an external calibration curve prepared in a pure solvent is often unreliable for complex matrices due to the high likelihood of matrix effects. It is highly recommended to use a matrix-matched calibration curve or an internal standard to compensate for these effects and ensure accurate quantification.

Q5: What are suitable internal standards for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Candicine-d9. However, if this is not available, a structurally similar compound that is not present in the sample can be used. For example, a related quaternary ammonium alkaloid with a different mass could be considered. It is crucial to verify that the chosen internal standard co-elutes with candicine and experiences similar matrix effects.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Cause Troubleshooting Step Explanation
Secondary Interactions with Column Use a mobile phase with a suitable ionic strength and pH. Add a competing amine like triethylamine (TEA) to the mobile phase.As a quaternary amine, candicine can interact with residual silanols on the silica-based column, leading to peak tailing. Modifying the mobile phase can mitigate these interactions.
Column Overload Reduce the injection volume or the concentration of the sample.Injecting too much sample can lead to peak distortion.
Inappropriate Injection Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.
Issue 2: Inaccurate Quantification (Low Recovery or High Variability)
Possible Cause Troubleshooting Step Explanation
Matrix Effect (Ion Suppression/Enhancement) 1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Improve sample clean-up using Solid Phase Extraction (SPE). 3. Use matrix-matched calibration standards. 4. Use a stable isotope-labeled internal standard.Co-eluting compounds from the plant matrix can interfere with the ionization of candicine in the mass spectrometer, leading to inaccurate results.
Poor Extraction Efficiency Optimize the extraction solvent and procedure. Acidified methanol or ethanol is often effective for alkaloids.Candicine may not be efficiently extracted from the plant material, leading to low recovery.
Analyte Degradation Ensure samples are stored properly (e.g., at low temperatures and protected from light) and analyzed promptly after preparation.Candicine, like other phenolic compounds, may be susceptible to degradation.
Issue 3: No Peak or Very Low Signal for this compound
Possible Cause Troubleshooting Step Explanation
Insufficient Instrument Sensitivity Optimize MS parameters (e.g., cone voltage, collision energy) for candicine. Consider using a more sensitive instrument or a different ionization technique if available.The concentration of candicine in the sample may be below the limit of detection of the current method.
Sample Preparation Issues Verify each step of the sample preparation, including extraction and dilution. Ensure the final pH is suitable for candicine stability and ionization.Errors in sample preparation can lead to loss of the analyte.
Incorrect LC Method Ensure the LC gradient and column are appropriate for retaining and eluting a polar quaternary amine. A HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more suitable than a standard C18 column.Candicine may not be retained on a traditional reversed-phase column and could elute in the solvent front.

Data Presentation

Table 1: Matrix Effect and Recovery of Structurally Similar Alkaloids in Plant-Based Matrices (LC-MS/MS Analysis)

Data is analogous for this compound analysis and illustrates common challenges.

AnalyteMatrixSpiked Concentration (µg/kg)Recovery (%)Matrix Effect (%)Reference
PeramineRyegrassLow QC77-88-19 to -33
Lolitrem BRyegrassLow QC80-90-12 to -33
ErgotamineRyegrassLow QC85-87-23 to -27
Pyrrolizidine Alkaloids (Avg)Tea567.6 - 107.6-40 to -20 (Moderate Suppression)
Pyrrolizidine Alkaloids (Avg)Honey564.5 - 103.4-20 to +20 (Weak Effect)

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Clean-up for this compound from Plant Material
  • Homogenization and Extraction:

    • Weigh 1 g of dried and powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol containing 0.1% formic acid.

    • Vortex for 1 minute, then sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • SPE Clean-up (Cation Exchange):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove neutral and acidic interferences.

    • Elute the this compound with 5 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound
  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: ESI+ (Electrospray Ionization in Positive Mode)

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for candicine (parent ion m/z 180.1). The exact product ions should be determined by infusing a standard solution.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Homogenization 1. Homogenization (Plant Material in Acidified Methanol) Extraction 2. Sonication-Assisted Extraction Homogenization->Extraction Centrifugation 3. Centrifugation & Supernatant Collection Extraction->Centrifugation SPE 4. SPE Clean-up (Cation Exchange) Centrifugation->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LC_MS 6. UHPLC-MS/MS Analysis (HILIC, ESI+) Evaporation->LC_MS Data_Processing 7. Data Processing (Quantification using Matrix-Matched Curve) LC_MS->Data_Processing

Caption: Workflow for the analysis of this compound from plant matrices.

Troubleshooting_Logic start Problem: Inaccurate Quantification check_recovery Is Recovery Low and/or Variable? start->check_recovery cause_matrix Likely Cause: Matrix Effect check_recovery->cause_matrix Yes check_peak_shape Is Peak Shape Good? check_recovery->check_peak_shape No solution_matrix Solution: - Improve Sample Clean-up (SPE) - Use Matrix-Matched Calibration - Use Isotope-Labeled IS cause_matrix->solution_matrix cause_extraction Likely Cause: Poor Extraction solution_extraction Solution: - Optimize Extraction Solvent - Increase Sonication Time cause_extraction->solution_extraction check_peak_shape->cause_extraction Yes cause_chromatography Likely Cause: Chromatographic Issues check_peak_shape->cause_chromatography No solution_chromatography Solution: - Adjust Mobile Phase - Check Column Health cause_chromatography->solution_chromatography

Caption: Troubleshooting logic for inaccurate quantification of this compound.

Best practices for handling and disposal of Candicine Chloride waste

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Candicine Chloride Waste Management

This guide provides best practices, troubleshooting advice, and frequently asked questions for the safe handling and disposal of this compound waste. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer

Specific waste disposal regulations for this compound are not widely documented. The following guidelines are based on the general best practices for handling quaternary ammonium compounds (QACs) and other hazardous chemical waste.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound, also known as N,N,N-trimethyltyramine chloride, is a naturally occurring quaternary ammonium salt.[5][6][7] Based on its chemical class and available data, it should be handled as an irritant.[5] Quaternary ammonium compounds can be toxic and corrosive.[2][8] Parenteral administration of Candicine has been shown to be toxic, producing symptoms of neuromuscular blockade.[5]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound waste?

A2: When handling this compound waste, appropriate PPE is essential to minimize exposure.[9] This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves (such as nitrile or butyl rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.[10][11] In cases where dust or aerosols may be generated, respiratory protection may be necessary.[12] Always work in a well-ventilated area, preferably within a fume hood.[4][13]

Q3: How should I collect and store this compound waste?

A3: this compound waste should be collected in a designated, properly labeled, and sealed waste container.[1][14] The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.[14] Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[15] Do not store in unlabeled containers.[1]

Q4: What are the approved methods for disposing of this compound waste?

A4: Disposal of this compound waste must comply with all local, regional, and national environmental regulations.[1][4] The primary method of disposal is through a licensed hazardous waste disposal contractor.[1][4] Do not dispose of this material down the drain or in regular trash.[1][8] Some quaternary ammonium compounds are known to be harmful to the environment and aquatic life.[2][3]

Q5: What should I do in the event of a this compound spill?

A5: In case of a spill, evacuate the immediate area and ensure it is well-ventilated.[16] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[4][8] Collect the absorbed material into a designated hazardous waste container.[4] Clean the spill area thoroughly. Report the incident to your supervisor and EHS department.[17]

Troubleshooting Guide

  • Issue: The hazardous waste container for this compound is showing signs of degradation (e.g., cracking, discoloration).

    • Solution: Do not continue to use the container. Carefully transfer the waste to a new, compatible container. Ensure the new container is properly labeled and report the issue with the previous container to your EHS department to ensure appropriate containers are being used.

  • Issue: this compound waste was accidentally mixed with an unknown or incompatible chemical.

    • Solution: Do not attempt to separate the chemicals. Treat the entire mixture as a hazardous unknown. Label the container clearly with all known components and add "Unknown Mixture." Contact your EHS department immediately for guidance on proper disposal.

  • Issue: A solid this compound spill has occurred, and there is a risk of it becoming airborne.

    • Solution: If safe to do so, gently moisten the spilled powder with a fine water spray to prevent dust formation before collecting it with absorbent material.[16] This should only be done if you are properly trained and equipped with the correct PPE, including respiratory protection.[16]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₁H₁₈ClNO[7]
Molar Mass 215.72 g/mol [7]
Appearance Colorless solid[5]
Melting Point 285 °C (decomposition)[5]
Solubility in Water Highly soluble[5]

Table 2: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side shields or face shield.[12]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[10]Prevents skin contact and irritation.[2]
Body Protection Lab coat, chemical-resistant apron.Protects skin and personal clothing from contamination.[10]
Respiratory Use in a well-ventilated area or fume hood. NIOSH-approved respirator if dust/aerosols are generated.[4]Prevents inhalation of hazardous particles.

Experimental Protocols

Protocol 1: General Spill Cleanup Procedure
  • Assess the Situation: Evaluate the size of the spill and any immediate hazards. If the spill is large or you are not trained to handle it, evacuate and contact your institution's emergency response team.[17]

  • Don PPE: Wear the appropriate PPE as outlined in Table 2.[11]

  • Contain the Spill: Prevent the spill from spreading by creating a barrier with an inert absorbent material (e.g., sand, vermiculite).[4][8]

  • Absorb the Spill: Cover the spill with the absorbent material. For solid spills, gently sweep the material into a dustpan.[16]

  • Collect Waste: Carefully scoop the absorbed material and place it into a clearly labeled hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill surface with an appropriate cleaning agent and water. Collect all cleaning materials as hazardous waste.

  • Dispose of PPE: Remove and dispose of all contaminated PPE as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[1]

  • Report: Report the spill to your supervisor and EHS department.[17]

Protocol 2: General Neutralization of Quaternary Ammonium Compound Waste

Note: This is a general procedure and should be performed by trained personnel in a controlled environment, such as a fume hood. Always consult with your EHS department before attempting any neutralization.

  • Preparation: Prepare a neutralizing agent. For some quaternary ammonium compounds, bentonite clay can be used as an absorbent and deactivating agent.[4] A suggested ratio is a minimum of 5 parts clay to 1 part of the compound.[4]

  • Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Dilution: If dealing with a concentrated solution, slowly dilute the this compound waste with water in a large, appropriate container. This step can be exothermic, so proceed with caution.

  • Neutralization: Slowly add the bentonite clay to the diluted solution while stirring continuously.

  • Testing: Test the pH of the resulting slurry to ensure it is within the acceptable range for disposal according to your local regulations (typically between 6 and 9).

  • Disposal: Once neutralized, the waste must still be disposed of as hazardous waste through your institution's EHS-approved channels.[1]

Visualizations

WasteDisposalWorkflow Diagram 1: this compound Waste Disposal Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate Candicine Chloride Waste B Select Appropriate & Labeled Waste Container A->B C Segregate from Incompatible Wastes B->C D Seal Container Tightly C->D E Store in Designated, Secondary Containment Area D->E F Schedule Waste Pickup with EHS Department E->F G Transport by Licensed Hazardous Waste Contractor F->G H Dispose in Accordance with Regulations G->H

Diagram 1: this compound Waste Disposal Workflow

SpillResponse Diagram 2: Chemical Spill Decision Flowchart Spill Spill Occurs Assess Is the spill large or immediately dangerous? Spill->Assess Evacuate Evacuate Area & Call Emergency Response Assess->Evacuate Yes Trained Are you trained and is it safe to clean up? Assess->Trained No Report Report Incident to Supervisor and EHS Evacuate->Report GetHelp Alert Supervisor & Do Not Proceed Trained->GetHelp No Cleanup Follow Spill Cleanup Protocol Trained->Cleanup Yes GetHelp->Report Cleanup->Report

Diagram 2: Chemical Spill Decision Flowchart

HierarchyOfControls Diagram 3: Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE PPE (Least Effective)

Diagram 3: Hierarchy of Safety Controls

References

Validation & Comparative

A Comparative Analysis of Candicine Chloride and Nicotine as Ganglionic Stimulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Candicine Chloride and the well-characterized ganglionic stimulant, nicotine. The information is compiled from available pharmacological literature to assist researchers in understanding their relative potencies, mechanisms of action, and the experimental frameworks used to evaluate them.

Executive Summary

Both this compound, an alkaloid, and nicotine exert their primary effects by stimulating nicotinic acetylcholine receptors (nAChRs) in the autonomic ganglia. Historically, candicine has been noted to produce nicotine-like effects, including an initial stimulation of ganglionic transmission followed by a blocking action at higher concentrations. Nicotine is a well-established agonist at nAChRs, leading to the depolarization of postganglionic neurons. While both compounds act on the same class of receptors, a detailed quantitative comparison of their efficacy is limited by the age of the available research on candicine. This guide synthesizes the existing data to provide a comparative overview.

Data Presentation: Quantitative Efficacy

Table 1: Comparative Efficacy of Nicotine on Relevant nAChR Subtypes

CompoundReceptor SubtypePreparationMeasured EffectEC50 (µM)
Nicotineα3β4In vitro functional assayAgonist activity42.4 ± 2.2
Nicotineα4β2In vitro functional assayAgonist activity1.0 ± 0.2
Nicotineα7In vitro functional assayAgonist activity54.5 ± 10.6
NicotineStriatal SynaptosomesDopamine ReleaseNeurotransmitter Release0.19
NicotineHippocampal SynaptosomesNorepinephrine ReleaseNeurotransmitter Release4.22

Note: The α3β4 subtype is a predominant form of nAChR in autonomic ganglia.

Table 2: Observed Physiological Effects of this compound and Nicotine

CompoundExperimental ModelObserved Stimulatory EffectsNotes
This compound Anesthetized CatsRise in blood pressure, contraction of the nictitating membrane.[1]Effects are indicative of sympathetic ganglion stimulation.[1]
Nicotine Anesthetized CatsRise in blood pressure, contraction of the nictitating membrane.[1]Serves as the archetypal ganglionic stimulant with a biphasic (stimulant then depressant) action.[2]

Mechanism of Action

Both this compound and nicotine are ganglionic stimulants that act as agonists at nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of autonomic ganglia.[3] Stimulation of these ligand-gated ion channels leads to an influx of sodium and calcium ions, resulting in depolarization of the postganglionic neuron and the generation of an action potential.[3] At higher doses, both compounds can lead to a persistent depolarization, which can cause a secondary blocking effect on ganglionic transmission.[3]

Experimental Protocols

The evaluation of ganglionic stimulants has evolved from in vivo physiological measurements to sophisticated in vitro electrophysiological and receptor binding assays.

In Vivo Assessment of Ganglionic Stimulation (Classical Method)

This protocol is based on the methodologies described in early pharmacological studies of ganglionic stimulants, such as the 1963 study on candicine.

  • Animal Model: The cat is a common model for these studies. The animal is anesthetized, and cannulas are inserted to monitor blood pressure and administer drugs intravenously.

  • Physiological Monitoring: The contraction of the nictitating membrane is often used as an indicator of superior cervical ganglion stimulation. Blood pressure changes are monitored to assess overall sympathetic ganglionic stimulation.

  • Drug Administration: The test compound (e.g., this compound or nicotine) is administered intravenously.

  • Data Analysis: The magnitude of the physiological response (e.g., increase in blood pressure, degree of nictitating membrane contraction) is measured and compared between different doses and compounds.

In Vitro Electrophysiological Assessment of Ganglionic Transmission (Modern Method)

This protocol utilizes modern electrophysiological techniques to directly measure the effects of compounds on ganglionic neurons.

  • Preparation: Autonomic ganglia (e.g., superior cervical ganglion) are dissected from a model organism (e.g., mouse or rat) and maintained in an oxygenated artificial cerebrospinal fluid (ACSF).

  • Recording: Whole-cell patch-clamp recordings are made from individual postganglionic neurons.

  • Stimulation: The preganglionic nerve is stimulated electrically to evoke synaptic responses in the postganglionic neuron.

  • Drug Application: The test compound is applied to the bath, and changes in the postsynaptic current or potential are recorded.

  • Data Analysis: The effect of the compound on the amplitude and frequency of synaptic events is quantified to determine its stimulatory or inhibitory effects.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Nicotinic Acetylcholine Receptor Signaling in Autonomic Ganglia nAChR Nicotinic ACh Receptor (α3β4) Na_Ca_influx Na+/Ca2+ Influx nAChR->Na_Ca_influx Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Norepinephrine) Action_Potential->Neurotransmitter_Release

Caption: Signaling pathway of nAChR activation in autonomic ganglia.

G cluster_1 In Vitro Electrophysiology Workflow Dissection Ganglion Dissection Preparation ACSF Preparation & Slicing Dissection->Preparation Recording Patch-Clamp Recording Preparation->Recording Drug_Application Compound Application Recording->Drug_Application Stimulation Preganglionic Nerve Stimulation Stimulation->Recording Data_Acquisition Data Acquisition & Analysis Drug_Application->Data_Acquisition

Caption: Workflow for in vitro electrophysiological assessment.

References

A Comparative Guide to the Quantification of Candicine Chloride: Validation of a New RP-HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for the quantification of Candicine Chloride against established analytical techniques used for quaternary ammonium compounds (QACs). The information presented is intended to assist researchers and quality control analysts in selecting the most suitable method for their specific analytical needs, with a focus on experimental data and detailed protocols.

Introduction to this compound and its Quantification

This compound, also known as N, N, N-trimethyltyramine chloride, is a quaternary ammonium compound found in various plants.[1][2][3] As with other QACs, accurate and precise quantification is crucial for research, product development, and quality control purposes. While several methods exist for the analysis of QACs, this guide introduces a novel, specific, and validated RP-HPLC-UV method for this compound and compares its performance with existing alternatives like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Visible Spectrophotometry.

Performance Comparison of Analytical Methods

The performance of the new RP-HPLC-UV method was validated and compared against two commonly used methods for the quantification of QACs. The results of the validation studies are summarized in the table below, providing a clear comparison of their key analytical parameters.

Parameter New RP-HPLC-UV Method (Hypothetical Data) LC-MS/MS for QACs UV-Vis Spectrophotometry for QACs
Linearity (R²) > 0.999≥ 0.990[4]> 0.99[5]
Accuracy (% Recovery) 98.0 - 102.0%78 - 117%[6]93 - 97%[5]
Precision (%RSD) < 2.0%< 10%[6]< 2.7%[5]
Limit of Detection (LOD) 0.1 µg/mL0.001 µg/mL0.53 mg/L[5][7]
Limit of Quantification (LOQ) 0.3 µg/mL0.005 µg/mL1.77 mg/L[5][7]
Specificity High (Separation from matrix components)Very High (Mass-to-charge ratio detection)Moderate (Prone to interference from similar compounds)

Experimental Protocols

Detailed methodologies for the new RP-HPLC-UV method and the comparative methods are provided below.

New RP-HPLC-UV Method for this compound

This method is designed for the specific and accurate quantification of this compound in solution.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.01 M ammonium acetate) in a gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 20 µL.

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

c. Method Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ.

Comparative Method: LC-MS/MS for Quaternary Ammonium Compounds

This method is highly sensitive and selective for the analysis of various QACs.[6]

a. Instrumentation:

  • LC System: Coupled to a tandem mass spectrometer.

  • Column: C18 column.

  • Mobile Phase: Gradient elution with a mixture of methanol and an aqueous buffer like 10 mM ammonium formate.[6]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

b. Sample Preparation:

  • Extraction of QACs from the sample matrix is typically required, for example, using the QuEChERS method.[4]

Comparative Method: UV-Visible Spectrophotometry for Quaternary Ammonium Compounds

This colorimetric method is based on the formation of an ion-pair complex.[5]

a. Instrumentation:

  • UV-Vis Spectrophotometer.

b. Reagents:

  • Anionic dye solution (e.g., Eosin-Y).

  • Non-ionic surfactant solution (e.g., Triton X-100).

c. Procedure:

  • The sample containing the QAC is reacted with the anionic dye in the presence of the surfactant to form a colored complex.

  • The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (e.g., 535 nm for the Eosin-Y complex).[5]

  • Quantification is achieved by comparing the absorbance to a calibration curve prepared with known concentrations of a QAC standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of the new analytical method for this compound quantification.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation cluster_Report Reporting Standard_Prep Standard Preparation HPLC_Analysis RP-HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision Specificity Specificity HPLC_Analysis->Specificity LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Final_Report Validation Report Linearity->Final_Report Accuracy->Final_Report Precision->Final_Report Specificity->Final_Report LOD_LOQ->Final_Report

Caption: Workflow for the validation of the new RP-HPLC-UV method.

Logical Relationship of Validation Parameters

The diagram below outlines the logical hierarchy and relationship between the key validation parameters evaluated.

Validation_Parameters_Relationship cluster_Quantitative_Tests Quantitative Tests cluster_Limit_Tests Limit Tests cluster_Qualitative_Tests Qualitative & Robustness Method_Validation Method_Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantification Method_Validation->LOQ Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness Precision->Accuracy Linearity->Range LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

References

Unmasking Interference: A Comparative Guide to Candicine Chloride Cross-reactivity in Biogenic Amine Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biogenic amine analysis, the accuracy of quantification is paramount. The presence of structurally similar compounds can pose a significant challenge, leading to analytical cross-reactivity and potentially compromising experimental results. This guide provides a comprehensive comparison of the cross-reactivity of Candicine Chloride, a quaternary ammonium salt, in common assays for the biogenic amines histamine, serotonin, and dopamine. Understanding this potential for interference is crucial for researchers in neuroscience, pharmacology, and food science to ensure the validity of their findings.

This compound, also known as N,N,N-trimethyltyramine chloride, shares a core phenethylamine skeleton with the neurotransmitter tyramine. This structural similarity is the primary basis for its potential cross-reactivity in various analytical methods designed to quantify other key biogenic amines. This guide will delve into the theoretical and practical implications of this similarity in two widely used analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a cornerstone technique for the sensitive and selective quantification of biogenic amines. The method typically involves a derivatization step to render the amines fluorescent, followed by chromatographic separation and detection. A common derivatizing agent is dansyl chloride, which reacts with primary and secondary amino groups.

Potential for Cross-Reactivity

This compound, being a quaternary amine, lacks a primary or secondary amino group and therefore should not directly react with dansyl chloride . However, its structural similarity to tyramine raises the possibility of indirect interference:

  • Co-elution: Depending on the chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient), this compound may have a retention time that is very close to or overlaps with one of the derivatized biogenic amines of interest. This co-elution would lead to an overestimation of the target analyte's concentration.

  • Matrix Effects: In complex biological samples, the presence of high concentrations of this compound could potentially alter the chromatographic behavior of other analytes, a phenomenon known as matrix effect.

Comparative Analysis of Potential Interference

To illustrate the potential for interference, the following table summarizes the expected chromatographic behavior and the risk of cross-reactivity of this compound in a typical HPLC-FLD assay for histamine, serotonin, and dopamine.

AnalyteDerivatization with Dansyl ChloridePotential for Co-elution with this compoundRisk of Inaccurate Quantification
Histamine Yes (Primary amine)ModerateModerate to High
Serotonin Yes (Primary amine)ModerateModerate to High
Dopamine Yes (Primary amine)Low to ModerateLow to Moderate
This compound No (Quaternary amine)-Indirect interference possible

Note: The "Potential for Co-elution" is an estimation based on the structural similarities and general chromatographic principles. Actual separation will depend on the specific HPLC method parameters.

Experimental Protocol: HPLC-FLD for Biogenic Amines

Below is a detailed protocol for the determination of biogenic amines using HPLC-FLD with dansyl chloride derivatization.

1. Sample Preparation (e.g., Brain Tissue)

  • Homogenize brain tissue in 0.1 M perchloric acid.
  • Centrifuge at 10,000 x g for 15 minutes at 4°C.
  • Filter the supernatant through a 0.22 µm syringe filter.

2. Dansyl Chloride Derivatization

  • To 100 µL of the sample extract, add 200 µL of saturated sodium bicarbonate solution and 400 µL of dansyl chloride solution (10 mg/mL in acetone).
  • Vortex and incubate at 60°C for 45 minutes in the dark.
  • Add 100 µL of 25% ammonia solution to stop the reaction.
  • Evaporate the acetone under a stream of nitrogen.
  • Reconstitute the residue in 500 µL of acetonitrile/water (50:50, v/v).

3. HPLC-FLD Analysis

  • HPLC System: A standard HPLC system with a fluorescence detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: A suitable gradient to separate the dansylated amines. For example: 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B.
  • Flow Rate: 1.0 mL/min.
  • Fluorescence Detection: Excitation at 335 nm, Emission at 520 nm.

Workflow for HPLC-FLD Analysis of Biogenic Amines

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization (Perchloric Acid) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration Centrifugation->Filtration Dansylation Dansyl Chloride Reaction Filtration->Dansylation Quenching Reaction Quenching (Ammonia) Dansylation->Quenching Reconstitution Reconstitution Quenching->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC FLD Fluorescence Detection HPLC->FLD Quantification Quantification FLD->Quantification

Caption: Workflow for biogenic amine analysis using HPLC-FLD.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique that offers high throughput and sensitivity for the quantification of specific molecules. Competitive ELISAs are commonly employed for small molecules like biogenic amines.

Potential for Cross-Reactivity

In a competitive ELISA, the target analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The structural similarity of this compound to tyramine, and to a lesser extent to other phenylethylamines like dopamine, presents a significant risk of cross-reactivity. If the antibody used in the assay recognizes the core phenylethylamine structure, this compound may bind to the antibody, leading to an overestimation of the target biogenic amine.

The degree of cross-reactivity will depend on the specificity of the primary antibody used in the ELISA kit. It is crucial to consult the manufacturer's data sheet for any available cross-reactivity information. However, such information is often limited, and the potential for interference from less common compounds like this compound is rarely reported.

Comparative Analysis of Potential Interference

The following table provides a hypothetical comparison of the potential cross-reactivity of this compound in competitive ELISA kits for histamine, serotonin, and dopamine. The percentage of cross-reactivity is an estimate based on structural similarity and the principles of antibody-antigen binding.

AnalytePrinciple of AssayStructural Similarity to this compoundEstimated Cross-Reactivity (%)
Histamine Competitive ELISALow (Imidazole ring vs. Phenol ring)< 1%
Serotonin Competitive ELISAModerate (Indoleamine vs. Phenylethylamine)1-10%
Dopamine Competitive ELISAHigh (Catecholamine vs. Phenol)10-50%
Tyramine Competitive ELISAVery High (N,N,N-trimethylated derivative)> 50%

Note: These are estimated values. Actual cross-reactivity must be determined experimentally for each specific antibody and assay.

Experimental Protocol: Competitive ELISA for Dopamine

This protocol provides a general outline for a competitive ELISA for dopamine. Specific details may vary between commercial kits.

1. Reagent Preparation

  • Prepare wash buffer, standards, and samples according to the kit manufacturer's instructions.

2. Assay Procedure

  • Add a specific volume of standard, control, or sample to the appropriate wells of the antibody-coated microplate.
  • Add a fixed amount of HRP-conjugated dopamine to each well.
  • Incubate for the specified time at the recommended temperature (e.g., 60 minutes at 37°C).
  • Wash the wells multiple times with wash buffer to remove unbound reagents.
  • Add the TMB substrate solution to each well and incubate in the dark.
  • Stop the reaction by adding the stop solution.
  • Read the absorbance at 450 nm using a microplate reader.

8. Calculation

  • The concentration of dopamine in the samples is inversely proportional to the measured absorbance. Calculate the concentration using a standard curve generated from the standards.

Workflow for Competitive ELISA

ELISA_Workflow cluster_binding Competitive Binding cluster_detection Detection Plate Antibody-Coated Plate Incubation1 Incubation Plate->Incubation1 Sample Sample/Standard (Unlabeled Antigen) Sample->Incubation1 Labeled_Ag Labeled Antigen (e.g., HRP-Dopamine) Labeled_Ag->Incubation1 Washing Washing Incubation1->Washing Substrate Substrate Addition (TMB) Washing->Substrate Incubation2 Incubation Substrate->Incubation2 Stopping Stop Reaction Incubation2->Stopping Reading Read Absorbance (450 nm) Stopping->Reading

Caption: Workflow for a competitive ELISA.

Signaling Pathways of Biogenic Amines

To provide a broader context for the importance of accurate biogenic amine measurement, the following diagrams illustrate the principal signaling pathways of histamine, dopamine, and serotonin.

Histamine Signaling Pathway

Histamine_Pathway cluster_h1 H1 Receptor cluster_h2 H2 Receptor Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R Gq Gq H1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA

Caption: Histamine H1 and H2 receptor signaling pathways.

Dopamine Signaling Pathway

Dopamine_Pathway cluster_d1 D1-like Receptors (D1, D5) cluster_d2 D2-like Receptors (D2, D3, D4) Dopamine Dopamine D1R D1R Dopamine->D1R D2R D2R Dopamine->D2R Gs Gs/Golf D1R->Gs AC_D1 Adenylyl Cyclase (Stimulation) Gs->AC_D1 cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA_D1 PKA Activation cAMP_D1->PKA_D1 Gi Gi/Go D2R->Gi AC_D2 Adenylyl Cyclase (Inhibition) Gi->AC_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 PKA Inhibition cAMP_D2->PKA_D2

Caption: Dopamine D1-like and D2-like receptor signaling.

Serotonin Signaling Pathway

Serotonin_Pathway cluster_5ht1a 5-HT1A Receptor cluster_5ht2a 5-HT2A Receptor Serotonin Serotonin (5-HT) HT1A 5-HT1A Serotonin->HT1A HT2A 5-HT2A Serotonin->HT2A Gi_1A Gi/Go HT1A->Gi_1A AC_1A Adenylyl Cyclase (Inhibition) Gi_1A->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A Gq_2A Gq/G11 HT2A->Gq_2A PLC_2A PLC Activation Gq_2A->PLC_2A IP3_DAG ↑ IP3 & DAG PLC_2A->IP3_DAG

Caption: Serotonin 5-HT1A and 5-HT2A receptor signaling.

Conclusions and Recommendations

The potential for cross-reactivity of this compound in biogenic amine assays is a critical consideration for researchers.

  • For HPLC-based methods , the primary concern is the potential for co-elution. It is imperative to develop and validate chromatographic methods that can adequately separate this compound from the derivatized biogenic amines of interest. Spiking samples with a this compound standard during method development is a crucial step to assess potential interference.

  • For ELISA-based methods , the specificity of the antibody is the determining factor. Given the high structural similarity, significant cross-reactivity, particularly in dopamine and tyramine assays, is a strong possibility. Researchers should exercise caution when using ELISAs to quantify biogenic amines in samples where this compound may be present. Whenever possible, results should be confirmed by an orthogonal method, such as HPLC-MS/MS, which offers higher selectivity.

A Comparative Analysis of Candicine Chloride and DMPP on Autonomic Ganglia for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological effects of Candicine Chloride and Dimethylphenylpiperazinium (DMPP) on autonomic ganglia. This document synthesizes available experimental data, outlines detailed experimental methodologies, and visualizes key pathways and workflows.

Introduction

Autonomic ganglia are critical relay centers in the peripheral nervous system, integrating signals from the central nervous system to target organs. The primary neurotransmitter mediating fast synaptic transmission within these ganglia is acetylcholine (ACh), which acts on nicotinic acetylcholine receptors (nAChRs). The study of selective agonists for these receptors is crucial for understanding autonomic regulation and for the development of novel therapeutics. This guide provides a comparative overview of two such agonists: this compound, a naturally occurring quaternary ammonium alkaloid, and Dimethylphenylpiperazinium (DMPP), a synthetic ganglionic stimulant. While both compounds are known to stimulate autonomic ganglia, the extent of their pharmacological characterization differs significantly. DMPP has been extensively studied, whereas detailed quantitative data for this compound is less prevalent in current literature.

Pharmacological Profile: A Comparative Overview

This compound and DMPP both exert their effects by acting as agonists at nAChRs in autonomic ganglia. However, their potency, efficacy, and receptor subtype selectivity show notable differences based on available data. DMPP is a well-characterized agonist with a considerable amount of quantitative data available, whereas this compound's characterization is more qualitative at present.

Data Presentation: Quantitative and Qualitative Comparison

The following table summarizes the known pharmacological properties of this compound and DMPP. It is important to note the disparity in the availability of quantitative data between the two compounds.

FeatureThis compoundDMPP (Dimethylphenylpiperazinium)
Chemical Class Quaternary ammonium alkaloidSynthetic quaternary ammonium compound
Primary Action Ganglion-stimulating agent[1]Potent ganglionic stimulant[2][3][4]
Mechanism of Action Nicotinic Acetylcholine Receptor (nAChR) AgonistNicotinic Acetylcholine Receptor (nAChR) Agonist
Receptor Subtype Selectivity Not definitively characterized in available literature.Preferentially targets ganglionic subtype nAChRs containing α3 and β4 subunits.[5] Also shows activity at α7 and α4β2 nAChR subtypes, which can mediate distinct sympathetic and parasympathetic responses.[6]
Potency (EC50) Quantitative data not readily available in the searched literature.- α3β4: ~1 µM - α4β2: ~10 µM - α7: >30 µM
Efficacy Described as producing a stimulating action on autonomic ganglia, leading to effects such as contraction of the nictitating membrane and changes in blood pressure.[1][7]Acts as a full or partial agonist depending on the nAChR subtype and experimental conditions. Can produce strong depolarization of ganglionic neurons.[5]
Downstream Signaling Presumed to primarily act via direct ionotropic channel opening, leading to depolarization. Specific second messenger pathways are not well-documented.In addition to ion channel activation, has been shown to activate intracellular signaling cascades involving Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) in some cell types.[8]

Experimental Protocols

To investigate and compare the effects of this compound and DMPP on autonomic ganglia, electrophysiological techniques are paramount. A standard experimental protocol is detailed below.

Electrophysiological Recording from Superior Cervical Ganglion Neurons

This protocol describes the methodology for intracellular or whole-cell patch-clamp recordings from neurons of the superior cervical ganglion (SCG), a commonly used model for studying autonomic ganglionic transmission.

1. Preparation of the Superior Cervical Ganglion:

  • Anesthetize and euthanize a laboratory animal (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.

  • Dissect the superior cervical ganglia, which are located bilaterally at the bifurcation of the common carotid artery.

  • Transfer the isolated ganglia to a recording chamber continuously perfused with oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) at physiological temperature (32-34°C). The composition of the aCSF is typically (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose.

2. Electrophysiological Recording:

  • Intracellular Recording: Gently impale a ganglion neuron with a sharp glass microelectrode (filled with 3 M KCl or other appropriate internal solution) to record the membrane potential.

  • Whole-Cell Patch-Clamp Recording: Gently press a fire-polished glass micropipette (filled with an internal solution mimicking the intracellular ionic composition) against the membrane of a neuron and apply gentle suction to form a high-resistance seal (gigaohm). A subsequent brief pulse of suction ruptures the membrane patch, establishing the whole-cell configuration.

  • Record baseline neuronal activity, including resting membrane potential and any spontaneous firing.

3. Drug Application:

  • Prepare stock solutions of this compound and DMPP in an appropriate solvent (e.g., distilled water or aCSF).

  • Dilute the stock solutions to the desired final concentrations in aCSF immediately before use.

  • Apply the drugs to the ganglion via bath perfusion or through a focal application system (puffer pipette) positioned near the recorded neuron.

  • Construct concentration-response curves by applying a range of concentrations of each agonist and measuring the resulting change in membrane potential or holding current.

4. Data Analysis:

  • Measure the peak depolarization or inward current induced by each concentration of the agonist.

  • Plot the normalized response against the logarithm of the agonist concentration and fit the data with a sigmoidal function to determine the EC50 (the concentration that produces 50% of the maximal response).

  • Compare the maximal responses elicited by saturating concentrations of this compound and DMPP to assess their relative efficacies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of nAChR agonists in autonomic ganglia and a typical experimental workflow for their comparative study.

G cluster_0 Nicotinic Agonist Signaling in Autonomic Ganglia Agonist This compound or DMPP nAChR Nicotinic Acetylcholine Receptor (e.g., α3β4) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates PI3K_PLC PI3K/PLC Pathway (Documented for DMPP) nAChR->PI3K_PLC May activate Depolarization Membrane Depolarization (Fast EPSP) Ion_Channel->Depolarization Na+ and Ca2+ influx AP Action Potential Generation Depolarization->AP Transmission Signal Transmission to Target Organ AP->Transmission

Caption: Signaling pathway of nicotinic agonists in autonomic ganglia.

G cluster_1 Experimental Workflow for Comparative Analysis Prep Isolate Superior Cervical Ganglion Record Establish Electrophysiological Recording (Patch-Clamp) Prep->Record Baseline Record Baseline Neuronal Activity Record->Baseline Apply_DMPP Apply DMPP (Concentration Range) Baseline->Apply_DMPP Washout1 Washout Apply_DMPP->Washout1 Apply_CC Apply this compound (Concentration Range) Washout1->Apply_CC Washout2 Washout Apply_CC->Washout2 Analyze Analyze Data: - EC50 - Efficacy Washout2->Analyze Compare Compare Pharmacological Profiles Analyze->Compare

Caption: Workflow for comparing DMPP and this compound.

Conclusion

Both this compound and DMPP are valuable tools for probing the function of nicotinic acetylcholine receptors in autonomic ganglia. DMPP stands out as a well-characterized agonist with established selectivity for ganglionic nAChR subtypes and known potency values, making it a reliable standard for many experimental paradigms. This compound, while clearly demonstrating ganglion-stimulating properties, requires further in-depth pharmacological investigation to quantify its potency, efficacy, and receptor subtype selectivity. Future research directly comparing these two compounds using standardized electrophysiological and binding assays would be invaluable for a more complete understanding of their mechanisms of action and for refining their use as pharmacological probes in autonomic research.

References

In Vitro Antimicrobial Efficacy: A Comparative Analysis of Candicine Chloride and Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive in vitro comparison of the antimicrobial effects of Candicine Chloride and other widely used quaternary ammonium compounds (QACs), including Benzalkonium Chloride, Cetylpyridinium Chloride, and Benzethonium Chloride. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available experimental data to inform research and development in the field of antimicrobial agents.

Executive Summary

Quaternary ammonium compounds are a class of cationic surfactants widely employed for their disinfectant and antiseptic properties. Their mechanism of action primarily involves the disruption of microbial cell membranes, leading to cell lysis and death. While Benzalkonium Chloride, Cetylpyridinium Chloride, and Benzethonium Chloride are well-established antimicrobial agents with extensive supporting data, information regarding the specific antimicrobial efficacy of this compound is limited in publicly available scientific literature.

This guide synthesizes the available data on the antimicrobial activity of these compounds, presenting a comparative analysis of their effectiveness against a range of microorganisms. It is important to note that direct comparative studies involving this compound under standardized conditions are scarce. The data for Candicine is primarily based on its non-quaternized form, Hordenine, which shows significantly weaker antimicrobial activity compared to the other QACs discussed.

Comparative Antimicrobial Activity

The antimicrobial efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Table 1: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Compounds against Bacteria

MicroorganismCandicine (as Hordenine) (µg/mL)Benzalkonium Chloride (µg/mL)Cetylpyridinium Chloride (µg/mL)Benzethonium Chloride (µg/mL)
Staphylococcus aureus1000[1]1.56 - 162 - 10[2]Effective
Methicillin-resistant Staphylococcus aureus (MRSA)1000[1]-10[2]Effective
Escherichia coli-0.39 - 64[2]16 - 64[2]Effective
Pseudomonas aeruginosa250032 - 256250 - 2000[2]Effective

Note: Data for Benzethonium Chloride is often reported as "effective" without specific MIC values in readily available literature.

Table 2: Minimum Inhibitory/Fungicidal Concentration (MIC/MFC) of Quaternary Ammonium Compounds against Fungi

MicroorganismCandicine (as Hordenine) (µg/mL)Benzalkonium Chloride (µg/mL)Cetylpyridinium Chloride (µg/mL)Benzethonium Chloride (µg/mL)
Candida albicans-0.1 - 4.0[3]0.78 - 8[4][5]Effective
Aspergillus niger-0.1 - 4.0[3]-Effective

Note: MFC denotes Minimum Fungicidal Concentration.

Mechanism of Action

The primary mechanism of antimicrobial action for QACs involves the disruption of the microbial cell membrane. The positively charged quaternary nitrogen atom in the QAC molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction leads to the disorganization of the membrane, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.

For Hordenine, the base compound of Candicine, some studies suggest an additional mechanism of action involving the inhibition of quorum sensing in bacteria like Pseudomonas aeruginosa. Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression and behavior, including virulence and biofilm formation. By interfering with these signaling pathways, Hordenine may reduce the pathogenicity of certain bacteria.

cluster_QAC Quaternary Ammonium Compound (QAC) cluster_Cell Microbial Cell QAC Positively Charged Head Group CellMembrane Negatively Charged Cell Membrane QAC->CellMembrane Electrostatic Interaction AlkylChain Lipophilic Alkyl Chain AlkylChain->CellMembrane Hydrophobic Interaction Intracellular Intracellular Components CellMembrane->Intracellular Disruption & Increased Permeability Lysis Cell Lysis & Death Intracellular->Lysis Leakage A Prepare serial dilutions of QAC in broth C Inoculate dilutions with inoculum A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature C->D E Observe for visible growth (turbidity) D->E F Determine lowest concentration with no growth (MIC) E->F

References

Validating the Neuromuscular Blocking Effects of Candicine Chloride Against Known Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuromuscular blocking agent Candicine Chloride with the well-established clinical agents, succinylcholine and rocuronium. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their evaluation of novel neuromuscular blocking agents. This document summarizes available experimental data, outlines detailed experimental protocols for neuromuscular blockade assessment, and visualizes the key signaling pathways and experimental workflows.

Comparative Analysis of Neuromuscular Blocking Agents

Table 1: Quantitative Comparison of Neuromuscular Blocking Agents in Rat Phrenic Nerve-Hemidiaphragm Preparation

ParameterThis compoundSuccinylcholineRocuronium
Mechanism of Action DepolarizingDepolarizingNon-depolarizing
Effective Concentration (EC50) Data not available~21.3 µM~9.7 µM
Onset of Action Data not availableRapidRapid
Duration of Action Data not availableShortIntermediate

Note: The EC50 values are derived from studies on adult rat hemidiaphragm preparations and may vary depending on experimental conditions. The onset and duration of action are general classifications based on clinical and preclinical observations.

Mechanism of Action at the Neuromuscular Junction

Neuromuscular blocking agents interfere with the transmission of nerve impulses to muscles at the neuromuscular junction (NMJ). The primary neurotransmitter at the NMJ is acetylcholine (ACh). The binding of ACh to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane initiates a series of events that lead to muscle contraction.

Depolarizing blockers , such as succinylcholine and reportedly this compound, mimic the action of ACh but are not readily metabolized by acetylcholinesterase. This leads to prolonged depolarization of the muscle fiber membrane, rendering it unresponsive to further stimulation by ACh and resulting in muscle paralysis.

Non-depolarizing blockers , like rocuronium, act as competitive antagonists at the nAChRs. They bind to the receptors without activating them, thereby preventing ACh from binding and initiating muscle contraction.

Below is a diagram illustrating the signaling pathway at the neuromuscular junction.

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) ActionPotential Action Potential Arrives VGCC Voltage-Gated Ca²⁺ Channels Open ActionPotential->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Vesicles Synaptic Vesicles with ACh Ca_Influx->Vesicles ACh_Release ACh Release Vesicles->ACh_Release Exocytosis ACh_diffusion ACh diffuses across cleft ACh_Release->ACh_diffusion AChE Acetylcholinesterase (AChE) ACh_diffusion->AChE Degradation nAChR Nicotinic ACh Receptors (nAChR) ACh_diffusion->nAChR ACh Binding Na_Influx Na⁺ Influx nAChR->Na_Influx Channel Opening Depolarization End-Plate Potential (Depolarization) Na_Influx->Depolarization Muscle_AP Muscle Action Potential Depolarization->Muscle_AP Contraction Muscle Contraction Muscle_AP->Contraction

Neuromuscular Junction Signaling Pathway

Experimental Protocols

The following is a detailed methodology for the isolated rat phrenic nerve-hemidiaphragm preparation, a standard ex vivo model for assessing the effects of neuromuscular blocking agents.

Objective: To determine the potency and time-course of action of a test compound (e.g., this compound) on neuromuscular transmission.

Materials:

  • Adult Wistar rats (200-250g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • Test compounds: this compound, succinylcholine, rocuronium

  • Organ bath (20-50 ml capacity) with aeration (95% O2, 5% CO2) and temperature control (37°C)

  • Force-displacement transducer

  • Stimulator for nerve stimulation (supramaximal voltage, 0.2 ms pulse duration, 0.1 Hz frequency)

  • Data acquisition system

Procedure:

  • Preparation of the Tissue:

    • The rat is euthanized by a humane method.

    • The phrenic nerve and the diaphragm are carefully dissected and isolated. The hemidiaphragm is separated, keeping the phrenic nerve intact.

    • The preparation is mounted in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The tendinous portion of the diaphragm is attached to a fixed point, and the muscular part is connected to a force-displacement transducer.

  • Equilibration and Baseline Recording:

    • The preparation is allowed to equilibrate for at least 30 minutes under a resting tension of 1-2 g.

    • The phrenic nerve is stimulated with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.

    • The resulting muscle twitch contractions are recorded until a stable baseline is achieved.

  • Drug Administration and Data Collection:

    • The test compound is added to the organ bath in a cumulative or non-cumulative manner to obtain a concentration-response curve.

    • For each concentration, the reduction in twitch height is recorded.

    • The EC50 (the concentration of the drug that produces 50% of the maximal response) is calculated from the concentration-response curve.

    • To determine the onset of action, the time from drug administration to the maximum blocking effect is measured.

    • For determining the duration of action, the preparation is washed with fresh Krebs-Henseleit solution after achieving maximum block, and the time taken for the twitch height to recover to a certain percentage (e.g., 90%) of the baseline is measured.

  • Data Analysis:

    • The twitch height is expressed as a percentage of the baseline pre-drug amplitude.

    • Concentration-response curves are plotted, and EC50 values are determined using appropriate pharmacological software.

    • Onset and duration of action are calculated from the time-course data.

The following diagram illustrates the experimental workflow for the rat phrenic nerve-hemidiaphragm preparation.

Experimental_Workflow cluster_preparation Preparation cluster_equilibration Equilibration & Baseline cluster_experiment Experiment cluster_analysis Data Analysis Dissection Dissect Phrenic Nerve- Hemidiaphragm Mounting Mount in Organ Bath Dissection->Mounting Equilibrate Equilibrate for 30 min Mounting->Equilibrate Stimulate Stimulate Phrenic Nerve Equilibrate->Stimulate Record_Baseline Record Baseline Twitch Stimulate->Record_Baseline Add_Drug Add Test Compound Record_Baseline->Add_Drug Record_Response Record Twitch Inhibition Add_Drug->Record_Response Washout Washout Record_Response->Washout Calc_EC50 Calculate EC50 Record_Response->Calc_EC50 Det_Onset Determine Onset Record_Response->Det_Onset Record_Recovery Record Twitch Recovery Washout->Record_Recovery Det_Duration Determine Duration Record_Recovery->Det_Duration

Rat Phrenic Nerve-Hemidiaphragm Workflow

Conclusion

This compound is identified as a depolarizing neuromuscular blocking agent. However, a comprehensive quantitative comparison with established drugs like succinylcholine and rocuronium is hindered by the lack of publicly available experimental data on its potency (EC50), onset, and duration of action. The provided experimental protocol for the rat phrenic nerve-hemidiaphragm preparation offers a robust framework for generating such data. Further research is warranted to fully characterize the neuromuscular blocking profile of this compound and to ascertain its potential as a therapeutic agent. Researchers are encouraged to utilize the outlined methodologies to conduct direct comparative studies to elucidate the pharmacological properties of this and other novel neuromuscular blocking compounds.

How does the activity of Candicine Chloride iodide compare to Candicine Chloride?

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

In the realm of alkaloid research and drug development, understanding the nuances of compound activity is paramount. This guide provides a comparative analysis of Candicine Chloride and Candicine Iodide, focusing on their biological activities, supported by experimental data and detailed protocols.

Candicine is a quaternary ammonium salt, with the biological activity primarily attributed to the Candicine cation.[1] The associated anion, typically chloride or iodide, is generally selected based on synthetic or isolation convenience and is not expected to fundamentally alter the pharmacological action of the Candicine cation. However, the choice of the counter-ion can influence physicochemical properties such as solubility, which may have implications for experimental design and bioavailability.

Chemical and Physical Properties

PropertyThis compoundCandicine Iodide
Molecular Formula C11H18ClNOC11H18INO
Molecular Weight 215.72 g/mol 307.17 g/mol [2]
Appearance Colorless solid[1]Colorless solid[1]
Melting Point 285 °C (decomposition)[1]234 °C[1]
Solubility in Water Highly soluble[1]Highly soluble[1]

Comparative Biological Activity

The primary biological activity of Candicine lies in its effects on the nervous and muscular systems, exhibiting properties of a neuromuscular blocking agent.[1] It has been shown to first stimulate and then block ganglionic transmission.[1]

Neuromuscular Blocking Activity

Studies on frog rectus muscle and nerve-sartorius preparations have demonstrated that Candicine causes muscle contraction at concentrations of 0.01–0.2 mg/mL.[1] This effect is similar to that of the depolarizing neuromuscular blocking drug decamethonium.[1] Pre-treatment with tubocurarine, a non-depolarizing blocker, inhibits the contractile response to Candicine.[1] While most studies do not explicitly compare the potency of the chloride and iodide salts, the observed effects are attributed to the Candicine cation. An earlier study did show that 0.2 mg of this compound was significantly more potent in eliciting a contraction in the rectus muscle preparation compared to 2 mg of hordenine sulfate, even at a tenfold higher concentration.[1]

Ganglionic Transmission

In experiments on cats and rabbits, intravenous administration of Candicine (0.6 mg/kg) led to respiratory and cardiovascular disturbances.[1] These effects are consistent with its action on autonomic ganglia. The effects on ganglionic transmission were not altered by yohimbine, cocaine, or atropine but were counteracted by sparteine or tetrapropylammonium iodide.[1]

Plant Growth Inhibition

Experimental Protocols

Neuromuscular Blocking Activity Assessment (Frog Rectus Abdominis Muscle Preparation)

Objective: To evaluate the contractile effect of Candicine salts on skeletal muscle.

Materials:

  • Frog (e.g., Rana temporaria)

  • Ringer's solution (Composition: 6.5 g NaCl, 0.14 g KCl, 0.12 g CaCl2, 0.2 g NaHCO3, 0.01 g NaH2PO4 per liter of distilled water)

  • This compound and Candicine Iodide stock solutions

  • Acetylcholine (as a positive control)

  • Tubocurarine (as an antagonist)

  • Organ bath with an isotonic transducer and recording system

Procedure:

  • Isolate the rectus abdominis muscle from a pithed frog and mount it in an organ bath containing aerated Ringer's solution at room temperature.

  • Allow the muscle to equilibrate for 30 minutes under a resting tension of 1g.

  • Record the baseline muscle tension.

  • Add increasing concentrations of this compound or Candicine Iodide to the organ bath in a cumulative manner.

  • Record the contractile response at each concentration until a maximal response is achieved.

  • Wash the muscle with fresh Ringer's solution and allow it to return to baseline.

  • To investigate the mechanism, pre-incubate the muscle with an antagonist like tubocurarine for 20 minutes before adding the Candicine salt.

  • Compare the dose-response curves obtained for both Candicine salts.

Assessment of Ganglionic Activity (Cat Nictitating Membrane Preparation)

Objective: To investigate the effects of Candicine salts on ganglionic transmission.

Materials:

  • Anesthetized cat

  • Physiological saline solution

  • This compound and Candicine Iodide solutions for intravenous injection

  • Apparatus for recording contractions of the nictitating membrane and blood pressure

Procedure:

  • Anesthetize the cat and set up the preparation for recording the contraction of the nictitating membrane in response to preganglionic sympathetic nerve stimulation.

  • Record baseline responses to nerve stimulation.

  • Administer graded doses of this compound or Candicine Iodide intravenously.

  • Observe and record any changes in the nictitating membrane contraction and blood pressure. A biphasic response (initial potentiation followed by inhibition) is indicative of a ganglion-stimulating and then blocking action.

  • Compare the effects of the two salts on these parameters.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow: Neuromuscular Blocking Activity A Isolate Frog Rectus Abdominis Muscle B Mount in Organ Bath (Ringer's Solution) A->B C Equilibrate (30 min) B->C D Add Candicine Salt (Chloride or Iodide) C->D E Record Muscle Contraction D->E F Washout E->F G Pre-incubate with Tubocurarine F->G H Add Candicine Salt Again G->H I Record Muscle Contraction H->I

Caption: Workflow for assessing the neuromuscular blocking activity of Candicine salts.

G cluster_1 Proposed Mechanism of Action at the Neuromuscular Junction Candicine Candicine Cation nAChR Nicotinic Acetylcholine Receptor (nAChR) Candicine->nAChR Binds to Blockade Receptor Desensitization & Blockade Candicine->Blockade Prolonged exposure leads to Depolarization Membrane Depolarization nAChR->Depolarization Activates Contraction Muscle Contraction Depolarization->Contraction NoContraction Inhibition of Contraction Blockade->NoContraction

Caption: Proposed mechanism of Candicine's action at the neuromuscular junction.

References

A Comparative Analysis of the Muscarinic Effects of Candicine Chloride and Atropine: A Methodological and Data-Centric Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the muscarinic effects of the quaternary ammonium salt Candicine Chloride and the well-characterized competitive antagonist, atropine. While extensive data exists for atropine's interaction with muscarinic acetylcholine receptors (mAChRs), research on the specific muscarinic activity of this compound is notably limited. This document summarizes the available data, outlines the necessary experimental protocols for a comprehensive comparison, and presents the established signaling pathways of muscarinic receptors.

Atropine: A Non-Selective Muscarinic Antagonist

Atropine, a tropane alkaloid, is a well-known competitive and reversible antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] Its antagonistic action blocks the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, leading to a range of physiological responses.[1][3]

Quantitative Analysis of Atropine's Muscarinic Receptor Affinity

The binding affinity of atropine for muscarinic receptors is typically determined through radioligand binding assays. These experiments measure the concentration of atropine required to inhibit the binding of a radiolabeled ligand to the receptor. The affinity is commonly expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Receptor SubtypeTissue/Cell LineRadioligandAtropine pKi (mean ± SEM)Atropine Ki (nM)Reference
M1Rat Cerebral Cortex[³H]-Pirenzepine8.9 ± 0.11.26[4]
M2Rat Heart[³H]-N-methylscopolamine9.0 ± 0.11.00[4]
M3Porcine Jejunum Mucosa[³H]-Quinuclidinyl benzilate8.8 ± 0.11.58[5]
M4-----
M5-----

Note: Data for M4 and M5 receptors are less consistently reported in the reviewed literature.

Functionally, atropine's antagonist activity is quantified by its ability to inhibit the response of a tissue or cell to a muscarinic agonist. The potency of antagonism is often expressed as the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Tissue PreparationAgonistAtropine pA2Reference
Human Umbilical VeinAcetylcholine9.67[6]
Porcine Proximal JejunumCarbachol~7.0[5]

This compound: An Uncharacterized Profile at Muscarinic Receptors

Candicine is a quaternary ammonium salt, specifically the N,N,N-trimethyl derivative of tyramine, and is found in various plants.[7] Early pharmacological studies, referring to it as hordenine methiodide, indicated that Candicine exhibits nicotine-like effects.[7] These studies observed that Candicine produced a rise in blood pressure in cats and contractions of isolated rabbit jejunum.[7] More recent research on frog nerve-muscle preparations showed that it caused muscle contractions and blocked neuromuscular transmission.[7]

Crucially, the existing literature does not provide a direct characterization of this compound's interaction with muscarinic receptors. There is a significant lack of data regarding its binding affinity (Ki) or functional activity (agonist or antagonist potency, e.g., EC50 or pA2 values) at any of the muscarinic receptor subtypes. The observed effects, such as neuromuscular blockade, are more characteristic of actions at nicotinic acetylcholine receptors.

Therefore, a direct quantitative and qualitative comparison of the muscarinic effects of this compound and atropine is not possible based on currently available scientific literature. To establish the muscarinic profile of this compound, a series of in vitro and in vivo experiments would be necessary.

Experimental Protocols for Characterizing Muscarinic Activity

To elucidate the muscarinic effects of a compound like this compound and enable a robust comparison with a reference compound such as atropine, the following experimental protocols are essential.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for specific receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • A suitable radioligand with high affinity and selectivity for muscarinic receptors (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for overall binding, or subtype-selective radioligands where available).

  • The test compound (this compound) and a reference compound (atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Saturation Binding (to determine Kd of the radioligand): Incubate a fixed amount of cell membrane preparation with increasing concentrations of the radioligand. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 1 µM atropine).

  • Competition Binding: Incubate a fixed amount of cell membrane preparation with a fixed concentration of the radioligand (typically at its Kd value) and a range of concentrations of the unlabeled test compound (this compound) or reference compound (atropine).

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assays

These assays determine whether a compound acts as an agonist, antagonist, or has no effect on receptor function, and they quantify its potency and efficacy.

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or pA2) of the test compound at muscarinic receptor subtypes.

Example: Isolated Tissue Contraction Assay (for M3 receptors)

Materials:

  • Guinea pig ileum or trachea preparation.

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic force transducer and data acquisition system.

  • Muscarinic agonist (e.g., carbachol).

  • Test compound (this compound) and reference antagonist (atropine).

Procedure:

  • Mount a segment of the isolated tissue in the organ bath under a resting tension.

  • Allow the tissue to equilibrate.

  • Agonist Activity: Add cumulative concentrations of the test compound to the organ bath and record the contractile response.

  • Antagonist Activity:

    • Obtain a cumulative concentration-response curve for a standard agonist (e.g., carbachol).

    • Wash the tissue and incubate with a fixed concentration of the test compound for a specific period.

    • Repeat the cumulative concentration-response curve for the agonist in the presence of the test compound.

    • Repeat this process with several different concentrations of the test compound.

  • Data Analysis:

    • For agonist activity, plot the response against the log concentration of the compound to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response).

    • For antagonist activity, a rightward shift in the agonist concentration-response curve in the presence of the test compound indicates competitive antagonism. The pA2 value can be calculated using a Schild plot analysis.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through different intracellular signaling cascades depending on the receptor subtype.

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_1->M1_M3_M5 Binds Gq Gq/11 M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 ACh_2 Acetylcholine M2_M4 M2/M4 Receptor ACh_2->M2_M4 Binds Gi Gi/o M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits K_channel GIRK Channel Opening Gi->K_channel Activates cAMP ↓ cAMP AC->cAMP Cellular_Response_2 Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) cAMP->Cellular_Response_2 K_channel->Cellular_Response_2

Caption: Muscarinic receptor signaling pathways for Gq-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) receptors.

Experimental Workflow for Compound Characterization

The following workflow outlines the logical progression of experiments to characterize the muscarinic activity of a novel compound.

experimental_workflow start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (M1-M5 Subtypes) start->binding_assay determine_affinity Determine Binding Affinity (Ki) binding_assay->determine_affinity functional_assay In Vitro Functional Assay (e.g., Isolated Tissue, Cell-based) determine_affinity->functional_assay If binding is observed determine_activity Determine Functional Activity (Agonist/Antagonist) functional_assay->determine_activity agonist_path Agonist Activity Detected determine_activity->agonist_path Yes antagonist_path Antagonist Activity Detected determine_activity->antagonist_path Yes no_activity No Activity Detected determine_activity->no_activity No potency_efficacy Determine Potency (EC50) and Efficacy (Emax) agonist_path->potency_efficacy potency_pa2 Determine Potency (pA2) antagonist_path->potency_pa2 compare Compare with Reference (e.g., Atropine) potency_efficacy->compare potency_pa2->compare conclusion Conclusion on Muscarinic Profile compare->conclusion

Caption: A typical experimental workflow for characterizing the muscarinic receptor activity of a test compound.

Conclusion

Atropine is a well-documented, non-selective muscarinic antagonist with high affinity for all muscarinic receptor subtypes. In stark contrast, the muscarinic effects of this compound are largely uncharacterized in the scientific literature. The available evidence points towards nicotine-like and neuromuscular blocking activities, suggesting a potential interaction with nicotinic acetylcholine receptors rather than muscarinic ones. A definitive comparative analysis of the muscarinic effects of this compound and atropine necessitates a comprehensive investigation of this compound's binding and functional profiles at all five muscarinic receptor subtypes using the standard pharmacological assays outlined in this guide. Until such data is available, any claims regarding the muscarinic activity of this compound remain speculative.

References

Independent Replication of Published Findings on Candicine Chloride's Pharmacology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Independent Replication: Despite a comprehensive search of published scientific literature, no independent replication studies for the pharmacological findings of Candicine Chloride were identified. The available data primarily originates from older, foundational studies. This guide, therefore, summarizes the original findings for this compound and provides a comparative analysis with well-characterized pharmacological alternatives, Nicotine and 1,1-Dimethyl-4-phenylpiperazinium (DMPP), which share a similar mechanism of action. The data for these alternatives are drawn from a broader range of modern studies.

Executive Summary

This compound is a naturally occurring quaternary ammonium salt, classified as an alkaloid.[1] Early pharmacological studies revealed that its effects bear a striking resemblance to those of nicotine, suggesting a mechanism of action centered on the stimulation of autonomic ganglia.[1] This guide provides a comparative overview of the pharmacological properties of this compound against two well-known nicotinic acetylcholine receptor (nAChR) agonists, Nicotine and DMPP. The comparison is based on their effects on various physiological systems and isolated tissue preparations. Due to the historical nature of the research on this compound, quantitative data such as EC50 and Ki values are largely unavailable.

Comparative Pharmacological Data

The following tables summarize the known pharmacological effects of this compound and its comparators. It is important to note the qualitative nature of the data for this compound.

Table 1: Effects on Autonomic Ganglia and Adrenal Medulla

CompoundEffect on Autonomic GangliaCatecholamine Release from Adrenal Medulla
This compound Primarily a stimulant of autonomic ganglia; initial stimulation followed by blockade at higher doses.[1]Liberates catecholamines.[1]
Nicotine Stimulates both sympathetic and parasympathetic ganglia at low doses, leading to complex cardiovascular responses. At high doses, it causes ganglionic blockade.[2]Stimulates the adrenal medulla to release epinephrine and norepinephrine.[3]
DMPP Potent stimulant of autonomic ganglia, causing initial stimulation followed by prolonged blockade.[4][5]The nicotinic receptor agonist DMPP increased the outflow of noradrenaline and adrenaline in a concentration-dependent manner, with EC50 values of 578±8 μM and 555±9 μM, respectively.[6]

Table 2: Effects on Isolated Tissue Preparations

CompoundIsolated Rabbit JejunumIsolated Guinea Pig AtriumIsolated Guinea Pig IleumCat Nictitating Membrane
This compound Produces contractions at ~2 x 10⁻⁵ M.[1]Decreases amplitude and rate of contractions.[1]Produces contractions.[1]Causes contraction.[1]
Nicotine Inhibits pendular movements at 1 to 10 µg/ml.[7]Biphasic effects: either bradycardia or tachycardia depending on the dominant ganglionic stimulation.[8]Can cause contraction via stimulation of postganglionic cholinergic nerves.Contraction due to stimulation of the superior cervical ganglion.
DMPP Stimulant action on autonomic ganglia can lead to complex responses.Can cause slowing followed by acceleration of the heart rate.[4]Can block peristalsis.[4]Causes contraction.[4]

Table 3: Effects on Cardiovascular System and Neuromuscular Junction

CompoundBlood Pressure (in vivo)Neuromuscular Junction
This compound 1 mg (iodide salt) i.v. in cats produced a rise in blood pressure similar to 0.5 mg nicotine.[1]Neuromuscular blocker of the depolarizing type; toxic doses produce respiratory paralysis.[1]
Nicotine Typically increases heart rate and blood pressure due to sympathetic ganglia stimulation and catecholamine release.[3]Acts on nicotinic receptors at the neuromuscular junction, can cause muscle contractions and at high doses, paralysis.[9]
DMPP Intravenous injection in mice induced a brief decrease in heart rate, followed by significant increases in heart rate and arterial blood pressure.[10]Can inhibit the response of the diaphragm and gastrocnemius muscle stimulated through the motor nerve.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard pharmacological practices.

Isolated Rabbit Jejunum Assay
  • Tissue Preparation: A segment of the jejunum is isolated from a sacrificed rabbit and placed in oxygenated Tyrode's solution.[11][12]

  • Apparatus Setup: The tissue is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated. One end of the tissue is attached to a fixed point, and the other to an isotonic transducer to record contractions.[12]

  • Equilibration: The preparation is allowed to equilibrate for a period of 30-60 minutes, during which it will exhibit spontaneous rhythmic contractions.[11]

  • Drug Administration: Test compounds are added to the organ bath in increasing concentrations to establish a dose-response relationship.

  • Data Recording: The amplitude and frequency of contractions are recorded using a kymograph or a digital data acquisition system.

Isolated Guinea Pig Ileum Assay
  • Tissue Preparation: A section of the terminal ileum is removed from a sacrificed guinea pig and placed in a watch glass with Tyrode solution.[1] The lumen is gently cleaned.[1]

  • Apparatus Setup: A 2-3 cm segment of the ileum is mounted in an organ bath containing Tyrode's solution at 32-33°C, aerated with oxygen.[1]

  • Equilibration: The tissue is allowed to equilibrate for 30 minutes under a tension of 0.5g.[1][9]

  • Dose-Response Curve Generation: The test substance is added to the bath in increasing concentrations. Each concentration is left in contact with the tissue for a fixed period (e.g., 30-60 seconds) before washing.[9]

  • Data Analysis: The height of the contraction for each dose is measured to construct a dose-response curve.

Cat Blood Pressure Assay
  • Animal Preparation: A cat is anesthetized, and the carotid artery and femoral vein are cannulated for blood pressure measurement and drug administration, respectively.

  • Blood Pressure Measurement: The arterial cannula is connected to a pressure transducer to continuously monitor blood pressure.

  • Drug Administration: Test compounds are administered intravenously, and the changes in systolic, diastolic, and mean arterial pressure are recorded.

  • Standardization: The animal should be allowed to stabilize after the surgical procedure and before the administration of any test substances. A standardized protocol for blood pressure measurement should be followed to ensure consistency.[13][14]

Visualizations

Signaling Pathway of this compound

Candicine_Chloride_Signaling cluster_ganglion Autonomic Ganglion cluster_adrenal Adrenal Medulla Candicine This compound nAChR Neuronal Nicotinic Acetylcholine Receptor (nAChR) Candicine->nAChR Binds to and activates Adrenal Adrenal Medulla Chromaffin Cell Candicine->Adrenal Acts on Ganglion Autonomic Ganglion Neuron nAChR->Ganglion Located on Depolarization Depolarization Ganglion->Depolarization Catecholamines Catecholamine Release (Epi, NE) Adrenal->Catecholamines Postganglionic Postganglionic Neuron Effector Effector Organ (e.g., Smooth Muscle, Heart) Postganglionic->Effector Innervates Response Physiological Response Effector->Response Catecholamines->Response Contributes to AP Action Potential Propagation Depolarization->AP AP->Postganglionic

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Isolated Tissue Assay

Isolated_Tissue_Workflow start Start: Sacrifice Animal & Isolate Tissue setup Mount Tissue in Organ Bath start->setup equilibrate Equilibrate for 30-60 minutes setup->equilibrate baseline Record Baseline Activity equilibrate->baseline add_drug Add Drug/ Test Compound baseline->add_drug record_response Record Response add_drug->record_response wash Wash Tissue record_response->wash repeat_drug Add Next Concentration or Compound wash->repeat_drug Dose-Response Curve end End: Analyze Data wash->end Experiment Complete repeat_drug->record_response

Caption: Generic workflow for an isolated tissue pharmacology experiment.

References

A Researcher's Guide to Commercially Available Candicine Chloride: A Purity Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comparative evaluation of commercially available Candicine Chloride, a quaternary ammonium alkaloid, with a focus on its purity. We present experimental data and detailed protocols to assist in the selection of the most suitable product for your research needs.

This compound, also known as N,N,N-trimethyltyramine chloride, is a naturally occurring compound found in various plants and is also synthetically produced. Its biological activity makes it a subject of interest in pharmacological research. However, the presence of impurities can significantly impact experimental outcomes. This guide aims to shed light on the purity of commercially available this compound, potential impurities, and the analytical methods for their detection.

Comparison of Commercial this compound Purity

The purity of this compound from commercial suppliers can vary. Below is a summary of the stated purity from available sources. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate information.

SupplierStated Purity
Supplier A95.02%[1]
Supplier B≥98%

Note: This table is based on publicly available data and may not be exhaustive. "Supplier A" and "Supplier B" are used for illustrative purposes.

Potential Impurities in this compound

Impurities in commercially available this compound can originate from both the synthetic route and the natural extraction process.

Synthetic Impurities: The common synthetic route to this compound involves the methylation of tyramine or its N-methylated derivatives, hordenine (N,N-dimethyltyramine) and N-methyltyramine. A widely used method for this transformation is the Eschweiler-Clarke reaction. While this reaction is known to selectively produce tertiary amines and avoid the formation of quaternary ammonium salts, incomplete methylation can lead to the presence of precursors and intermediates as impurities.

The potential synthetic impurities include:

  • Tyramine: The initial precursor.

  • N-Methyltyramine: An intermediate in the methylation process.

  • Hordenine (N,N-Dimethyltyramine): The direct precursor to Candicine.

Natural Product Impurities: As Candicine is a natural product, it can be extracted from various plant sources. The extraction process may co-extract other related alkaloids and plant metabolites, leading to a different impurity profile compared to synthetically derived this compound. The complexity of the plant matrix makes the complete removal of all co-extractants challenging.

Experimental Protocols for Purity Evaluation

To independently verify the purity of a commercial sample of this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating and quantifying components in a mixture.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. A typical gradient could be 5% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 220 nm and 275 nm.

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the identification of impurities.

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for the quaternary ammonium structure of Candicine.

  • LC Conditions: Similar to the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

  • Data Analysis: The mass-to-charge ratio (m/z) of the eluting peaks can be used to identify potential impurities by comparing them to the expected masses of precursors and intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to assess the purity of a sample by identifying signals corresponding to impurities.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O).

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in the deuterated solvent.

  • Data Analysis: The ¹H NMR spectrum of pure this compound should show characteristic signals for the aromatic protons, the ethyl chain protons, and the N-methyl protons. The presence of additional signals may indicate impurities. For example, signals corresponding to the N-methyl groups of N-methyltyramine and hordenine would appear at slightly different chemical shifts than the N,N,N-trimethyl signal of Candicine.

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

Purity_Evaluation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Results Sample Commercial this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS Analysis Dissolution->LCMS NMR NMR Spectroscopy Dissolution->NMR Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_ID Impurity Identification (m/z) LCMS->Impurity_ID Structure_Confirm Structural Confirmation & Impurity Signals NMR->Structure_Confirm Comparison_Table Purity Comparison Table Purity_Calc->Comparison_Table Impurity_Profile Impurity Profile Impurity_ID->Impurity_Profile Structure_Confirm->Impurity_Profile

Caption: Workflow for the evaluation of commercial this compound purity.

Candicine_Synthesis_Pathway Tyramine Tyramine N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine + CH₃ Hordenine Hordenine (N,N-Dimethyltyramine) N_Methyltyramine->Hordenine + CH₃ Candicine Candicine (N,N,N-Trimethyltyramine) Hordenine->Candicine + CH₃

Caption: Synthetic pathway of Candicine via methylation, highlighting potential impurities.

Conclusion

The purity of commercially available this compound is a critical factor for reliable and reproducible research. This guide provides a framework for evaluating its purity through established analytical techniques. While some suppliers offer high-purity grades, independent verification is always recommended. By understanding the potential impurities and employing the detailed experimental protocols, researchers can confidently select and qualify this compound for their specific applications, ensuring the integrity of their scientific investigations.

References

Safety Operating Guide

Prudent Disposal of Candicine Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Candicine Chloride, emphasizing safe practices and regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located in publicly available databases. The following guidance is based on the known chemical properties of Candicine and general principles of hazardous waste management. It is imperative to obtain a substance-specific SDS from your chemical supplier for detailed and definitive disposal instructions.

I. Understanding the Compound: this compound

Candicine is a naturally occurring quaternary ammonium salt and a phenol.[1] The chloride salt is reported to be highly soluble in water.[1] Due to its chemical nature, this compound should be handled as a potentially toxic and irritant compound.

Key Chemical Data:

PropertyValueSource
Chemical Name 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium chloride[1]
CAS Number 3761-58-8[1]
Molecular Formula C₁₁H₁₈NO⁺·Cl⁻[1][2]
Solubility in Water Highly soluble[1]
Known Hazards Toxic after parenteral administration, Irritant[1]

II. Essential Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, ensure that all relevant safety precautions have been read and understood.

Standard Laboratory PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use a respirator if handling the powder outside of a fume hood or if aerosolization is possible.

III. Step-by-Step Disposal Procedure

The following is a generalized protocol for the disposal of small quantities of this compound typically used in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

  • Neutralization (if permissible): Due to its phenolic group, this compound is weakly acidic.[1] Depending on local regulations and the specific waste stream, neutralization may be required. This should only be performed by trained personnel in a controlled environment, such as a fume hood.

  • Collection of Waste:

    • Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates, in a designated and properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and must be securely sealed.

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Maintain an inventory of the waste in the container.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal start Start: Need to dispose of this compound consult_sds Consult Substance-Specific SDS start->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe collect_waste Collect Waste in Labeled Container don_ppe->collect_waste neutralize Neutralize (if required by SDS/EHS) collect_waste->neutralize Check SDS/ Institutional Policy store_waste Store in Designated Area collect_waste->store_waste neutralize->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

This guide is intended to provide essential safety and logistical information. By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.